Product packaging for Angiotensin (1-7)(Cat. No.:CAS No. 39386-80-6)

Angiotensin (1-7)

Cat. No.: B1266297
CAS No.: 39386-80-6
M. Wt: 899.0 g/mol
InChI Key: PVHLMTREZMEJCG-GDTLVBQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro-OH) is an active heptapeptide of the Renin-Angiotensin System (RAS) and a primary ligand for the G protein-coupled Mas receptor . This peptide is a central component of the protective ACE2/Ang-(1-7)/Mas axis, which counteracts the proliferative and inflammatory effects of the classical ACE/Ang II/AT1R pathway . Its formation can occur through the conversion of Angiotensin I by enzymes like neprilysin (NEP) or, more significantly, via the hydrolysis of Angiotensin II by angiotensin-converting enzyme 2 (ACE2) . In research settings, Angiotensin (1-7) is recognized for its diverse biological effects, which include anti-inflammatory, anti-fibrotic, anti-oxidant, and anti-apoptotic actions . These mechanisms underpin its potential research value across multiple physiological domains. Current investigative applications focus on: • Cardiovascular & Renal Research : Studying vasodilation, improvement of endothelial function via nitric oxide release, and eliciting protective responses against hypertension and fibrosis . • Neurocognitive Research : Exploring the peptide's role in reducing neuroinflammation and oxidative stress, with implications for improving cognitive function in models of aging and neurodegenerative disorders . • Metabolic & Liver Disease Research : Investigating its ability to improve glucose metabolism, insulin sensitivity, and its therapeutic potential in conditions like metabolic-associated fatty liver disease (MAFLD) and liver fibrosis . • Bone Research : Examining potential anabolic effects on bone tissue, including the enhancement of osteoblastic activity and bone matrix quality in diabetic models . The compound has also been a subject of clinical trials, including investigations for post-stroke recovery and COVID-19, highlighting its broad translational interest . Product Specifications: • CAS Number : 51833-78-4 • Molecular Formula : C₄₁H₆₂N₁₂O₁₁ • Molecular Weight : 899.02 g/mol • Purity : >95% • Storage : Store at -20°C or below This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H62N12O11 B1266297 Angiotensin (1-7) CAS No. 39386-80-6

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLMTREZMEJCG-GDTLVBQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39386-80-6, 51833-78-4
Record name Angiotensin II, des-phe(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I (1-7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin 1-7
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

What is the discovery and history of Angiotensin (1-7)?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Angiotensin (1-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially overlooked as an inactive metabolite of the Renin-Angiotensin System (RAS), Angiotensin-(1-7) [Ang-(1-7)] has emerged as a pleiotropic hormone with significant biological actions, many of which directly counteract the effects of the system's primary effector, Angiotensin II (Ang II). The discovery of its dedicated receptor, Mas, and a key synthesizing enzyme, Angiotensin-Converting Enzyme 2 (ACE2), solidified the existence of a protective axis within the RAS, now known as the ACE2/Ang-(1-7)/Mas axis. This axis is a critical regulator of cardiovascular and neurological function, exerting vasodilatory, anti-proliferative, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of the discovery and history of Ang-(1-7), details key experimental methodologies, summarizes critical quantitative data, and illustrates the core signaling pathways.

Discovery and History: A Paradigm Shift in the Renin-Angiotensin System

The understanding of the Renin-Angiotensin System has evolved from a linear cascade culminating in the vasoconstrictor Ang II to a more complex, balanced system with opposing arms. The discovery of Ang-(1-7) was central to this paradigm shift.

  • Early Observations and First Biological Activity (Pre-1990s): For decades after the discovery of Ang II, smaller peptide fragments were considered mere breakdown products. This view began to change in 1988 when two pivotal discoveries were made. Santos et al. demonstrated that Ang-(1-7) was a principal product of Angiotensin I metabolism in brain tissue, formed independently of Angiotensin-Converting Enzyme (ACE).[1][2][3][4] In the same year, Schiavone et al. reported the first biological action of the heptapeptide: its ability to stimulate vasopressin release from hypothalamic explants.[1][2][4] The first in vivo cardiovascular effects were described a year later by Campagnole-Santos et al.[4]

  • The Search for a Unique Receptor (1990s): Researchers observed that the physiological effects of Ang-(1-7), such as vasodilation and modulation of the baroreflex, were distinct from and often opposed to those of Ang II.[1] Furthermore, these actions were not blocked by AT1 or AT2 receptor antagonists, providing strong evidence for a novel, specific receptor.[1][5] This hypothesis was significantly bolstered in 1994 with the development of a selective Ang-(1-7) antagonist, [D-Ala⁷]-Ang-(1-7), commonly known as A-779.[1][6]

  • Identification of Key Components: ACE2 and the Mas Receptor (2000-2003): The molecular components of the protective axis were unveiled in the early 2000s.

    • ACE2 Discovery (2000): Two independent groups discovered ACE2, a homolog of ACE.[2][4] It was soon demonstrated that ACE2 efficiently cleaves Ang II to form Ang-(1-7), establishing the primary enzymatic pathway for its production and positioning ACE2 as a critical node in the balance between the RAS arms.[2]

    • Mas Receptor Identification (2003): The final piece of the puzzle was put in place when Santos and colleagues definitively identified the G protein-coupled receptor Mas as the endogenous receptor for Ang-(1-7).[1][7] Using Mas-deficient (knockout) mice, they demonstrated a complete lack of Ang-(1-7) binding in the kidney and an abolished physiological response (antidiuresis).[7] Concurrently, they showed specific binding of radiolabeled Ang-(1-7) to Mas-transfected cells.[7]

This series of discoveries firmly established the ACE2/Ang-(1-7)/Mas axis as the protective, counter-regulatory arm of the RAS, launching a new era of research into its therapeutic potential for cardiovascular, renal, and neurological diseases.[8][9]

Table 1: Timeline of Key Discoveries
YearDiscoveryKey Researchers/GroupSignificance
1988 Identification of Ang-(1-7) as a major, ACE-independent metabolite of Ang I in the brain.[1][2][4]Santos et al.Challenged the view of Ang-(1-7) as an inactive byproduct.
1988 First report of a biological action: stimulation of vasopressin release.[1][4]Schiavone et al.Established Ang-(1-7) as a bioactive peptide.
1994 Development of the first selective Ang-(1-7) antagonist, A-779.[1][6]Santos, Tallant et al.Provided strong pharmacological evidence for a distinct Ang-(1-7) receptor.
2000 Discovery of Angiotensin-Converting Enzyme 2 (ACE2).[2][4]Donoghue et al.; Tipnis et al.Identified the key enzyme responsible for converting Ang II to Ang-(1-7).
2003 Identification of the G protein-coupled receptor Mas as the receptor for Ang-(1-7).[1][7]Santos et al.Unveiled the complete molecular machinery of the ACE2/Ang-(1-7)/Mas axis.

Synthesis and Metabolism

Ang-(1-7) is formed through multiple enzymatic pathways and is itself a substrate for further metabolism, highlighting the dynamic regulation of the RAS.

Synthesis Pathways:
  • From Angiotensin II (Primary Pathway): The enzyme ACE2 cleaves the C-terminal phenylalanine from Ang II to generate Ang-(1-7). This is considered the most kinetically favored pathway.[8][10][11]

  • From Angiotensin I: Ang-(1-7) can be formed directly from Ang I through the action of endopeptidases such as Neprilysin (NEP), Prolylendopeptidase (PEP), and Thimet Oligopeptidase (TOP).[3][10][12]

  • From Angiotensin-(1-9): ACE2 can cleave Ang I to form Ang-(1-9), which is then converted to Ang-(1-7) by ACE or NEP.[10][12]

Metabolism and Degradation:
  • Cleavage by ACE: Ang-(1-7) is a substrate for ACE, which removes the C-terminal dipeptide to form the inactive fragment Ang-(1-5).[8]

  • Other Pathways: NEP can degrade Ang-(1-7) to Ang-(1-4).[4][13] The peptide can also be converted to Alamandine via decarboxylation.[8]

Quantitative Data

The concentration of Ang-(1-7) varies significantly between systemic circulation and local tissue systems, where it often exerts its primary effects.

Table 2: Reported Concentrations of Angiotensin-(1-7)
Sample TypeOrganismConcentration RangeMeasurement MethodReference(s)
Plasma Human1.0 - 9.5 pmol/LRadioimmunoassay (RIA)[12][14]
Brain Tissue Ratfmol/g rangeRIA-HPLC / HPLC-MS[12]
Urine Human (Normal)62.6 ± 22.6 pmol/LRIA[15]
Urine Human (Hypertensive)39.4 ± 18.0 pmol/LRIA[15]

Key Experimental Protocols

The characterization of the Ang-(1-7) system relied on the development of specific and sensitive methodologies for its measurement and functional assessment.

Measurement of Ang-(1-7) by Radioimmunoassay (RIA) with HPLC

This method combines the sensitivity of RIA with the specificity of High-Performance Liquid Chromatography (HPLC) to accurately quantify the peptide.

Methodology:

  • Blood/Tissue Collection: Samples must be collected into a pre-chilled cocktail of protease inhibitors (e.g., EDTA, o-phenanthroline, pepstatin A, and a renin inhibitor) to prevent the ex vivo generation or degradation of angiotensin peptides.[14][15]

  • Peptide Extraction: Samples are subjected to solid-phase extraction. Typically, plasma or tissue homogenates are passed through C18 or phenyl-silylsilica cartridges, which bind the peptides.[14][15]

  • Purification and Separation (HPLC): The extracted peptides are eluted and separated using reverse-phase HPLC. Fractions are collected at timed intervals.[15]

  • Quantification (RIA): Each fraction is analyzed by RIA. This involves competitive binding between the Ang-(1-7) in the sample and a radiolabeled tracer (e.g., ¹²⁵I-Ang-(1-7)) for a limited number of binding sites on a highly specific polyclonal antibody raised against Ang-(1-7).[14]

  • Data Analysis: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled Ang-(1-7) in the sample. A standard curve is generated to calculate the concentration in the unknown samples. The immunoreactive peak that co-elutes with a synthetic Ang-(1-7) standard is quantified.[15]

Receptor Binding Assay

This assay was critical in identifying Mas as the Ang-(1-7) receptor by measuring the direct interaction between the ligand and the receptor.

Methodology:

  • Preparation of Membranes: Cell membranes are prepared from either Mas-transfected cells (e.g., CHO, HEK) or from tissues of wild-type and Mas-knockout animals.[7]

  • Binding Reaction: Membranes are incubated in a buffer solution containing a constant amount of radiolabeled ¹²⁵I-Ang-(1-7).

  • Determining Specificity: Two sets of reactions are run in parallel:

    • Total Binding: Membranes + ¹²⁵I-Ang-(1-7).

    • Non-specific Binding: Membranes + ¹²⁵I-Ang-(1-7) + a large excess of unlabeled ("cold") Ang-(1-7).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand while allowing the unbound ligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Specific Binding is calculated as Total Binding minus Non-specific Binding. Saturation binding experiments, where the concentration of the radioligand is varied, can be used to determine the binding affinity (Kd) and receptor density (Bmax).

Functional Assay: Vascular Reactivity in Isolated Aortic Rings

This ex vivo assay measures the direct effect of Ang-(1-7) on blood vessel tone and was used to demonstrate the functional role of the Mas receptor in mediating vasodilation.

Methodology:

  • Tissue Preparation: Aortas are harvested from wild-type and Mas-knockout mice. The vessels are cleaned of surrounding tissue and cut into 2-3 mm rings.[7]

  • Mounting: Rings are mounted in an organ bath chamber filled with a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate under a resting tension. To study vasodilation, the vessels are first pre-constricted with a vasoconstrictor agent such as phenylephrine or U-46619 to induce a stable tone.

  • Experimental Protocol: Once a stable contraction is achieved, cumulative concentrations of Ang-(1-7) are added to the organ bath. The resulting relaxation (decrease in tension) is recorded.

  • Pharmacological Controls: To confirm receptor specificity, experiments are repeated in the presence of the Mas receptor antagonist A-779. The absence of a relaxation response in vessels from Mas-knockout mice or in the presence of A-779 confirms that the effect is Mas-dependent.[7]

Signaling Pathways and Visualizations

Ang-(1-7) binding to the Mas receptor initiates a cascade of intracellular signals that mediate its protective effects.

Diagram 1: The Renin-Angiotensin System (RAS) Axes

The RAS is balanced by a classical "pressor" arm and a protective "depressor" arm.

RAS_Axes cluster_classical Classical (Pressor) Axis cluster_protective Protective (Depressor) Axis AngI_c Angiotensin I ACE ACE AngI_c->ACE Cleavage AngI_p Angiotensin I AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds AngII_p Angiotensin II ACE2 ACE2 AngII->ACE2 Counter-regulation Classical_Effects Vasoconstriction Proliferation Inflammation Fibrosis AT1R->Classical_Effects Activates AngI_p->ACE2 Cleavage AngII_p->ACE2 Cleavage (Primary) Ang17 Angiotensin-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Binds Protective_Effects Vasodilation Anti-proliferation Anti-inflammatory Anti-fibrosis MasR->Protective_Effects Activates

Caption: Logical relationship of the classical and protective arms of the Renin-Angiotensin System.

Diagram 2: Angiotensin-(1-7) Signaling Pathway via Mas Receptor

Activation of the Mas receptor by Ang-(1-7) triggers multiple downstream pathways associated with cardioprotection and neuroprotection.

Ang17_Signaling Ang-(1-7) / Mas Receptor Signaling Ang17 Angiotensin-(1-7) MasR Mas Receptor (GPCR) Ang17->MasR Binds G_Protein G Protein MasR->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates ERK ERK1/2 (inhibited) G_Protein->ERK Inhibits (via downstream effectors) Akt Akt PI3K->Akt Activates eNOS eNOS (activated) Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation Anti-inflammatory NO->Vasodilation Proliferation Cell Proliferation ERK->Proliferation Reduces

Caption: Downstream signaling cascade following Ang-(1-7) binding to its Mas receptor.

Diagram 3: Experimental Workflow for Ang-(1-7) Measurement by RIA-HPLC

This workflow illustrates the key steps required for the accurate quantification of Ang-(1-7) from a biological sample.

RIA_Workflow Start Start: Blood/Tissue Sample Collection 1. Collection into Protease Inhibitor Cocktail Start->Collection Extraction 2. Solid Phase Extraction (C18 Cartridge) Collection->Extraction Elution 3. Elution of Peptides Extraction->Elution HPLC 4. Separation by Reverse-Phase HPLC Elution->HPLC Fractionation 5. Fraction Collection HPLC->Fractionation RIA 6. Radioimmunoassay (RIA) on each fraction Fractionation->RIA Quant 7. Quantification against Standard Curve RIA->Quant End End: Ang-(1-7) Concentration Quant->End

Caption: A typical experimental workflow for quantifying Ang-(1-7) using RIA-HPLC.

References

Angiotensin (1-7) as a Counter-Regulator of Angiotensin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and physiological homeostasis. While traditionally viewed as a linear cascade culminating in the potent vasoconstrictor and pro-hypertrophic actions of Angiotensin II (Ang II), a more nuanced understanding has emerged with the discovery of a counter-regulatory axis. This axis is primarily driven by Angiotensin (1-7) [Ang-(1-7)], a heptapeptide with multifaceted effects that often directly oppose those of Ang II. This technical guide provides an in-depth exploration of the counter-regulatory relationship between Ang-(1-7) and Ang II, focusing on their divergent signaling pathways, physiological effects, and the experimental methodologies used to elucidate these functions.

Introduction: The Two Arms of the Renin-Angiotensin System

The classical RAS pathway involves the enzymatic cleavage of angiotensinogen by renin to form Angiotensin I, which is then converted by Angiotensin-Converting Enzyme (ACE) to the primary effector molecule, Ang II. Ang II exerts its potent physiological effects primarily through the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and cellular growth.

In contrast, the counter-regulatory axis involves the enzyme ACE2, which cleaves Ang II to form Ang-(1-7).[1] This heptapeptide acts predominantly through the Mas receptor, a G protein-coupled receptor, to elicit effects that are largely antagonistic to those of the ACE/Ang II/AT1R axis.[2] This creates a delicate balance within the RAS, where the relative activities of these two arms dictate physiological and pathophysiological outcomes.

Signaling Pathways: A Tale of Two Receptors

The opposing actions of Ang II and Ang-(1-7) are rooted in their distinct downstream signaling cascades initiated upon binding to their respective primary receptors, AT1R and Mas.

Angiotensin II / AT1R Signaling Pathway

Activation of the AT1R by Ang II initiates a complex network of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream kinases such as the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and the generation of reactive oxygen species (ROS) via NADPH oxidase.[4]

AngII_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq11 Gq/11 AT1R->Gq11 Activates NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Physiological_Effects Vasoconstriction, Proliferation, Inflammation Ca2->Physiological_Effects ERK12 ERK1/2 Activation PKC->ERK12 ERK12->Physiological_Effects ROS ROS Production NADPH_Oxidase->ROS ROS->Physiological_Effects

Angiotensin II Signaling Pathway
Angiotensin (1-7) / Mas Receptor Signaling Pathway

In contrast to Ang II, Ang-(1-7) binding to the Mas receptor initiates signaling cascades that promote vasodilation and inhibit cell growth. A key pathway involves the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS).[5] This results in the production of nitric oxide (NO), a potent vasodilator. Additionally, Ang-(1-7) can increase the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6] This pathway can lead to the inhibition of ERK1/2 phosphorylation, thereby counteracting the proliferative signals of Ang II.[7]

Ang17_Signaling Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds to PI3K PI3K MasR->PI3K Activates Adenylate_Cyclase Adenylate Cyclase MasR->Adenylate_Cyclase Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Physiological_Effects Vasodilation, Anti-proliferation, Anti-inflammatory NO->Physiological_Effects cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA ERK12_inhibition Inhibition of ERK1/2 Phosphorylation PKA->ERK12_inhibition ERK12_inhibition->Physiological_Effects

Angiotensin (1-7) Signaling Pathway

Comparative Quantitative Data

The opposing effects of Ang II and Ang-(1-7) can be quantified across various biological assays. The following tables summarize key data from the literature, providing a comparative overview of their potency and efficacy.

Table 1: Receptor Binding Affinities
LigandReceptorCell/Tissue TypeBinding Affinity (Kd/Ki)Reference
Angiotensin IIAT1Guinea Pig Liver~1.5 nM (Ki)[8]
Angiotensin IIAT1Rat Mesenteric ArteryNot Specified
Angiotensin (1-7)MasCHO-Mas cells0.83 ± 0.10 nM (Kd)[9]
Angiotensin (1-7)MasHuman Monocytic Leukemia Cells~250 nM (Kd)[10]
Angiotensin (1-7)AT1Kidney Slices8.0 ± 3.2 nM (Ki)[11]
Table 2: Functional Responses
ResponsePeptideEC50 / IC50Tissue/Cell TypeReference
Vasoconstriction Angiotensin II4.6 nM (EC50)Mouse Abdominal Aorta[12]
Angiotensin II~1 nM (EC50)Guinea Pig Hepatocytes[8]
Vasodilation Angiotensin (1-7)Not SpecifiedRat Mesenteric Arteries[9]
Angiotensin (1-7) (Bradykinin potentiation)0.37 ± 0.08 nmol/L (EC50)Canine Coronary Artery[13]
Cell Proliferation (Stimulation) Angiotensin II17.9 nmol/L (EC50)Vascular Smooth Muscle Cells[14]
Angiotensin II1 nM (ED50)Cultured Rat Aortic Cells[15]
Cell Proliferation (Inhibition) Angiotensin (1-7)Sub-nanomolar (IC50)Human Lung Cancer Cells[2]
Angiotensin (1-7)Sub-nanomolar (IC50)Human Breast Cancer Cells[16]
Table 3: Signaling Molecule Modulation
Signaling MoleculePeptideFold Change / EffectCell TypeReference
ERK1/2 Phosphorylation Angiotensin II2.3 ± 0.2-fold increaseRat Heart
Angiotensin (1-7)Attenuates Ang II-induced increaseRat Heart[4]
Akt Phosphorylation Angiotensin IINo significant effectRat Extracardiac Tissues[17]
Angiotensin (1-7)Significant increaseRat Extracardiac Tissues[17][18]
eNOS Activation Angiotensin (1-7)Significant stimulationHuman Aortic Endothelial Cells[5]
Superoxide Production Angiotensin II2.5-fold increaseRat Aorta[4]
Angiotensin (1-7)Prevents Ang II-enhanced productionRat Aorta[4]
NADPH Oxidase Activity Angiotensin II~3.6-fold increaseVascular Smooth Muscle Cells[19]
Angiotensin (1-7)Decreases Ang II-stimulated activityMesangial Cells[1]
cAMP Production Angiotensin II-39%T47D Breast Cancer Cells
Angiotensin (1-7)+48%T47D Breast Cancer Cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the functions of Ang II and Ang-(1-7).

Radioligand Binding Assay

This protocol is used to determine the binding affinity of ligands to their receptors.

Binding_Assay_Workflow A Prepare Cell Membranes (e.g., from CHO cells expressing AT1R or Mas) B Incubate Membranes with Radiolabeled Ligand (e.g., ¹²⁵I-Ang II or ¹²⁵I-Ang-(1-7)) and varying concentrations of unlabeled competitor A->B C Separate Bound and Free Ligand (e.g., via filtration through glass fiber filters) B->C D Quantify Radioactivity (e.g., using a gamma counter) C->D E Data Analysis (Non-linear regression to determine Kd/Ki) D->E

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of radiolabeled ligand (e.g., [¹²⁵I]Ang II or [¹²⁵I]Ang-(1-7)) and increasing concentrations of the unlabeled competitor (Ang II, Ang-(1-7), or other test compounds).

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

Measurement of Intracellular Calcium Mobilization

This assay is used to assess Gq-coupled receptor activation.

Protocol:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., AT1R) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Stimulation: Place the plate in a fluorescence plate reader and add the agonist (e.g., Ang II) at various concentrations.

  • Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence response for each agonist concentration and plot a dose-response curve to determine the EC50.

Nitric Oxide (NO) Production Assay

This protocol measures the production of NO, a key second messenger in Ang-(1-7) signaling.

Protocol:

  • Cell Culture: Culture endothelial cells in a multi-well plate.

  • Stimulation: Treat the cells with the agonist (e.g., Ang-(1-7)) for a specified time.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Use the Griess reagent system to measure the concentration of nitrite (a stable metabolite of NO) in the supernatant. This involves a colorimetric reaction that can be quantified using a spectrophotometer.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve and express the results as fold-change over baseline.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the generation of ROS, a hallmark of Ang II signaling.

Protocol:

  • Cell Culture: Plate vascular smooth muscle cells or other relevant cell types in a multi-well plate.

  • Dye Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., Dihydroethidium - DHE) that fluoresces upon oxidation.

  • Stimulation: Treat the cells with the agonist (e.g., Ang II) in the presence or absence of an inhibitor (e.g., Ang-(1-7)).

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader.

  • Data Analysis: Quantify the change in fluorescence as an indicator of ROS production.

Western Blotting for Protein Phosphorylation

This technique is used to measure the activation of signaling proteins like ERK1/2 and Akt.

Protocol:

  • Cell Lysis: Treat cells with agonists for various times, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2). Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., total ERK1/2 or β-actin) to determine the fold-change in phosphorylation.

Conclusion

The counter-regulatory actions of Ang-(1-7) against Ang II are fundamental to the homeostatic control of the renin-angiotensin system. Understanding the distinct signaling pathways and physiological effects of these two peptides is crucial for the development of novel therapeutic strategies for cardiovascular and other diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. By leveraging these methodologies, a deeper understanding of the intricate balance within the RAS can be achieved, paving the way for innovative treatments that target this critical physiological system.

References

The ACE2/Angiotensin (1-7)/Mas Axis: A Comprehensive Technical Guide to its Physiological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular, renal, and fluid homeostasis. Historically, the RAS was primarily understood through its "classical" axis: the Angiotensin-Converting Enzyme (ACE), Angiotensin II (Ang II), and the Ang II Type 1 Receptor (AT1R), a pathway associated with vasoconstriction, inflammation, fibrosis, and cellular proliferation.[1][2] However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) has unveiled a counter-regulatory axis, the ACE2/Angiotensin (1-7)/Mas axis, which opposes the actions of the classical pathway.[3][4][5] This axis, comprising ACE2, its primary product Angiotensin (1-7) [Ang-(1-7)], and the Mas receptor, is now recognized for its profound protective effects across multiple organ systems.[6][7][8] Activation of this pathway promotes vasodilation, anti-inflammatory responses, and anti-fibrotic activity, making it a highly attractive target for therapeutic intervention in a range of pathologies, including cardiovascular disease, kidney disease, and pulmonary disorders.[9][10][11] This technical guide provides an in-depth exploration of the physiological functions of the ACE2/Ang-(1-7)/Mas axis, its signaling mechanisms, quantitative experimental data, and key methodologies for its investigation.

Core Components of the Protective RAS Axis

The ACE2/Ang-(1-7)/Mas axis functions as an endogenous counter-regulatory mechanism to the classical ACE/Ang II/AT1R axis.[1][6][9] The physiological balance between these two arms is crucial for maintaining homeostasis.[1]

  • Angiotensin-Converting Enzyme 2 (ACE2): A zinc-dependent metalloproteinase and a homolog of ACE, ACE2 is a key enzyme in this protective pathway.[12] Its primary role is to metabolize Ang II into the heptapeptide Ang-(1-7), thereby reducing the substrate available for the pro-inflammatory AT1R and generating the ligand for the protective Mas receptor.[1][10][12] ACE2 exhibits a catalytic efficiency for Ang II that is approximately 400-fold higher than for Angiotensin I (Ang I).[8] ACE2 is widely expressed, found on pulmonary endothelial cells, type II alveolar epithelial cells, arterial and venous endothelial cells, arterial smooth muscle cells, and in the heart, kidneys, and brain.[9][12][13]

  • Angiotensin-(1-7) [Ang-(1-7)]: This biologically active heptapeptide is the primary effector of the protective RAS axis.[6] It is formed primarily through the cleavage of Ang II by ACE2, but can also be generated from Ang I.[3][4] Ang-(1-7) exerts effects that are generally opposite to those of Ang II, including vasodilation, anti-proliferation, anti-fibrosis, and anti-inflammation.[6][9][10]

  • Mas Receptor (MasR): A G protein-coupled receptor (GPCR), the Mas receptor is the functional binding site for Ang-(1-7).[6][10] Activation of the Mas receptor initiates a cascade of intracellular signaling events that mediate the beneficial effects of Ang-(1-7).[4] MasR expression has been identified in numerous tissues, including the heart, kidney, lung, brain, and vascular endothelium.[14]

Signaling Pathways of the ACE2/Ang-(1-7)/Mas Axis

Activation of the Mas receptor by Ang-(1-7) triggers multiple downstream signaling pathways that collectively counter the detrimental effects of the Ang II/AT1R axis. The binding of Ang-(1-7) to MasR often leads to the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt.[15] This in turn activates endothelial Nitric Oxide Synthase (eNOS), leading to the production of Nitric Oxide (NO), a potent vasodilator.[15][16]

Furthermore, the Ang-(1-7)/MasR axis inhibits signaling pathways activated by Ang II. It can attenuate the activation of NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative stress.[16][17] This axis also interferes with pro-inflammatory signaling by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for inflammatory cytokines.[17] In some contexts, Ang-(1-7) has been shown to attenuate the activation of MAP kinases (p38, Erk1/2) stimulated by Ang II.[14]

G cluster_0 ACE2/Ang-(1-7)/Mas Axis cluster_1 Classical (ACE/Ang II/AT1R) Axis Effects cluster_2 Physiological Outcomes Ang17 Ang-(1-7) MasR Mas Receptor Ang17->MasR Binds PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt Activates PGI2 Prostacyclins (PGI2) MasR->PGI2 Stimulates NADPH_Ox NADPH Oxidase MasR->NADPH_Ox Inhibits NFkB NF-κB MasR->NFkB Inhibits MAPK MAPK (Erk1/2) MasR->MAPK Inhibits AntiInflammation Anti-inflammation AntiFibrosis Anti-fibrosis AntiProliferation Anti-proliferation eNOS eNOS PI3K_Akt->eNOS Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation PGI2->Vasodilation AngII Ang II AT1R AT1R AngII->AT1R Binds AT1R->NADPH_Ox Activates AT1R->NFkB Activates AT1R->MAPK Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation Fibrosis Fibrosis Proliferation Proliferation ROS ROS Production NADPH_Ox->ROS ROS->Inflammation Inflam_Cytokines Inflammatory Cytokines NFkB->Inflam_Cytokines Inflam_Cytokines->Inflammation MAPK->Fibrosis MAPK->Proliferation

Caption: Signaling pathways of the ACE2/Ang-(1-7)/Mas axis counter-regulating the classical RAS.

Physiological Functions and Quantitative Effects

The protective actions of the ACE2/Ang-(1-7)/Mas axis are observed across numerous physiological systems.

Cardiovascular System

This axis is a key player in cardiovascular health.[3] It counteracts the hypertensive, hypertrophic, and pro-fibrotic effects of Ang II.[6][17] Activation of the axis leads to vasodilation by stimulating the release of nitric oxide and prostacyclins from endothelial cells.[1][9] It also attenuates Ang II-induced vasoconstriction.[9] In vivo studies demonstrate that enhancing this axis can reduce blood pressure and improve endothelial function.[4] Furthermore, it plays a role in cardioprotection against remodeling and heart failure.[7][8][18]

Renal System

In the kidneys, the ACE2/Ang-(1-7)/Mas axis contributes to the regulation of blood pressure and hydroelectrolyte balance.[4][6] It has been shown to exert protective effects against kidney injury and chronic kidney disease (CKD) by reducing inflammation and fibrosis.[10][11] Genetic deletion of the Mas receptor in mice has been linked to impaired renal function, including increased proteinuria.[4] Conversely, activation of the axis has shown promise in reducing the progression of CKD in animal models.[11]

Respiratory System

The axis is crucial for pulmonary health, with ACE2 being highly expressed in the lungs.[12] It provides significant protection against acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and pulmonary fibrosis.[12][19] Studies have shown that ACE2 expression is often downregulated during lung injury, and restoring its levels can be protective.[19][20] Ang-(1-7) has been shown to reduce inflammatory cell infiltration and subsequent fibrosis in models of lung inflammation.[20]

Anti-inflammatory and Anti-fibrotic Roles

A major function of the ACE2/Ang-(1-7)/Mas axis is the modulation of inflammation and fibrosis.[10][21][22] Ang-(1-7) exerts inhibitory effects on inflammatory processes, including leukocyte migration and the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][21] It also increases the expression of the anti-inflammatory cytokine IL-10.[21] By counteracting the pro-fibrotic actions of Ang II, this axis reduces collagen deposition and the expression of transforming growth factor-β (TGF-β), a key mediator of fibrosis.[18][20]

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from studies investigating the ACE2/Ang-(1-7)/Mas axis.

Table 1: Circulating Angiotensin Peptide Levels in Human Subjects

Condition Ang-(1-7) (pg/mL) Ang II (pg/mL) Study Population Reference
Severe COVID-19 14.0 ± 2.32 6.03 ± 1.18 19 ICU Patients [23]

| Non-COVID-19 | 7.49 ± 1.42 | 10.7 ± 1.87 | 19 Volunteers |[23] |

Table 2: Effects of Ang-(1-7) Administration in Animal Models

Model Treatment Outcome Measure Result Reference
Rat Pulmonary Fibrosis (Bleomycin-induced) Lentiviral Ang-(1-7) gene transfer Right Ventricular Systolic Pressure (RVSP) Bleomycin: 60.1 ± 1.9 mmHgBleomycin + Lenti-Ang-(1-7): 36.3 ± 1.7 mmHg (p < 0.05) [18]
Rat Pulmonary Fibrosis (Bleomycin-induced) Lentiviral Ang-(1-7) gene transfer Lung Collagen Content (% of total area) Bleomycin: 25.4 ± 1.8%Bleomycin + Lenti-Ang-(1-7): 12.1 ± 1.3% (p < 0.05) [18]
Rat Pulmonary Hypertension (MCT-induced) Lentiviral Ang-(1-7) gene transfer Right Ventricular Systolic Pressure (RVSP) MCT: 72.4 ± 3.5 mmHgMCT + Lenti-Ang-(1-7): 46.5 ± 2.8 mmHg (p < 0.05) [18]

| Rat Model of Diabetic Nephropathy | Ang-(1-7) infusion (400 ng/kg/min for 12 weeks) | Glomerulosclerosis Index | Diabetic Control: 2.1 ± 0.1Diabetic + Ang-(1-7): 1.4 ± 0.1 (p < 0.05) |[24] |

Key Experimental Protocols

Investigating the ACE2/Ang-(1-7)/Mas axis requires specific and sensitive methodologies.

Measurement of Angiotensin Peptides in Plasma

The accurate quantification of low-concentration peptides like Ang-(1-7) is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[23][25]

Protocol Outline (LC-MS/MS):

  • Patient/Subject Preparation: The patient should be on a normal sodium diet. Medications known to affect the RAS (e.g., ACE inhibitors, ARBs, diuretics, spironolactone) should be noted and preferably discontinued for a set period (e.g., 4-6 weeks for spironolactone) if clinically permissible.[26] A recumbent posture for at least 30 minutes prior to collection is recommended.[26]

  • Blood Collection: Draw blood into a chilled lavender-top (EDTA) tube to inhibit enzymatic degradation of peptides.[26]

  • Immediate Processing: Place the tube in an ice-water bath immediately.[26]

  • Centrifugation: Centrifuge the sample in a refrigerated centrifuge to separate plasma.[26]

  • Plasma Aspiration and Storage: Promptly transfer the plasma to a plastic vial and immediately freeze at -80°C until analysis.[26]

  • Sample Preparation for LC-MS/MS: This typically involves solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances from the plasma matrix.

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography step separates the different angiotensin peptides, and the tandem mass spectrometry step provides precise detection and quantification based on mass-to-charge ratios. The method can achieve a Lower Limit of Measurement Interval (LLMI) as low as 5 pg/mL.[25]

Gene Expression Analysis of Axis Components

Quantitative real-time PCR (RT-qPCR) is commonly used to measure the mRNA expression levels of ACE2 and the Mas receptor in cells or tissues.

Protocol Outline (RT-qPCR):

  • RNA Isolation: Isolate total RNA from target cells (e.g., human CD34+ cells) or homogenized tissue using a commercial kit (e.g., Aurum Total RNA Mini Kit).[27]

  • Purity and Concentration Assessment: Determine RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).[27]

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).[27]

  • Real-Time PCR: Perform RT-qPCR using a thermal cycler with specific gene expression assays (e.g., TaqMan probes) for the target genes (e.g., ACE2, MasR) and a housekeeping gene (e.g., β-actin) for normalization.[27]

  • Data Analysis: Analyze the results using the comparative CT (2-ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[27]

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used animal model to study the effects of therapeutic agents on lung fibrosis, where the ACE2/Ang-(1-7)/Mas axis has shown protective effects.[18]

G start Start: Acclimatize Male Sprague Dawley Rats gene_transfer Day 0: Intratracheal Administration (e.g., Lenti-Ang-(1-7) or Lenti-ACE2) start->gene_transfer wait1 Day 1-14: Recovery and Gene Expression Period gene_transfer->wait1 bleo_induction Day 14: Induce Lung Injury (Single intratracheal bleomycin instillation, 2.5 mg/kg) wait1->bleo_induction wait2 Day 15-28: Disease Progression Period bleo_induction->wait2 endpoints Day 28: Endpoint Analysis wait2->endpoints analysis Hemodynamic Measurement (RVSP) Histology (Collagen Deposition) Biochemical Assays (Cytokines, Angiotensin Levels) Gene/Protein Expression (ACE2, AT1R) endpoints->analysis

Caption: Experimental workflow for a bleomycin-induced pulmonary fibrosis model in rats.

Conclusion and Therapeutic Implications

The ACE2/Angiotensin (1-7)/Mas axis represents a fundamental protective pathway within the Renin-Angiotensin System. Its pleiotropic actions—promoting vasodilation, reducing inflammation, and inhibiting fibrosis—position it as a powerful endogenous mechanism for maintaining organ health, particularly in the cardiovascular, renal, and pulmonary systems.[6][9][12] The clear counter-regulatory relationship with the classical ACE/Ang II/AT1R axis highlights its significance in pathophysiology; a disruption in the balance favoring the classical axis contributes to disease progression.[8]

For drug development professionals, this axis presents a wealth of therapeutic targets. Strategies are no longer limited to simply blocking the classical axis with ACE inhibitors or ARBs. Novel approaches include:

  • Recombinant human ACE2 (rhACE2): Directly boosts the conversion of Ang II to Ang-(1-7).

  • ACE2 Activators: Small molecules that enhance the enzymatic activity of endogenous ACE2.[1]

  • Ang-(1-7) Mimetics and Oral Formulations: Development of stable agonists for the Mas receptor, including formulations that permit oral administration.[4][17]

Continued research into the intricate signaling and regulatory mechanisms of the ACE2/Ang-(1-7)/Mas axis will undoubtedly pave the way for innovative treatments for a host of chronic and acute diseases.[10]

References

Angiotensin (1-7) Signaling in the Cardiovascular System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is well-known for its role in vasoconstriction, inflammation, and fibrosis, a counter-regulatory axis has emerged as a key player in cardiovascular protection. This protective arm is centered around Angiotensin (1-7) [Ang-(1-7)], a heptapeptide metabolite of Angiotensin II, and its primary receptor, the G-protein coupled receptor Mas.[1][2][3] Ang-(1-7) opposes many of the detrimental effects of Angiotensin II, exhibiting vasodilatory, anti-inflammatory, anti-fibrotic, and anti-hypertrophic properties.[4][5][6] This technical guide provides a comprehensive overview of the core signaling pathways of Ang-(1-7) in the cardiovascular system, presents quantitative data on its effects, details key experimental protocols for its study, and provides visual representations of its molecular interactions.

Core Signaling Pathways of Angiotensin (1-7)

Ang-(1-7) exerts its pleiotropic effects in the cardiovascular system primarily through the activation of the Mas receptor.[1] This interaction initiates a cascade of downstream signaling events that ultimately mediate its beneficial actions in endothelial cells and cardiomyocytes.

Endothelial Cell Signaling: Vasodilation and Endothelial Protection

In endothelial cells, Ang-(1-7) binding to the Mas receptor predominantly activates the Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway.[7][8] This leads to the production of nitric oxide (NO), a potent vasodilator.[7] The signaling cascade proceeds as follows:

  • Mas Receptor Activation: Ang-(1-7) binds to the Mas receptor on the endothelial cell surface.

  • PI3K Activation: This binding event stimulates the activity of PI3K.

  • Akt Phosphorylation: Activated PI3K phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[2]

  • eNOS Phosphorylation and Activation: Akt, in turn, phosphorylates eNOS at its activating site (Ser1177), leading to increased NO production.[2]

  • Vasodilation: The produced NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to cGMP production and vasorelaxation.

This pathway is a key mechanism by which Ang-(1-7) counteracts the vasoconstrictor effects of Angiotensin II and promotes healthy endothelial function.

Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Figure 1: Ang-(1-7) signaling pathway in endothelial cells leading to vasodilation.

Cardiomyocyte Signaling: Anti-Hypertrophic and Anti-Fibrotic Effects

In cardiomyocytes, Ang-(1-7) signaling counteracts the pro-hypertrophic and pro-fibrotic effects of Angiotensin II, primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and modulating pathways involved in inflammation and fibrosis.[9][10]

  • Inhibition of MAPK/ERK Pathway: Angiotensin II, acting through its AT1 receptor, strongly activates the ERK1/2 signaling cascade, a key pathway in the development of cardiac hypertrophy. Ang-(1-7), via the Mas receptor, can inhibit Ang II-stimulated phosphorylation of ERK1/2, thereby attenuating the hypertrophic response.[9]

  • Anti-inflammatory Signaling: Ang-(1-7) has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][11] NF-κB is a master regulator of inflammatory gene expression, and its inhibition by Ang-(1-7) can reduce the expression of pro-inflammatory cytokines in the heart.

  • Anti-Fibrotic Signaling: Cardiac fibrosis is characterized by the excessive deposition of extracellular matrix proteins, a process driven in large part by Transforming Growth Factor-beta (TGF-β). Ang-(1-7) has been shown to interfere with TGF-β signaling by inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors in the canonical TGF-β pathway.[3][6] This leads to a reduction in the expression of fibrotic genes.

Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds ERK MAPK/ERK MasR->ERK Inhibits NFkB NF-κB MasR->NFkB Inhibits TGFb TGF-β/Smad MasR->TGFb Inhibits AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds AT1R->ERK Activates AT1R->NFkB Activates AT1R->TGFb Activates Hypertrophy Cardiac Hypertrophy ERK->Hypertrophy Inflammation Inflammation NFkB->Inflammation Fibrosis Cardiac Fibrosis TGFb->Fibrosis

Figure 2: Counter-regulatory signaling of Ang-(1-7) in cardiomyocytes.

Quantitative Data on the Cardiovascular Effects of Angiotensin (1-7)

The following tables summarize quantitative data from various preclinical studies investigating the effects of Angiotensin (1-7) on key cardiovascular parameters.

Table 1: Anti-Hypertrophic and Anti-Fibrotic Effects of Angiotensin (1-7)

ParameterExperimental ModelTreatmentOutcomeReference
Cardiac Hypertrophy Ang II-infused ratsAng-(1-7) co-infusionSignificantly attenuated Ang II-induced increases in myocyte cross-sectional area.[9]
Ang II-infused ratsAng-(1-7) co-infusionSignificantly attenuated Ang II-induced cardiac hypertrophy.[6]
Cardiac Fibrosis Ang II-infused ratsAng-(1-7) co-infusionSignificantly attenuated Ang II-induced perivascular collagen deposition by 76%.[6]
DOCA-salt hypertensive ratsChronic Ang-(1-7) infusionPrevented collagen deposition without affecting blood pressure or cardiac hypertrophy.[4]

Table 2: Hemodynamic and Endothelial Effects of Angiotensin (1-7)

ParameterExperimental ModelTreatmentOutcomeReference
Blood Pressure Aged miceChronic Ang-(1-7) infusionReduced systolic and mean blood pressure.[2]
Hypertensive ratsCentral Ang-(1-7) infusionDecreased blood pressure.[12]
Nitric Oxide (NO) Production Human aortic endothelial cellsAng-(1-7) (10⁻⁷ mol/L)2-fold increase in NO release compared to control.[2]
Vasodilation Human atrial and adipose microvesselsAng-(1-7) infusionCaused vasodilation via a nitric oxide-dependent mechanism.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Angiotensin (1-7) signaling pathways.

Western Blotting for Phosphorylated Proteins (p-Akt, p-eNOS, p-ERK1/2)

This protocol is for the detection of phosphorylated forms of key signaling proteins in cell lysates.

start Start: Cell/Tissue Lysis protein Protein Quantification (e.g., BCA Assay) start->protein sds SDS-PAGE (Gel Electrophoresis) protein->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Image Analysis and Quantification detection->analysis

Figure 3: General workflow for Western blot analysis.

a. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

b. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer:

  • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Run the gel electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-eNOS, or anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

e. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein.

Nitric Oxide (NO) Quantification using the Griess Assay

This protocol measures the concentration of nitrite (a stable breakdown product of NO) in cell culture supernatants.

a. Sample Collection:

  • Collect the cell culture supernatant from cells treated with Ang-(1-7) or control conditions.

  • Centrifuge the supernatant to remove any cellular debris.

b. Griess Reaction:

  • In a 96-well plate, add 50 µL of the collected supernatant.

  • Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

c. Measurement and Quantification:

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cardiomyocyte Hypertrophy Assessment by [³H]-Leucine Incorporation

This protocol measures the rate of protein synthesis as an indicator of cardiomyocyte hypertrophy.

a. Cell Culture and Treatment:

  • Culture neonatal rat ventricular myocytes (NRVMs) or other suitable cardiomyocyte cell lines.

  • Treat the cells with Ang-(1-7) or hypertrophic stimuli (e.g., Angiotensin II, phenylephrine) for the desired time period.

b. Radiolabeling:

  • During the last 4-24 hours of treatment, add [³H]-leucine to the culture medium.

c. Protein Precipitation and Scintillation Counting:

  • Wash the cells with ice-cold PBS.

  • Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).

  • Wash the protein precipitate with ethanol to remove unincorporated [³H]-leucine.

  • Solubilize the protein precipitate in a sodium hydroxide solution.

  • Transfer the solubilized protein to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-leucine incorporated into newly synthesized proteins.

Cardiac Fibrosis Quantification by Masson's Trichrome Staining

This histological staining method is used to visualize and quantify collagen deposition in cardiac tissue sections.

a. Tissue Preparation:

  • Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

b. Staining Procedure:

  • Mordant the sections in Bouin's solution.

  • Stain the nuclei with Weigert's iron hematoxylin.

  • Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

  • Differentiate in a phosphomolybdic-phosphotungstic acid solution.

  • Stain the collagen fibers with aniline blue.

  • Differentiate in 1% acetic acid solution.

  • Dehydrate the sections and mount with a coverslip.

c. Image Analysis and Quantification:

  • Acquire images of the stained tissue sections using a light microscope.

  • Use image analysis software (e.g., ImageJ) to quantify the area of blue-stained collagen relative to the total tissue area. The percentage of the blue area represents the extent of fibrosis.

Conclusion

The Angiotensin (1-7)/Mas receptor axis represents a promising therapeutic target for the treatment of cardiovascular diseases. Its signaling pathways counteract the detrimental effects of the classical RAS, leading to vasodilation, and inhibition of cardiac hypertrophy, fibrosis, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of Ang-(1-7) and translate these findings into novel cardiovascular therapies.

References

The Counter-Regulatory Role of Angiotensin (1-7) in Renal Health and Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. While the classical ACE-Angiotensin II-AT1 receptor axis is well-recognized for its role in vasoconstriction, sodium retention, and promoting fibrosis, a counter-regulatory arm, the ACE2-Angiotensin (1-7)-Mas receptor axis, has emerged as a crucial player in maintaining renal homeostasis and mitigating kidney damage. Angiotensin (1-7) [Ang-(1-7)], a heptapeptide, exerts a plethora of beneficial effects in the kidney, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-oxidative actions. This technical guide provides a comprehensive overview of the role of Ang-(1-7) in renal physiology and pathology, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising therapeutic area.

Introduction to the ACE2/Ang-(1-7)/Mas Receptor Axis

The traditional view of the RAS centers on the production of Angiotensin II (Ang II) from angiotensinogen through the actions of renin and angiotensin-converting enzyme (ACE). Ang II then binds to its type 1 (AT1) and type 2 (AT2) receptors to mediate its effects. However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) revealed a new dimension to this system. ACE2 is a carboxypeptidase that primarily converts Ang II to the heptapeptide Ang-(1-7).[1][2] Ang-(1-7) can also be formed from Angiotensin I (Ang I) via the action of neutral endopeptidases.[1] The biological effects of Ang-(1-7) are predominantly mediated by the G protein-coupled Mas receptor.[1] This ACE2/Ang-(1-7)/Mas axis is now recognized as an endogenous counter-regulatory pathway that opposes the detrimental actions of the classical RAS in the kidney.[2]

Physiological Roles of Angiotensin (1-7) in the Kidney

In the healthy kidney, Ang-(1-7) contributes to the maintenance of normal renal function through several mechanisms:

  • Renal Hemodynamics: Ang-(1-7) generally acts as a vasodilator in the renal vasculature, an effect often mediated by the release of nitric oxide (NO).[1] This vasodilation can help to regulate renal blood flow and glomerular filtration rate (GFR). However, some studies have reported no effect or even vasoconstriction at high concentrations, suggesting a complex and potentially dose-dependent role.[1]

  • Tubular Function: Ang-(1-7) has been shown to influence sodium and water transport in the renal tubules. It can induce both natriuresis and diuresis, although some conflicting reports of antidiuretic effects exist.[3] In proximal tubules, it can inhibit Na+-K+-ATPase activity, contributing to sodium excretion.[1]

  • Cellular Growth and Signaling: In proximal tubular cells, Ang-(1-7) antagonizes the growth-promoting signals of Ang II by activating protein tyrosine phosphatases like SHP-1 and inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway.[3]

Pathophysiological Significance of Angiotensin (1-7) in Kidney Disease

Dysregulation of the ACE2/Ang-(1-7)/Mas axis is implicated in the pathogenesis of various kidney diseases. A decrease in the ACE2/ACE ratio, leading to reduced Ang-(1-7) and elevated Ang II levels, is a common feature in diabetic and hypertensive nephropathy.[1] Therapeutic strategies aimed at boosting Ang-(1-7) levels or activating the Mas receptor are therefore of significant interest.

Diabetic Nephropathy

In diabetic nephropathy, Ang-(1-7) has demonstrated significant renoprotective effects. It counteracts the hyperglycemia and Ang II-induced pathological changes in mesangial and proximal tubular cells.[1] Chronic administration of Ang-(1-7) in animal models of diabetic nephropathy has been shown to reduce proteinuria, ameliorate mesangial expansion, and decrease renal fibrosis and inflammation.[4] These beneficial effects are linked to the reduction of oxidative stress through the attenuation of NADPH oxidase activity and the modulation of the SIRT1-FOXO1 pathway.[4]

Hypertensive Nephropathy

Ang-(1-7) also plays a protective role in hypertensive kidney disease. In spontaneously hypertensive rats, treatment with Ang-(1-7) has been shown to reduce blood pressure, decrease proteinuria, and attenuate renal interstitial fibrosis.[5] It also reduces the renal expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[1]

Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD)

In models of AKI, such as ischemia-reperfusion injury, Ang-(1-7) has been shown to mitigate renal damage by reducing inflammation and apoptosis. There is also evidence to suggest that Ang-(1-7) can attenuate the progression from AKI to CKD by modulating the RAS towards a protective state. However, some studies in models of established CKD have yielded conflicting results, with some reporting no benefit or even adverse effects, highlighting the need for further investigation into the context-dependent actions of Ang-(1-7).[6][7]

Signaling Pathways of Angiotensin (1-7) in Renal Cells

The binding of Ang-(1-7) to its Mas receptor initiates a cascade of intracellular signaling events that are largely antagonistic to those triggered by the Ang II-AT1 receptor axis.

Ang_1_7_Signaling_Pathway cluster_nucleus Nucleus Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR PLC PLC MasR->PLC Activates NOS eNOS / nNOS MasR->NOS Activates SHP1 SHP-1 MasR->SHP1 Activates NFkB NF-κB MasR->NFkB Inhibits PKC PKC PLC->PKC Activates NO Nitric Oxide (NO) NOS->NO Gene_Expression Gene Expression NO->Gene_Expression p38MAPK p38 MAPK (Phosphorylation) SHP1->p38MAPK p38MAPK->Gene_Expression Regulates (Pro-fibrotic/inflammatory genes) NFkB->Gene_Expression Regulates (Pro-inflammatory genes)

Caption: Signaling pathway of Angiotensin (1-7) via the Mas receptor in renal cells.

Quantitative Data on the Effects of Angiotensin (1-7)

The following tables summarize the quantitative effects of Ang-(1-7) administration in various experimental models of kidney disease.

Table 1: Effects of Ang-(1-7) in Diabetic Nephropathy Models

ParameterAnimal ModelTreatment DetailsControl GroupAng-(1-7) Treated GroupPercentage ChangeReference
Urinary Albumin Excretion db/db mice0.5 mg/kg/day for 28 days~300 µ g/24h ~100 µ g/24h ↓ ~67%[4]
Zucker diabetic fatty ratsChronic administrationElevatedReducedSignificant Reduction[4]
STZ-diabetic rats576 µg/kg/dayElevatedReducedSignificant Reduction[8]
Creatinine Clearance Zucker diabetic fatty ratsChronic administrationReducedRestored to normalSignificant Improvement[4]
Renal NADPH Oxidase Activity db/db mice0.5 mg/kg/day for 28 days~250 RLU/mg/min~150 RLU/mg/min↓ ~40%[1]
Diabetic SHR576 µg/kg/dayElevatedInhibitedSignificant Reduction[8]
Renal Fibrosis (Mesangial Expansion) db/db mice0.5 mg/kg/day for 28 daysIncreasedAmelioratedSignificant Reduction[4]
Systolic Blood Pressure Zucker diabetic fatty ratsChronic administration~140 mmHg~130 mmHg↓ ~7%[4]

Table 2: Effects of Ang-(1-7) in Hypertensive Nephropathy and CKD Models

ParameterAnimal ModelTreatment DetailsControl GroupAng-(1-7) Treated GroupPercentage ChangeReference
Proteinuria Stroke-prone SHR0.6 mg/kg/day for 2 weeksElevatedReducedSignificant Reduction[5]
5/6 Nephrectomy rats576 µg/kg/day for 10 daysIncreasedSignificantly Increased↑ (Adverse effect)[8]
Systolic Blood Pressure Stroke-prone SHR0.6 mg/kg/day for 2 weeks~200 mmHg~180 mmHg↓ ~10%[5]
5/6 Nephrectomy rats576 µg/kg/day for 10 daysIncreasedSignificantly Increased↑ (Adverse effect)[8]
Renal Interstitial Fibrosis Stroke-prone SHR0.6 mg/kg/day for 2 weeksIncreasedReducedSignificant Reduction[5]
Relative Mesangial Area 5/6 Nephrectomy mice576 µg/kg/day for 4 weeksIncreasedSignificantly Increased↑ (Adverse effect)[8]
Serum TGF-β1 Murine I/R modelVarious dosesElevatedReducedSignificant Reduction
Renal Collagen I Expression Murine I/R modelVarious dosesIncreasedDecreasedSignificant Reduction

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ang-(1-7) in renal physiology and pathology.

Measurement of Glomerular Filtration Rate (GFR) by FITC-Inulin Clearance in Mice

Principle: This method assesses GFR by measuring the clearance of intravenously injected Fluorescein isothiocyanate (FITC)-inulin from the plasma over time.

Materials:

  • FITC-inulin (Sigma-Aldrich)

  • Sterile 0.9% Saline

  • Heparinized capillary tubes

  • Microcentrifuge

  • Fluorometer

  • Anesthesia (e.g., Isoflurane)

  • Animal restraining device

Procedure:

  • Preparation of FITC-inulin: Prepare a 5% (w/v) solution of FITC-inulin in sterile 0.9% saline. Heat to dissolve and then filter-sterilize.

  • Animal Preparation: Anesthetize the mouse and record its body weight.

  • Injection: Inject a single bolus of the 5% FITC-inulin solution (e.g., 3.74 µL/g body weight) intravenously via the retro-orbital sinus or tail vein.

  • Blood Sampling: Collect small blood samples (e.g., ~20 µL) into heparinized capillary tubes from the saphenous vein at multiple time points post-injection (e.g., 3, 5, 7, 10, 15, 35, 55, and 75 minutes).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement: Dilute the plasma samples in a suitable buffer (e.g., HEPES, pH 7.4). Measure the fluorescence of the samples using a fluorometer with excitation and emission wavelengths appropriate for FITC (e.g., 490 nm excitation, 520 nm emission).

  • Calculation: Generate a standard curve using known concentrations of FITC-inulin. Calculate the plasma concentration of FITC-inulin at each time point. GFR is then calculated using a two-compartment model of exponential decay, where GFR = Dose / (A/α + B/β), with A and B being the y-intercepts and α and β being the rate constants for the two phases of clearance.

Immunofluorescence Staining for Mas Receptor in Frozen Kidney Sections

Principle: This technique uses fluorescently labeled antibodies to visualize the localization of the Mas receptor within kidney tissue sections.

Materials:

  • Frozen kidney tissue sections (5-10 µm) on coated slides

  • Primary antibody against Mas receptor

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium with DAPI

  • Phosphate-buffered saline (PBS)

  • Acetone (pre-chilled at -20°C)

Procedure:

  • Fixation: Fix the frozen tissue sections in pre-chilled acetone for 10 minutes at -20°C.

  • Washing: Wash the slides three times for 5 minutes each with PBS.

  • Permeabilization: Incubate the sections in permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against the Mas receptor (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Washing: Wash the slides three times for 5 minutes each with PBS, protected from light.

  • Mounting: Mount the coverslips using antifade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters.

Sirius Red Staining for Collagen in Paraffin-Embedded Kidney Tissue

Principle: Picro-Sirius Red stain specifically binds to collagen fibers, which then appear red under bright-field microscopy and show enhanced birefringence under polarized light, allowing for the quantification of fibrosis.

Materials:

  • Paraffin-embedded kidney tissue sections (4-5 µm)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Weigert's hematoxylin (optional, for nuclear counterstaining)

  • Acidified water (0.5% acetic acid in distilled water)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Nuclear Counterstaining (Optional): Stain with Weigert's hematoxylin for 8 minutes and then wash in running tap water.

  • Staining: Immerse the slides in Picro-Sirius Red solution for 60 minutes.

  • Washing: Wash the slides in two changes of acidified water.

  • Dehydration: Dehydrate the sections through a graded series of ethanol.

  • Clearing and Mounting: Clear the sections in xylene and mount with a resinous mounting medium.

  • Analysis: Visualize under a bright-field or polarized light microscope. Quantify the fibrotic area using image analysis software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of Ang-(1-7) in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.

UUO_Workflow Start Start: Select Mice UUO_Surgery Unilateral Ureteral Obstruction (UUO) Surgery Start->UUO_Surgery Sham_Surgery Sham Surgery Start->Sham_Surgery Randomization Randomization into Treatment Groups UUO_Surgery->Randomization Sham_Surgery->Randomization Treatment_Ang17 Ang-(1-7) Treatment (e.g., osmotic minipump) Randomization->Treatment_Ang17 Treatment_Vehicle Vehicle Treatment Randomization->Treatment_Vehicle Monitoring Monitor Animal Health & Blood Pressure Treatment_Ang17->Monitoring Treatment_Vehicle->Monitoring Sacrifice Sacrifice at Endpoint (e.g., 7 or 14 days) Monitoring->Sacrifice Tissue_Collection Collect Kidneys & Blood Sacrifice->Tissue_Collection Analysis Analysis Tissue_Collection->Analysis Histology Histology (Sirius Red, IHC for Fibrosis Markers) Analysis->Histology Biochemistry Biochemistry (Serum Creatinine, BUN) Analysis->Biochemistry Molecular Molecular Biology (Western Blot for TGF-β1, qPCR) Analysis->Molecular

Caption: Experimental workflow for a unilateral ureteral obstruction (UUO) study.

Conclusion and Future Directions

Angiotensin (1-7) has firmly established its role as a renoprotective peptide within the complex renin-angiotensin system. Its vasodilatory, anti-inflammatory, anti-fibrotic, and anti-oxidative properties make it a highly attractive therapeutic target for a range of kidney diseases, particularly diabetic and hypertensive nephropathies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of the ACE2/Ang-(1-7)/Mas receptor axis.

Future research should focus on elucidating the context-dependent effects of Ang-(1-7), particularly in chronic kidney disease, and on developing stable, orally active Ang-(1-7) analogues or Mas receptor agonists. A deeper understanding of the downstream signaling pathways and their crosstalk with other cellular processes will be crucial for designing effective and targeted therapies to harness the full potential of this protective arm of the renin-angiotensin system for the treatment of renal pathologies.

References

Neuroprotective Effects of Angiotensin-(1-7) in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and fluid homeostasis. Beyond its classical pressor arm mediated by angiotensin II (Ang II), a counter-regulatory, neuroprotective axis has been identified, centered on Angiotensin-(1-7) [Ang-(1-7)]. This heptapeptide, primarily formed from Ang II by the action of angiotensin-converting enzyme 2 (ACE2), exerts its effects mainly through the G protein-coupled Mas receptor (MasR). Accumulating evidence from preclinical studies highlights the significant potential of Ang-(1-7) as a therapeutic agent in a range of neurological disorders, including stroke, traumatic brain injury (TBI), Alzheimer's disease, and Parkinson's disease. Its neuroprotective actions are multifaceted, encompassing anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms. This technical guide provides a comprehensive overview of the neuroprotective effects of Ang-(1-7) in the brain, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers in the field.

The Renin-Angiotensin System: A Dual-Axis Paradigm

The traditional view of the RAS involves the conversion of angiotensinogen to angiotensin I by renin, followed by the conversion of angiotensin I to the potent vasoconstrictor Ang II by angiotensin-converting enzyme (ACE). Ang II primarily acts on the AT1 receptor to mediate vasoconstriction, inflammation, and oxidative stress.[1]

The discovery of ACE2 revealed a counter-regulatory axis. ACE2 metabolizes Ang II to form Ang-(1-7).[2] This peptide binds to the Mas receptor, initiating signaling cascades that generally oppose the actions of the Ang II/AT1 receptor axis.[1][3] This protective arm of the RAS promotes vasodilation, and has anti-inflammatory, anti-oxidative, and anti-proliferative effects.[1][3]

Mechanisms of Angiotensin-(1-7) Neuroprotection

The neuroprotective effects of Ang-(1-7) are mediated through a variety of mechanisms, primarily initiated by the activation of the Mas receptor. These mechanisms collectively contribute to the preservation of neuronal integrity and function in the face of injury or disease.

Anti-inflammatory Effects

Neuroinflammation is a key pathological feature of many neurological disorders. Ang-(1-7) has been shown to exert potent anti-inflammatory effects in the brain. It can directly act on microglial cells to reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while increasing the production of the anti-inflammatory cytokine IL-10.[4] A key target of Ang-(1-7)'s anti-inflammatory action is the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[2] By inhibiting the NF-κB pathway, Ang-(1-7) can suppress the expression of numerous pro-inflammatory genes.[2]

Anti-oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. Ang-(1-7) has been demonstrated to mitigate oxidative stress in the brain. One of the proposed mechanisms is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5]

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, excessive apoptosis contributes to neuronal loss in neurodegenerative diseases and acute brain injuries. Ang-(1-7) has been shown to possess anti-apoptotic properties. This is achieved, in part, by modulating the expression of key apoptosis-regulating proteins, such as the Bcl-2 family. Specifically, Ang-(1-7) can decrease the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, thereby inhibiting the apoptotic cascade.[6]

Quantitative Data on the Neuroprotective Effects of Angiotensin-(1-7)

The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective effects of Ang-(1-7) in various models of neurological disorders.

Table 1: In Vivo Studies on Ischemic Stroke
Animal ModelTreatment ProtocolKey FindingsReference
Rat (MCAO)Intracerebroventricular (ICV) infusion of Ang-(1-7)~50% reduction in infarct size.[7]
Rat (MCAO)Intracerebral infusion of Ang-(1-7)Significant decrease in infarct volume and improved neurological score.[2]
Rat (MCAO)Intracerebroventricular (ICV) infusion of Ang-(1-7)Reduced infarct volume from ~2.5 (MCAO) to ~1.7 (Ang-(1-7) treated).[8]
Table 2: In Vivo Studies on Traumatic Brain Injury (TBI)
Animal ModelTreatment ProtocolKey FindingsReference
Mouse (CCI)1 mg/kg Ang-(1-7) (i.p.) daily for 5 days post-mTBISignificantly increased cognitive function (Novel Object Recognition test) compared to saline control.[3][9]
Mouse (CCI)1 mg/kg Ang-(1-7) (i.p.) 2 hours post-TBI and 30 mins prior to NOR testing on days 1, 3, 7, 14 post-TBISignificantly higher Novel Object Recognition ratios compared to the control group. Statistically significant higher neuronal count in the ipsilateral hippocampus and cortex.[10]
Table 3: In Vivo Studies on Parkinson's Disease
Animal ModelTreatment ProtocolKey FindingsReference
Rat (Rotenone-induced)Daily administration of Ang-(1-7) for 14 daysAlleviated behavioral alterations and restored dopamine levels and mitochondrial functions.[5]
Rat (Rotenone-induced)Continuous administration of Ang-(1-7) into the right substantia nigra for 4 weeksRelieved characteristic parkinsonian behaviors and reduced α-synuclein aggregation.[11]
Mouse (hα-syn(A53T) overexpression)Injection of Ang-(1-7)Alleviated behavioral impairments, rescued dopaminergic neuron loss, and lowered α-syn expression.[12]
Table 4: In Vivo Studies on Alzheimer's Disease
Animal ModelTreatment ProtocolKey FindingsReference
Mouse (5XFAD)Chronic ICV infusion of Ang-(1-7) for 4 weeksImproved cognitive function, reduced neuroinflammation, and BBB dysfunction.[13]
Rat (Aβ42-induced)Ang-(1-7) treatment for 14 daysAttenuated cognitive impairment in Morris water maze and Y-maze tests.[14]
Mouse (APP/PS1)Intraperitoneal AVE0991 (Ang-(1-7) mimetic) for 30 daysRescued spatial cognitive impairments and alleviated neuronal and synaptic damage.[15]
Table 5: In Vitro Studies
Cell TypeInsultAng-(1-7) ConcentrationKey FindingsReference
Rat primary astrocytesGlutamateNot specifiedConferred neuroprotection against glutamate-induced excitotoxicity.[15]
Human breast cancer cells (T47D)NoneNot specifiedDecreased proliferation and increased apoptosis. Increased Bax/Bcl-2 ratio.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of Ang-(1-7).

In Vivo Experimental Models

This model is widely used to mimic ischemic stroke.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane or a similar anesthetic. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.

  • Confirmation of Occlusion: A laser Doppler flowmeter can be used to monitor cerebral blood flow and confirm successful occlusion.

  • Post-operative Care: Animals are allowed to recover in a warm environment and are provided with soft, palatable food and water.

This model produces a focal and reproducible traumatic brain injury.

  • Animal Preparation: Male C57BL/6 mice are anesthetized, and their heads are fixed in a stereotaxic frame.

  • Surgical Procedure:

    • A craniotomy is performed over the desired cortical region (e.g., parietal cortex).

    • A pneumatic or electromagnetic impactor with a defined tip size is used to deliver a controlled impact to the exposed dura. Impact parameters (velocity, depth, and duration) are precisely controlled.

  • Post-operative Care: The bone flap is replaced or a sterile sealant is applied, and the scalp is sutured. Animals are monitored during recovery.

This model recapitulates some of the key pathological features of Parkinson's disease.

  • Procedure: Rotenone, a mitochondrial complex I inhibitor, is administered to rats, typically via intraperitoneal or subcutaneous injection, over a period of several weeks. This leads to the progressive degeneration of dopaminergic neurons in the substantia nigra.

  • Behavioral Assessment: Motor deficits are assessed using tests such as the rotarod test, open field test, and catalepsy bar test.

Behavioral Assessments

This test assesses recognition memory in rodents.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 10 minutes) on consecutive days.

    • Training/Familiarization: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 10 minutes).

    • Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

In Vitro and Ex Vivo Assays

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Brain tissue sections or cultured cells are fixed and permeabilized.

  • Procedure:

    • Samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP analogs (e.g., BrdUTP or fluorescently labeled dUTP).

    • TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • The incorporated label is then detected using an anti-BrdU antibody conjugated to a reporter enzyme (for colorimetric detection) or by direct fluorescence microscopy.

  • Data Analysis: The number of TUNEL-positive cells is counted and expressed as a percentage of the total number of cells.

This technique is used to measure the levels of specific proteins, such as the phosphorylated (activated) form of the p65 subunit of NF-κB.

  • Sample Preparation: Brain tissue or cell lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Procedure:

    • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-NF-κB p65), followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the neuroprotective effects of Angiotensin-(1-7).

Signaling Pathways

Ang_1_7_Signaling cluster_RAS Renin-Angiotensin System cluster_downstream Downstream Effects AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Metabolism AT1R AT1 Receptor AngII->AT1R Binding Ang17 Angiotensin-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Binding Inflammation Inflammation (↑ TNF-α, IL-1β) AT1R->Inflammation OxidativeStress Oxidative Stress (↑ ROS) AT1R->OxidativeStress Apoptosis Apoptosis (↑ Bax/Bcl-2) AT1R->Apoptosis NFkB NF-κB Activation AT1R->NFkB AntiInflammation Anti-inflammation (↓ TNF-α, IL-1β) MasR->AntiInflammation AntiOxidativeStress Anti-oxidative Stress (↓ ROS via ↑ Nrf2) MasR->AntiOxidativeStress AntiApoptosis Anti-apoptosis (↓ Bax/Bcl-2) MasR->AntiApoptosis MasR->NFkB Inhibition Nrf2 Nrf2 Activation MasR->Nrf2 NFkB->Inflammation Nrf2->AntiOxidativeStress BaxBcl2 Bax/Bcl-2 Ratio BaxBcl2->Apoptosis

Caption: Ang-(1-7) Signaling Pathway.

Experimental_Workflow_InVivo cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment Model Induce Neurological Disease Model (e.g., MCAO, TBI, Rotenone) Treatment Administer Ang-(1-7) or Vehicle (e.g., ICV, i.p.) Model->Treatment Behavior Behavioral Testing (e.g., NOR) Treatment->Behavior Histology Histological Analysis (e.g., Infarct Volume, Neuronal Count) Treatment->Histology Biochemistry Biochemical Analysis (e.g., Western Blot, ELISA) Treatment->Biochemistry

Caption: In Vivo Experimental Workflow.

Future Directions and Therapeutic Potential

The compelling preclinical data strongly suggest that Ang-(1-7) and its mimetics hold significant promise as novel therapeutic agents for a variety of neurological disorders. The multifaceted neuroprotective actions of Ang-(1-7) make it an attractive candidate for diseases with complex pathologies involving inflammation, oxidative stress, and apoptosis.

Future research should focus on:

  • Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of Ang-(1-7)-based therapies in patients with stroke, TBI, and neurodegenerative diseases.

  • Drug Delivery: Developing strategies to enhance the delivery of Ang-(1-7) across the blood-brain barrier to improve its therapeutic efficacy.

  • Biomarker Development: Identifying reliable biomarkers to monitor the therapeutic response to Ang-(1-7) treatment.

  • Combination Therapies: Investigating the potential synergistic effects of Ang-(1-7) when used in combination with other neuroprotective agents.

References

The Antiproliferative Effects of Angiotensin (1-7) in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-7) (Ang-(1-7)), a heptapeptide member of the renin-angiotensin system (RAS), has emerged as a promising endogenous molecule with potent antiproliferative effects against various cancer cell types. In contrast to the proliferative and pro-angiogenic actions of Angiotensin II, Ang-(1-7) primarily acts through its receptor, Mas, to elicit a cascade of intracellular events that culminate in the inhibition of cancer cell growth, induction of apoptosis, and suppression of tumor angiogenesis. This technical guide provides an in-depth overview of the antiproliferative effects of Ang-(1-7), detailing the quantitative data, experimental protocols, and key signaling pathways involved.

Quantitative Data on Antiproliferative Effects

The inhibitory effects of Angiotensin (1-7) on cancer cell proliferation have been quantified across various cell lines. The following tables summarize the available data on IC50 values and the percentage of proliferation inhibition.

Table 1: IC50 Values of Angiotensin (1-7) in Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference(s)
Lung CancerSK-LU-1Sub-nanomolar[1]
Lung CancerA5490.11 nM[1]
Lung CancerSK-MES-10.04 nM[1]
Breast CancerZR-75-1Sub-nanomolar
Breast CancerMCF-7Sub-nanomolar
Hepatocellular CarcinomaH22Not specified, but dose-dependent inhibition observed[2]
Nasopharyngeal CarcinomaNPC-TW010.51 µM (at 72h)

Table 2: Percentage of Proliferation Inhibition by Angiotensin (1-7) in Cancer Cell Lines

Cancer TypeCell LineConcentrationInhibition (%)Reference(s)
Lung CancerG48a (Glioblastoma)100 nM (5 days)~50%[3][4]
Breast CancerZR-75-1Not specified~50% (mitogen-stimulated growth)
Breast CancerZR-75-1 or MCF-7Not specified~40% (serum-stimulated DNA synthesis)
Prostate CancerLNCaPNot specifiedSignificant reduction in tumor volume and weight in xenografts[5]
Hepatocellular CarcinomaH220.5 µmol/L (72h)Significant decrease in proliferation[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiproliferative effects of Angiotensin (1-7).

Cell Viability and Proliferation Assays

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Angiotensin (1-7) or vehicle control for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA. An anti-BrdU antibody is then used to detect the incorporated BrdU.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with Angiotensin (1-7) as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Substrate Addition: Add the substrate for the detection enzyme and incubate until color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the amount of BrdU incorporation, which is proportional to cell proliferation.

Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells and treat with Angiotensin (1-7) for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect and quantify specific proteins, such as phosphorylated forms of signaling molecules like ERK1/2 and Akt.

Protocol:

  • Cell Lysis: Treat cells with Angiotensin (1-7) for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Visualizations

The antiproliferative effects of Angiotensin (1-7) are primarily mediated through the Mas receptor, leading to the modulation of key intracellular signaling pathways.

Angiotensin (1-7) Antiproliferative Signaling Pathway

Angiotensin (1-7) binds to its G protein-coupled receptor, Mas, initiating a signaling cascade that inhibits the pro-proliferative ERK1/2 and PI3K/Akt pathways.[5] This inhibition leads to a decrease in cell proliferation and survival.

Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR PI3K PI3K MasR->PI3K ERK12 ERK1/2 MasR->ERK12 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK12->Proliferation

Caption: Ang-(1-7) binds to the Mas receptor, inhibiting PI3K/Akt and ERK1/2 pathways.

Experimental Workflow for Assessing Antiproliferative Effects

The following diagram illustrates a typical experimental workflow to investigate the antiproliferative effects of Angiotensin (1-7) on cancer cells.

cluster_0 In Vitro Assays Start Cancer Cell Culture Treatment Treat with Angiotensin (1-7) Start->Treatment Viability Cell Viability/Proliferation Assay (MTT, BrdU) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Western Blot for p-ERK, p-Akt Treatment->Signaling

References

Angiotensin (1-7) and its interaction with the Mas receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Angiotensin (1-7)-Mas Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. For decades, the primary focus has been on the "classical" axis, comprising the angiotensin-converting enzyme (ACE), angiotensin II (Ang II), and the Ang II type 1 (AT1) receptor, which collectively mediate vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory axis has been identified that opposes these effects, fundamentally shifting our understanding of the RAS. This "protective" axis is centered on angiotensin-converting enzyme 2 (ACE2), its product angiotensin (1-7) [Ang-(1-7)], and the G protein-coupled receptor, Mas.[1][2][3]

This technical guide provides a comprehensive overview of the interaction between Ang-(1-7) and its cognate Mas receptor. It details the molecular mechanisms of this interaction, the downstream signaling pathways, and the resultant physiological effects. Furthermore, this document includes detailed experimental protocols for studying the Ang-(1-7)/Mas axis and presents key quantitative data in a structured format to aid in research and development efforts.

The ACE2/Angiotensin (1-7)/Mas Axis

The protective arm of the RAS provides a crucial counterbalance to the pressor and proliferative actions of Ang II.

Angiotensin (1-7) Formation and Metabolism

Ang-(1-7) is a heptapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro) that can be generated through several enzymatic pathways:[1][4]

  • Primary Pathway (via ACE2): The most significant route for Ang-(1-7) production is the cleavage of Ang II by ACE2, a homolog of ACE.[2][5] This enzyme acts as a carboxypeptidase, removing the C-terminal phenylalanine from Ang II.[6]

  • Alternative Pathways: Ang-(1-7) can also be formed from Angiotensin I (Ang I) through the action of enzymes such as neutral endopeptidase (NEP) and prolylendopeptidase.[2][5] Additionally, ACE2 can convert Ang I to Ang-(1-9), which is then subsequently cleaved by ACE or NEP to form Ang-(1-7).[7]

Plasma concentrations of Ang-(1-7) are typically in the picomolar (pmol/L) range, while tissue concentrations, such as in the brain, are found in the femtomolar per gram (fmol/g) range.[1]

The Mas Receptor (MasR)

The Mas proto-oncogene was first identified in the 1980s, but its endogenous ligand remained unknown for years. In 2003, seminal work established Mas as the functional receptor for Ang-(1-7).

  • Classification: MasR is a class A G protein-coupled receptor (GPCR).[4]

  • Tissue Distribution: The Mas receptor is widely expressed in tissues critical for cardiovascular regulation, including the heart, kidneys, vasculature, brain (hippocampus, amygdala, hypothalamus), and lungs.[1][4] Within these tissues, it is found on various cell types, including endothelial cells, vascular smooth muscle cells, neurons, and microglia.[1][5]

The formation pathway of Ang-(1-7) is visualized in the diagram below.

AngI Angiotensin I ACE ACE AngI->ACE NEP NEP, PEP AngI->NEP AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Ang17 Angiotensin (1-7) ACE->AngII ACE2->Ang17 NEP->Ang17

Caption: Enzymatic formation pathways of Angiotensin (1-7).

Receptor Interaction and Binding Profile

The identification of Mas as the Ang-(1-7) receptor was confirmed through binding studies in tissues from Mas-deficient mice, which showed a complete lack of Ang-(1-7) binding.[8]

Binding Affinity and Specificity

Binding studies in cells transfected with the Mas receptor have demonstrated high-affinity and specific binding of radiolabeled Ang-(1-7).[1][8] This binding is not displaced by AT1 or AT2 receptor antagonists, confirming a distinct receptor site.[8] However, the interaction profile of Ang-(1-7) is complex. At physiological concentrations, it acts primarily through MasR. At higher, pharmacological concentrations (≥10⁻⁶ mol/L), Ang-(1-7) can also bind to the AT1 receptor, where it can act as a neutral antagonist or a biased agonist.[2][7][9]

Quantitative Binding Data

The following table summarizes key quantitative parameters for the interaction of Ang-(1-7) with its primary receptor, Mas, and its secondary interactions with the AT1 receptor.

LigandReceptorCell/Tissue TypeParameterValueReference(s)
125I-Ang-(1-7)MasTHP-1 MacrophagesKd~250 nM[1]
Ang-(1-7)AT1Rat Kidney SlicesKi8.0 ± 3.2 nM[2]
Ang-(1-7)AT1AT1R-HEK293T cellsKi360 nM[9]

Downstream Signaling Pathways

Activation of the Mas receptor by Ang-(1-7) initiates a cascade of intracellular signaling events that collectively mediate its protective effects. MasR can couple to multiple G proteins, including Gαi, Gαq, and Gαs, leading to diverse cellular responses that often directly counteract the signaling initiated by the Ang II/AT1 axis.[9][10]

Key Signaling Events:

  • Nitric Oxide (NO) Production: Ang-(1-7) stimulates the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through a PI3K/Akt-dependent pathway, leading to increased NO bioavailability and vasodilation.[4][11]

  • Inhibition of Pro-inflammatory Pathways: The Ang-(1-7)/Mas axis actively suppresses pro-inflammatory signaling. It inhibits the activity of NADPH oxidase, a major source of reactive oxygen species (ROS), thereby preventing downstream activation of the nuclear factor-κB (NF-κB) pathway.[4][5]

  • Modulation of MAP Kinase (MAPK) Signaling: Ang-(1-7) counter-regulates Ang II-induced activation of the ERK1/2 pathway in vascular smooth muscle cells.[11] It achieves this by preventing the dephosphorylation (and thus inactivation) of MAP Kinase Phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates ERK1/2.[11]

  • Phospholipase A2 Activation: In some cell types, Ang-(1-7) binding to Mas stimulates phospholipase A2, leading to the release of arachidonic acid, which can be further metabolized to produce vasodilatory prostaglandins.[1][8]

The diagram below illustrates the core signaling pathways activated by the Ang-(1-7)/Mas receptor interaction.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Mas Mas Receptor G_protein Gαi / Gαq Mas->G_protein Ang17 Angiotensin (1-7) Ang17->Mas PI3K PI3K G_protein->PI3K NADPH_Ox NADPH Oxidase G_protein->NADPH_Ox inhibits MKP1 MKP-1 G_protein->MKP1 activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates NO Nitric Oxide eNOS->NO Vaso Vasodilation NO->Vaso ROS ROS NADPH_Ox->ROS NFkB NF-κB ROS->NFkB activates AntiInflam Anti-inflammation NFkB->AntiInflam inhibition leads to ERK12 ERK1/2 MKP1->ERK12 inhibits AntiProlif Anti-proliferation ERK12->AntiProlif inhibition leads to

Caption: Downstream signaling of the Ang-(1-7)/Mas receptor axis.

Experimental Protocols

Investigating the Ang-(1-7)/Mas axis requires specific methodologies to characterize binding, signaling, and function.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and density (Bmax) of Ang-(1-7) to the Mas receptor.

Methodology:

  • Preparation: Use either tissue homogenates (e.g., kidney sections) or cultured cells transfected with the Mas receptor (e.g., CHO, COS cells).[8]

  • Incubation Buffer: Prepare a buffer appropriate for Ang-(1-7) binding, typically containing 10 mM Na-phosphate, 120 mM NaCl, 5 mM MgCl₂, 0.2% BSA, and protease inhibitors like bacitracin.[8]

  • Competition Experiment: Incubate the prepared cells/membranes with a fixed concentration of a radiolabeled ligand (e.g., 125I-Ang-(1-7)) and increasing concentrations of a non-labeled competitor (e.g., unlabeled Ang-(1-7), A-779, Ang II, or AT1/AT2 antagonists).[8]

  • Incubation: Perform incubation at 4°C for 60 minutes to reach equilibrium.[8]

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters or by washing the cell plates with ice-cold PBS.

  • Quantification: Measure the radioactivity retained on the filters or in the cell lysate using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).

Arachidonic Acid (AA) Release Assay

This functional assay measures a direct downstream effect of Mas receptor activation in certain cell types.

Methodology:

  • Cell Culture: Grow Mas-transfected CHO or COS cells in appropriate culture plates.

  • Radiolabeling: Pre-load the cells by incubating them with [³H]Arachidonic Acid (e.g., 0.2 µCi/well) for 18 hours to allow incorporation into cell membranes.[8]

  • Washing: Wash the cells thoroughly with a balanced salt solution (e.g., Hanks' balanced salt solution) to remove unincorporated [³H]AA.

  • Stimulation: Incubate the pre-loaded cells with varying concentrations of Ang-(1-7) (e.g., 10⁻¹¹ to 10⁻⁶ M) for 15 minutes at 37°C. Include controls with vehicle and other angiotensins (e.g., Ang II). To confirm MasR specificity, pre-incubate some wells with antagonists like A-779.[8]

  • Sample Collection: Collect the supernatant (extracellular medium) from each well.

  • Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter. This value represents the amount of [³H]AA released from the cells.

  • Data Analysis: Express the results as a percentage of total incorporated radioactivity or as fold-increase over basal release. Plot a concentration-response curve to determine the EC50.

The workflow for a typical binding experiment is shown below.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis node1 Prepare MasR-expressing cells or tissue membranes node2 Prepare radioligand (e.g., 125I-Ang-(1-7)) and competitors node3 Incubate membranes/cells with radioligand and varying competitor concentrations node2->node3 node4 Separate bound from free ligand (e.g., rapid filtration) node3->node4 node5 Quantify bound radioactivity (Gamma Counter) node4->node5 node6 Plot % specific binding vs. log[competitor] node5->node6 node7 Perform non-linear regression analysis node6->node7 node8 Determine IC50 and Ki values node7->node8

Caption: General workflow for a radioligand competition binding assay.

Conclusion and Future Directions

The Ang-(1-7)/Mas receptor axis represents a fundamental counter-regulatory pathway within the renin-angiotensin system. Its activation leads to a host of beneficial effects, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions that directly oppose the detrimental outcomes of the classical Ang II/AT1 receptor axis.[1][7] A thorough understanding of the molecular pharmacology, binding kinetics, and signaling pathways of this interaction is paramount for drug development.

Future research should focus on developing stable, orally active Mas receptor agonists or positive allosteric modulators. Such compounds hold immense therapeutic potential for a range of cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy, by harnessing the body's endogenous protective mechanisms.[3][12]

References

Endogenous Production of Angiotensin (1-7) in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide hormone of the Renin-Angiotensin System (RAS) with a physiological profile that often counteracts the effects of the well-known vasoconstrictor, Angiotensin II (Ang II).[1] This protective arm of the RAS, primarily mediated by the Ang-(1-7)/Mas receptor axis, elicits vasodilatory, anti-proliferative, anti-thrombotic, and anti-fibrotic effects in various tissues. A thorough understanding of the endogenous production of Ang-(1-7) is therefore critical for the development of novel therapeutic strategies targeting cardiovascular and renal diseases, among others. This technical guide provides a comprehensive overview of the core enzymatic pathways responsible for Ang-(1-7) synthesis in tissues, detailed experimental protocols for its quantification and the measurement of key enzyme activities, and a summary of relevant quantitative data.

Core Pathways of Angiotensin (1-7) Production

The endogenous synthesis of Ang-(1-7) is a complex process involving multiple enzymes and substrates, with the relative contribution of each pathway varying significantly across different tissues. The primary enzymatic routes originate from Angiotensin I (Ang I) and Angiotensin II (Ang II).

The ACE2-Dependent Pathway: A Central Axis

Angiotensin-Converting Enzyme 2 (ACE2) is a key enzyme in the formation of Ang-(1-7).[2] It is a carboxypeptidase that can generate Ang-(1-7) through two main reactions:

  • Direct conversion of Ang II: ACE2 efficiently cleaves the C-terminal phenylalanine from Ang II to produce Ang-(1-7).[2]

  • Indirectly from Ang I: ACE2 can also hydrolyze Ang I to form Angiotensin (1-9), which is then converted to Ang-(1-7) by Angiotensin-Converting Enzyme (ACE) and other peptidases.[2]

ACE2 is expressed in numerous tissues, including the heart, kidneys, lungs, and gastrointestinal tract, highlighting its systemic importance in regulating the balance between the two major arms of the RAS.[2]

The Neprilysin (NEP) Pathway

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a significant role in the degradation of several vasoactive peptides. Importantly, NEP can also contribute to the synthesis of Ang-(1-7) by directly cleaving Ang I at the Pro7-Phe8 bond. The expression and activity of NEP are prominent in the kidneys, lungs, and brain.

The Prolyl Endopeptidase (PEP) Pathway

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that can generate Ang-(1-7) from both Ang I and Ang II by cleaving the Pro7-Phe8 bond.[3] PEP is widely distributed in various tissues, with notable activity in the brain and kidneys.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships in Ang-(1-7) production and the steps involved in its measurement, the following diagrams are provided.

Angiotensin_1_7_Production_Pathways Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang19 Angiotensin (1-9) AngI->Ang19 ACE2 Ang17 Angiotensin (1-7) AngI->Ang17 NEP / PEP AngII->Ang17 ACE2 / PEP AT1R AT1 Receptor AngII->AT1R Ang19->Ang17 ACE MasR Mas Receptor Ang17->MasR Protective_Effects Protective Effects (Vasodilation, Anti-proliferation) MasR->Protective_Effects Deleterious_Effects Deleterious Effects (Vasoconstriction, Proliferation) AT1R->Deleterious_Effects Renin Renin ACE ACE ACE2 ACE2 NEP Neprilysin (NEP) PEP Prolyl Endopeptidase (PEP)

Figure 1. Enzymatic pathways of Angiotensin (1-7) production.

Experimental_Workflow_Ang17_Measurement cluster_tissue_prep Tissue Preparation cluster_measurement Measurement cluster_elisa_steps ELISA Protocol cluster_ms_steps LC-MS/MS Protocol Tissue_Collection 1. Tissue Collection (e.g., Kidney, Heart) Homogenization 2. Homogenization (in Lysis Buffer with Protease Inhibitors) Tissue_Collection->Homogenization Centrifugation 3. Centrifugation (to remove debris) Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection (Tissue Homogenate) Centrifugation->Supernatant_Collection Protein_Quantification 5. Protein Quantification (e.g., Bradford Assay) Supernatant_Collection->Protein_Quantification ELISA ELISA (Competitive Assay) Protein_Quantification->ELISA Mass_Spectrometry LC-MS/MS (Quantitative Analysis) Protein_Quantification->Mass_Spectrometry Add_Sample a. Add Sample/Standard and Biotinylated Ang-(1-7) SPE a. Solid Phase Extraction (C18 Cartridge) Incubate_Wash_1 b. Incubate & Wash Add_Sample->Incubate_Wash_1 Add_HRP c. Add HRP-Avidin Incubate_Wash_1->Add_HRP Incubate_Wash_2 d. Incubate & Wash Add_HRP->Incubate_Wash_2 Add_Substrate e. Add Substrate Solution Incubate_Wash_2->Add_Substrate Add_Stop f. Add Stop Solution Add_Substrate->Add_Stop Read_Absorbance g. Read Absorbance (450 nm) Add_Stop->Read_Absorbance LC_Separation b. Liquid Chromatography (C18 Column) SPE->LC_Separation MS_Detection c. Mass Spectrometry (ESI-Q-ToF) LC_Separation->MS_Detection Data_Analysis d. Data Analysis (Quantification vs. Standard) MS_Detection->Data_Analysis

Figure 2. General workflow for Angiotensin (1-7) measurement in tissues.

Quantitative Data on Angiotensin (1-7) Production

The following tables summarize key quantitative data related to Ang-(1-7) tissue concentrations and the kinetic parameters of the primary enzymes involved in its synthesis.

Table 1: Angiotensin (1-7) Concentration in Various Tissues

TissueSpeciesConcentration (pg/mg protein or tissue)Method
Kidney CortexMouse~10-20 pg/mgLC-MS
Epididymal White Adipose Tissue (eWAT)Mouse~15-25 pg/mgLC-MS
Heart (Atrium)Human44.7 ± 9 nmol/h/mg (Ang I conversion)HPLC
HypothalamusRat29.7 ± 3.8 pg/mg proteinRIA
Interscapular Brown Adipose Tissue (IBAT)Hamster3.0 - 4.4 ng/mgNot Specified

Note: Data are compiled from multiple sources and experimental conditions may vary.[5][6][7][8][9]

Table 2: Kinetic Parameters of Enzymes Involved in Angiotensin (1-7) Production

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source Species
ACE2 Angiotensin II2.0 - 8.473.5 - 8.121.02 x 10⁶ - 2.2 x 10⁶Human
Angiotensin I--3.3 x 10⁴Human
Neprilysin (NEP) Angiotensin I36-6.2 x 10⁵Human
Angiotensin II280-2.2 x 10⁵Human
Angiotensin (1-9)--3.7 x 10⁵Human
Prolyl Endopeptidase (PEP) Bradykinin5.5 - 12.8--Porcine
Angiotensin II5.5 - 12.81.7 (µmol/min/mg)-Porcine

Note: Kinetic parameters can vary depending on the assay conditions and enzyme source.[5][6][10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Quantification of Angiotensin (1-7) in Tissue Homogenates by ELISA

This protocol is based on a competitive inhibition enzyme immunoassay.

1. Materials:

  • Angiotensin (1-7) ELISA Kit (e.g., from USCN Life Science, Elabscience)[13][14]

  • Tissue of interest (e.g., kidney, heart)

  • Ice-cold PBS (0.01M, pH 7.4)

  • Lysis Buffer (as provided in the kit or a suitable alternative)

  • Protease inhibitor cocktail

  • Microplate reader capable of measuring absorbance at 450 nm

2. Tissue Homogenate Preparation:

  • Excise the tissue of interest and rinse thoroughly with ice-cold PBS to remove excess blood.

  • Mince the tissue into small pieces on ice.

  • Add ice-cold Lysis Buffer containing a protease inhibitor cocktail to the minced tissue (e.g., 100 mg of tissue per 1 mL of buffer).

  • Homogenize the tissue using a Dounce homogenizer or a similar device on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (tissue lysate) and store it on ice or at -80°C for later use.

  • Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. ELISA Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Immediately add 50 µL of prepared Detection Reagent A (containing biotin-labeled Ang-(1-7)) to each well. Mix gently.

  • Incubate for 1 hour at 37°C.

  • Aspirate the liquid from each well and wash the plate 3 times with the provided Wash Buffer.

  • Add 100 µL of prepared Detection Reagent B (containing HRP-conjugated avidin) to each well.

  • Incubate for 30 minutes at 37°C.

  • Aspirate and wash the plate 5 times with Wash Buffer.

  • Add 90 µL of Substrate Solution to each well and incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm immediately using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of Ang-(1-7) in the samples by interpolating their absorbance values from the standard curve.

  • Normalize the Ang-(1-7) concentration to the total protein concentration of the tissue lysate (e.g., in pg/mg of protein).

Protocol 2: Quantification of Angiotensin Peptides by LC-MS/MS

This method provides high specificity and sensitivity for the simultaneous quantification of multiple angiotensin peptides.[5][10]

1. Materials:

  • Tissue homogenate (prepared as in Protocol 1)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN), Formic Acid (FA), and water (LC-MS grade)

  • Internal standards (e.g., stable isotope-labeled angiotensin peptides)

  • LC-MS/MS system (e.g., coupled with a C18 column and an ESI-Q-ToF mass analyzer)

2. Sample Preparation (Solid-Phase Extraction):

  • Condition the C18 SPE cartridge with methanol followed by water.

  • Load the tissue homogenate (spiked with internal standards) onto the cartridge.

  • Wash the cartridge with a low concentration of organic solvent (e.g., 5% ACN) to remove salts and other interferences.

  • Elute the angiotensin peptides with a higher concentration of organic solvent (e.g., 90% ACN with 0.1% FA).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the angiotensin peptides on a C18 analytical column using a gradient of ACN in water with 0.1% FA.

  • Detect the peptides using the mass spectrometer in positive ion mode, monitoring for the specific precursor and product ions of each angiotensin peptide and their corresponding internal standards.

4. Data Analysis:

  • Integrate the peak areas for each angiotensin peptide and its internal standard.

  • Calculate the concentration of each peptide in the sample based on the ratio of the peak area of the analyte to the peak area of the internal standard and a standard curve.

  • Normalize the results to the initial amount of tissue or protein.

Protocol 3: Fluorometric Assay for ACE2 Activity in Tissue Homogenates

This assay measures the enzymatic activity of ACE2 by detecting the cleavage of a fluorogenic substrate.[15][16][17]

1. Materials:

  • ACE2 Activity Assay Kit (e.g., from AMSBIO, Abcam, R&D Systems)[15][16][17]

  • Tissue homogenate (prepared as in Protocol 1, using the Lysis Buffer provided in the kit)

  • Fluorometric microplate reader (Ex/Em = 320/420 nm or as specified by the kit)

2. Assay Procedure:

  • Prepare reagents, standards (if applicable), and samples according to the kit's instructions.

  • Pipette the tissue homogenate into the wells of a 96-well microplate. Include a background control well for each sample containing the homogenate but no substrate.

  • Prepare a substrate mix containing the fluorogenic ACE2 substrate in the assay buffer.

  • Initiate the reaction by adding the substrate mix to the sample wells.

  • Immediately place the plate in the fluorometric microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence in kinetic mode at the specified excitation and emission wavelengths for a set period (e.g., 30-120 minutes).

3. Data Analysis:

  • Calculate the rate of the reaction (change in fluorescence over time) for each sample.

  • Subtract the background fluorescence rate from the sample's reaction rate.

  • Determine the ACE2 activity in the sample by comparing the corrected rate to a standard curve generated with a known amount of active ACE2 or a fluorescent standard, as per the kit's instructions.

  • Express the ACE2 activity in appropriate units (e.g., RFU/min/mg protein or mU/mg protein).

Protocol 4: Fluorometric Assay for Neprilysin (NEP) Activity in Tissue Homogenates

This protocol is similar to the ACE2 activity assay and utilizes a specific fluorogenic substrate for NEP.

1. Materials:

  • Neprilysin Activity Assay Kit (e.g., from Assay Genie, Abcam, Sigma-Aldrich)

  • Tissue homogenate (prepared as in Protocol 1, using the Lysis Buffer provided in the kit)

  • Fluorometric microplate reader (Ex/Em = 330/430 nm or as specified by the kit)

2. Assay Procedure:

  • Follow the kit's instructions to prepare all reagents, standards, and samples.

  • Add the tissue homogenate to the wells of a 96-well microplate. Include a background control for each sample.

  • Prepare the NEP substrate solution.

  • Start the enzymatic reaction by adding the substrate solution to the wells.

  • Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths and temperature (e.g., 37°C) for 1-2 hours.

3. Data Analysis:

  • Calculate the rate of fluorescence increase over time.

  • Correct for background fluorescence.

  • Quantify the NEP activity using a standard curve as described in the kit's manual.

  • Express the activity in units such as U/mg of protein.

Protocol 5: Assay for Prolyl Endopeptidase (PEP) Activity in Tissue Homogenates

This protocol describes a colorimetric assay for PEP activity.

1. Materials:

  • Chromogenic PEP substrate (e.g., Z-Gly-Pro-pNA)

  • Tissue homogenate (prepared as in Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader capable of measuring absorbance at 405-410 nm

2. Assay Procedure:

  • Prepare the PEP substrate solution in the assay buffer.

  • Add the tissue homogenate to the wells of a 96-well microplate.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405-410 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

3. Data Analysis:

  • For a kinetic assay, determine the rate of change in absorbance over time from the linear portion of the curve.

  • For an endpoint assay, subtract the initial absorbance from the final absorbance.

  • Calculate the PEP activity using the molar extinction coefficient of p-nitroaniline (the product) and normalize to the protein concentration of the homogenate.

Conclusion

The endogenous production of Angiotensin (1-7) is a multifaceted process with significant tissue-specific variations, primarily governed by the activities of ACE2, neprilysin, and prolyl endopeptidase. A comprehensive understanding of these pathways and the ability to accurately quantify Ang-(1-7) and the activity of its producing enzymes are paramount for advancing research and development in the field of cardiovascular and renal therapeutics. The protocols and data presented in this technical guide provide a solid foundation for researchers to explore the protective arm of the Renin-Angiotensin System and its potential as a therapeutic target.

References

Methodological & Application

Measuring Angiotensin (1-7) in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of Angiotensin (1-7) [Ang-(1-7)] in plasma. Ang-(1-7) is a key peptide of the renin-angiotensin system (RAS), known for its vasodilatory, anti-inflammatory, and anti-proliferative effects, often counteracting the actions of Angiotensin II.[1][2] Accurate measurement of its plasma levels is crucial for research in cardiovascular diseases, renal function, and the development of novel therapeutics targeting the RAS.

Introduction to Measurement Techniques

Several methods are available for the quantification of Ang-(1-7) in plasma, each with its own advantages and limitations. The most common techniques are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method based on antibody-antigen recognition, suitable for analyzing a large number of samples. Commercial kits are widely available.

  • Radioimmunoassay (RIA): A highly sensitive and specific immunoassay that uses radiolabeled antigens. It is considered a gold standard but requires handling of radioactive materials.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that separates the peptide based on its physicochemical properties and identifies it by its mass-to-charge ratio.[4][5] This technique allows for the simultaneous quantification of multiple angiotensin peptides.[5][6]

The choice of method depends on the specific research needs, available equipment, and the required level of sensitivity and specificity.

Critical Pre-analytical Considerations: Sample Collection and Preparation

Accurate measurement of Ang-(1-7) is highly dependent on proper sample collection and handling to prevent its degradation by peptidases present in the blood.

Protocol for Plasma Sample Collection:

  • Patient/Subject Preparation: For clinical studies, it is recommended that the patient be on a normal sodium diet.[4] Certain medications like ACE inhibitors, angiotensin receptor blockers (ARBs), spironolactone, steroids, and diuretics can influence Ang-(1-7) levels and should be noted.[4] It may be beneficial for the subject to be in a recumbent posture for at least 30 minutes before blood collection.[4]

  • Blood Collection:

    • Draw blood into a chilled syringe and immediately transfer it to a chilled lavender-top (EDTA) tube.[4]

    • Alternatively, draw blood directly into a chilled lavender-top (EDTA) tube.[4]

    • It is crucial to include a cocktail of protease inhibitors in the collection tube to prevent the degradation of angiotensin peptides.[3] A specific renin inhibitor may also be necessary to block the in-vitro generation of Angiotensin I.[3]

  • Immediate Cooling: Place the EDTA tube in an ice-water bath immediately after collection and ensure it is thoroughly cooled.[4]

  • Centrifugation:

    • Centrifuge the blood sample at 1000 x g for 15-20 minutes at 2-8°C within 30 minutes of collection.[7] If a refrigerated centrifuge is not available, pre-chill the centrifuge carriers.[4]

  • Plasma Separation and Storage:

    • Immediately after centrifugation, carefully transfer the plasma (supernatant) to a clean plastic vial.[4]

    • For immediate analysis, keep the plasma on ice. For long-term storage, aliquot the plasma and freeze it at -70°C or -80°C.[8] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying Ang-(1-7) due to its simplicity and availability of commercial kits. The following is a general protocol based on commercially available kits. Note: Always refer to the specific manufacturer's instructions for the kit being used.

Principle: Most Ang-(1-7) ELISA kits are based on the competitive inhibition enzyme immunoassay technique.[9] In this format, Ang-(1-7) in the sample competes with a fixed amount of biotin-labeled Ang-(1-7) for a limited number of binding sites on a microplate pre-coated with an anti-Ang-(1-7) antibody. The amount of bound labeled-Ang-(1-7) is inversely proportional to the concentration of Ang-(1-7) in the sample.

Materials:

  • Ang-(1-7) ELISA Kit (containing pre-coated microplate, standards, detection reagents, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Absorbent paper

Protocol:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection reagents, and wash buffer according to the kit's manual.

  • Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of standards and plasma samples to the appropriate wells of the pre-coated microplate.[9]

  • Competitive Reaction: Immediately add a defined volume (e.g., 50 µL) of biotinylated Ang-(1-7) (Detection Reagent A) to each well.[9] Mix gently and incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).[9]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the prepared wash buffer.[9]

  • Enzyme Conjugate Addition: Add a defined volume (e.g., 100 µL) of Avidin-HRP conjugate (Detection Reagent B) to each well and incubate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[9]

  • Washing: Repeat the washing step as described above (e.g., 5 times).[9]

  • Substrate Reaction: Add a defined volume (e.g., 90 µL) of TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes) at a specific temperature (e.g., 37°C).[9]

  • Stopping the Reaction: Add a defined volume (e.g., 50 µL) of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of Ang-(1-7) in the samples by plotting a standard curve of the OD values of the standards against their known concentrations. The concentration of Ang-(1-7) in the samples is inversely proportional to the OD value.[9]

Data Presentation: Comparison of Commercial ELISA Kits

ManufacturerKit NameDetection RangeSensitivitySample Volume
ElabscienceHuman Ang1-7 ELISA Kit15.63-1000 pg/mL9.38 pg/mL50 µL
antibodies-onlineAngiotensin 1-7 ELISA Kit0.5 - 500 pg/mL< 0.1 pg/mL100 µL
USCN BusinessELISA Kit for Angiotensin 1-7Varies by kitVaries by kit50 µL
LifeSctRat Angiotensin 1-7 ELISA Kit12.5-800 pg/mL3.65 pg/mL50 µL

Note: The performance characteristics are subject to change and may vary between lots. Always refer to the product-specific datasheet.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of Ang-(1-7) and allows for the simultaneous measurement of other angiotensin peptides.

Principle: This method involves the extraction of angiotensin peptides from plasma, followed by their separation using high-performance liquid chromatography (HPLC) and subsequent detection and quantification by tandem mass spectrometry.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • HPLC column (e.g., C18)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[10]

  • Solvents (e.g., acetonitrile, methanol, formic acid, water) of LC-MS grade

  • Internal standard (e.g., stable isotope-labeled Ang-(1-7))

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Acidify the plasma sample with an appropriate acid (e.g., formic acid).

    • Load the acidified plasma onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water with a low percentage of organic solvent) to remove interfering substances.[6]

    • Elute the angiotensin peptides from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile with formic acid).[6]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.[6]

  • LC Separation:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the angiotensin peptides on a C18 column using a gradient elution with a mobile phase typically consisting of water with formic acid (A) and acetonitrile with formic acid (B).

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Perform multiple reaction monitoring (MRM) to specifically detect and quantify Ang-(1-7) and its internal standard based on their specific precursor-to-product ion transitions.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of Ang-(1-7) standards.

    • Calculate the concentration of Ang-(1-7) in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Presentation: LC-MS/MS Performance

ParameterTypical ValueReference
Lower Limit of Quantification5 - 10 pg/mL[5][10]
Recovery~80-100%[10][11]
Intra-assay Precision (CV%)< 15%[10]
Inter-assay Precision (CV%)< 15%[9]
Reference Plasma Levels<10-55 pg/mL[4]
Radioimmunoassay (RIA)

RIA is a highly sensitive and specific method for Ang-(1-7) quantification.

Principle: This competitive assay involves the competition between unlabeled Ang-(1-7) in the sample and a fixed amount of radiolabeled (e.g., ¹²⁵I-labeled) Ang-(1-7) for a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of Ang-(1-7) in the sample.

Materials:

  • Ang-(1-7) RIA kit or individual reagents (¹²⁵I-labeled Ang-(1-7), specific antibody, standards)

  • Gamma counter

  • Centrifuge

  • Reagents for separating bound and free radiolabeled antigen (e.g., second antibody, charcoal)

Protocol:

  • Sample Preparation: Plasma samples are typically extracted to remove interfering substances, often using methods similar to those for LC-MS/MS (e.g., ethanol precipitation or SPE).[12][13]

  • Assay Setup:

    • Pipette standards, extracted samples, and control samples into appropriately labeled tubes.

    • Add the ¹²⁵I-labeled Ang-(1-7) tracer to all tubes.

    • Add the specific Ang-(1-7) antibody to all tubes (except for the total counts tubes).

  • Incubation: Incubate the tubes for a specified period (e.g., 24-48 hours) at a specific temperature (e.g., 4°C) to allow for the competitive binding reaction to reach equilibrium.

  • Separation of Bound and Free Antigen: Separate the antibody-bound radiolabeled antigen from the free radiolabeled antigen. This can be achieved by methods such as precipitation with a second antibody or adsorption of the free antigen to charcoal, followed by centrifugation.

  • Radioactivity Measurement: Decant the supernatant and measure the radioactivity in the precipitate (bound fraction) using a gamma counter.

  • Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the Ang-(1-7) standards. Determine the concentration of Ang-(1-7) in the samples by interpolating their percentage of bound radioactivity from the standard curve.

Data Presentation: RIA Performance

ParameterTypical ValueReference
Detection Limit~1 pmol/L (approx. 0.9 pg/mL)[12][13]
Intra-assay Precision (CV%)4-20%[12][13]
Inter-assay Precision (CV%)8-13%[12][13]
Reference Plasma Levels1.0–9.5 pmol/L[12][13]

Visualizations

Angiotensin (1-7) Signaling Pathway

Ang-(1-7) primarily exerts its effects through the Mas receptor, a G protein-coupled receptor.[14] Its signaling often counteracts the pathways activated by Angiotensin II.

Angiotensin_1_7_Signaling_Pathway Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds to G_protein G-protein MasR->G_protein Activates Anti_inflammatory Anti-inflammatory Effects MasR->Anti_inflammatory Anti_proliferative Anti-proliferative Effects MasR->Anti_proliferative PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling pathway of Angiotensin (1-7) via the Mas receptor.

Experimental Workflow for Plasma Angiotensin (1-7) Measurement

This diagram illustrates the general steps involved from sample collection to data analysis for quantifying plasma Ang-(1-7).

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Analysis cluster_data Data Analysis Blood_Collection Blood Collection (Chilled EDTA tube + Protease Inhibitors) Centrifugation Centrifugation (4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation & Storage (-80°C) Centrifugation->Plasma_Separation Sample_Prep Sample Preparation (e.g., SPE or Dilution) Plasma_Separation->Sample_Prep ELISA ELISA Sample_Prep->ELISA LCMS LC-MS/MS Sample_Prep->LCMS RIA RIA Sample_Prep->RIA Data_Acquisition Data Acquisition (OD, Peak Area, or Counts) ELISA->Data_Acquisition LCMS->Data_Acquisition RIA->Data_Acquisition Standard_Curve Standard Curve Generation Data_Acquisition->Standard_Curve Concentration_Calc Concentration Calculation (pg/mL or pmol/L) Standard_Curve->Concentration_Calc

Caption: General workflow for measuring Angiotensin (1-7) levels in plasma.

References

Application Notes and Protocols for Angiotensin (1-7) Quantification in Cell Culture using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Angiotensin (1-7) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

Angiotensin (1-7) is a heptapeptide hormone that is a key component of the renin-angiotensin system (RAS). It is known to have vasodilatory, anti-inflammatory, and anti-proliferative properties, often counteracting the effects of Angiotensin II.[1][2] Accurate quantification of Angiotensin (1-7) secreted by cells in culture is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the RAS. ELISA provides a sensitive and specific method for this purpose.[3]

Angiotensin (1-7) Signaling Pathway

Angiotensin (1-7) primarily exerts its effects by binding to the Mas receptor, a G protein-coupled receptor.[1][2][4] This interaction triggers several downstream signaling cascades. A key pathway involves the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[5] NO, a potent vasodilator, contributes to the cardiovascular protective effects of Angiotensin (1-7). Additionally, the Angiotensin (1-7)/Mas axis can modulate other signaling pathways, including those involving MAP kinases and protein kinase A, and can inhibit pro-inflammatory signaling triggered by stimuli like Angiotensin II.[1][2]

Angiotensin_1_7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang_1_7 Angiotensin (1-7) MasR Mas Receptor Ang_1_7->MasR Binds to PI3K PI3K MasR->PI3K Activates Anti_inflammatory Anti-inflammatory Effects MasR->Anti_inflammatory Anti_proliferative Anti-proliferative Effects MasR->Anti_proliferative Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Angiotensin (1-7) Signaling Pathway

ELISA Kit Performance Characteristics

A variety of commercially available Angiotensin (1-7) ELISA kits are suitable for use with cell culture supernatants. The following table summarizes the typical performance characteristics of these kits. It is important to consult the specific datasheet for the kit you are using.

ParameterTypical Range
Standard Range 15.6 - 500 pg/mL[6]
Sensitivity 2.0 - 3.65 pg/mL[6][7]
Sample Type Cell culture supernatant, serum, plasma[3][6]
Assay Type Sandwich ELISA[8], Competitive ELISA[3][9]
Intra-assay Precision CV < 8%[8]
Inter-assay Precision CV < 10%[8]

Experimental Protocol: Angiotensin (1-7) ELISA in Cell Culture Supernatant

This protocol provides a general procedure for the quantification of Angiotensin (1-7) in cell culture supernatant. Specific volumes and incubation times may vary depending on the manufacturer's instructions.

Materials
  • Angiotensin (1-7) ELISA Kit (including pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)

  • Cell culture supernatant samples

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Absorbent paper

Experimental Workflow

ELISA_Workflow start Start sample_prep Sample Preparation: Collect and centrifuge cell culture supernatant start->sample_prep add_samples Add Standards and Samples to pre-coated plate sample_prep->add_samples add_detection_ab Add Biotinylated Detection Antibody add_samples->add_detection_ab incubate1 Incubate add_detection_ab->incubate1 wash1 Wash Plate incubate1->wash1 add_hrp Add HRP Conjugate wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate Solution wash2->add_substrate incubate3 Incubate (in dark) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data: Generate standard curve and calculate concentrations read_plate->analyze end End analyze->end

Caption: ELISA Experimental Workflow
Step-by-Step Procedure

1. Reagent Preparation

  • Bring all reagents and samples to room temperature before use.

  • Prepare the wash buffer and other concentrated reagents according to the kit manual.

  • Prepare a serial dilution of the Angiotensin (1-7) standard as instructed in the kit protocol to generate a standard curve. A typical standard range is 15.6 - 500 pg/mL.[6]

2. Sample Preparation

  • Collect cell culture supernatant by centrifugation at 1000 x g for 20 minutes at 2-8°C to remove any cells and debris.[10]

  • The collected supernatant can be used directly or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[3]

  • If the expected concentration of Angiotensin (1-7) in your samples is high, it may be necessary to dilute the samples with the provided sample diluent.

3. Assay Procedure

  • Add 50-100 µL (refer to the specific kit manual) of each standard, blank (sample diluent), and cell culture supernatant sample to the appropriate wells of the pre-coated microplate.[6][10] It is recommended to run all samples and standards in duplicate.

  • Add the biotinylated detection antibody to each well.[7]

  • Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C).[3]

  • After incubation, wash the plate multiple times with the prepared wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.[3]

  • Add the HRP (Horseradish Peroxidase) conjugate to each well.[7]

  • Cover the plate and incubate as directed.

  • Wash the plate again as described previously.

  • Add the substrate solution to each well. This will initiate a color change in the presence of the HRP enzyme. Incubate the plate in the dark for the recommended time (usually 15-30 minutes).[3]

  • Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.

4. Data Analysis

  • Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Subtract the average absorbance of the blank from the absorbance of all other wells.

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Use the standard curve to determine the concentration of Angiotensin (1-7) in your cell culture supernatant samples.

  • If samples were diluted, remember to multiply the calculated concentration by the dilution factor.

Troubleshooting

For common issues such as high background, low signal, or poor standard curve, refer to the troubleshooting section of your specific ELISA kit manual.

Disclaimer: This document provides a general guideline. Always refer to the detailed protocol provided with your specific ELISA kit for the most accurate and reliable results. These products are for research use only and not for use in diagnostic procedures.[6][10][11]

References

Application Notes: Radioimmunoassay for Angiotensin (1-7) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-7) [Ang-(1-7)] is a biologically active heptapeptide of the renin-angiotensin system (RAS) that often counteracts the effects of Angiotensin II. It exhibits vasodilatory, anti-proliferative, and anti-thrombotic properties, making it a key target in cardiovascular research and drug development. Accurate quantification of Ang-(1-7) in biological samples is crucial for understanding its physiological and pathophysiological roles. This document provides a detailed protocol for the detection of Angiotensin (1-7) using a competitive radioimmunoassay (RIA), a highly sensitive and specific method for peptide quantification.

Principle of the Assay

The radioimmunoassay for Ang-(1-7) is a competitive binding assay. In this assay, a known quantity of radiolabeled Ang-(1-7) (the "tracer," typically labeled with Iodine-125) competes with the unlabeled Ang-(1-7) present in the sample or standard for a limited number of binding sites on a specific anti-Ang-(1-7) antibody. As the concentration of unlabeled Ang-(1-7) in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity is measured using a gamma counter. A standard curve is generated by plotting the bound radioactivity against known concentrations of Ang-(1-7) standards. The concentration of Ang-(1-7) in unknown samples is then determined by interpolating their corresponding radioactivity measurements from this standard curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters of the Angiotensin (1-7) radioimmunoassay, compiled from various sources. These values can serve as a reference for assay performance and validation.

ParameterValueReference
Standard Curve Range 2.5 - 2000 pg/tube[1]
Analytical Sensitivity 1.0 pmol/L[2][3]
Reference Plasma Levels 1.0 – 9.5 pmol/L (median, 4.7 pmol/L)[2][3]
Intra-Assay CV (High Conc.) 4%[2]
Intra-Assay CV (Low Conc.) 20%[2]
Inter-Assay CV (High Conc.) 8%[2]
Inter-Assay CV (Low Conc.) 13%[2]
Antibody Dilution 1:400[4]
Incubation Time 18 - 22 hours[4][5]
Incubation Temperature 4°C[4][5]

Experimental Protocols

I. Sample Collection and Preparation

The accurate measurement of Ang-(1-7) is highly dependent on proper sample collection and handling to prevent its degradation by peptidases.[2]

A. Blood Sample Collection:

  • Draw venous blood into chilled tubes containing an EDTA anticoagulant and a specialized inhibitor cocktail.[2] The inhibitor cocktail is crucial to prevent the in-vitro generation or degradation of angiotensin peptides.[2]

  • Immediately place the collected blood samples on ice.

  • Centrifuge the blood at 4°C to separate the plasma.

  • Freeze the resulting plasma samples at -20°C or lower until extraction.

B. Urine Sample Collection:

  • Collect 24-hour urine specimens in a container to which a preservative, such as 20 mL of 6N HCl, has been added.[6]

  • Instruct the subject to gently agitate the container after each void and to keep the container cool throughout the 24-hour collection period.[6]

C. Sample Extraction (Solid-Phase Extraction):

Extraction is necessary to concentrate the peptide and remove interfering substances from the biological matrix.

  • Cartridge Activation: Use phenylsilylsilica or C18 Sep-Pak cartridges.[2][7] Prime the cartridges by passing 1 mL of methanol, followed by 1 mL of water, and then 2 mL of Tris-albumin buffer.[2]

  • Sample Loading: Thaw the plasma or urine samples on ice. Dilute the samples with cold Tris-albumin buffer and centrifuge to remove any precipitates.[2] Load the supernatant onto the activated cartridges.[2]

  • Washing: Wash the cartridges twice with 3 mL of water to remove unbound substances.[2]

  • Elution: Elute the retained angiotensin peptides with 0.8 mL of methanol into polypropylene tubes.[2]

  • Drying: Evaporate the methanol from the eluate under a stream of nitrogen or air at a maximum temperature of 37°C.[2][8]

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of RIA assay buffer. The samples are now ready for the radioimmunoassay.[1][8]

II. Radioimmunoassay Procedure

All steps should be performed on ice unless otherwise specified.[8]

  • Assay Setup: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Maximum Binding (B0), standards, quality controls (QCs), and unknown samples.

  • Pipetting Standards and Samples:

    • Pipette the appropriate volume of reconstituted standards, QCs, and extracted samples into their respective tubes.

    • For B0 tubes, add the same volume of assay buffer instead of a standard.

    • For NSB tubes, add a larger volume of assay buffer and no primary antibody.[8]

  • Addition of Primary Antibody: Add the diluted anti-Ang-(1-7) antiserum to all tubes except for the TC and NSB tubes.[8] Vortex gently.

  • First Incubation: Incubate the tubes for 6 hours at 4°C.[8]

  • Addition of Radiolabeled Tracer: Add the ¹²⁵I-Ang-(1-7) tracer to all tubes.[8] Vortex gently.

  • Second Incubation: Incubate all tubes for 18-22 hours at 4°C to allow for competitive binding.[4][8][5]

  • Separation of Bound and Free Antigen:

    • This step can be achieved using several methods, such as a second antibody precipitation method or antibody-coated tubes.[9]

    • For a second antibody method, add the precipitating reagent (e.g., goat anti-rabbit IgG) to all tubes except the TC tubes.

    • Incubate for an additional period (e.g., 30 minutes at 4°C) to allow for the formation of a precipitate.[10]

    • Centrifuge the tubes at a sufficient speed and temperature (e.g., 1000g for 15 minutes at 4°C) to pellet the antibody-bound complex.[10]

    • Carefully decant or aspirate the supernatant.

  • Counting: Measure the radioactivity in the pellets (for all tubes except TC) and in the TC tubes using a gamma counter for at least one minute.

III. Data Analysis
  • Calculate the average counts per minute (CPM) for each set of duplicates.

  • Determine the percentage of tracer bound (%B/B0) for each standard, QC, and sample using the following formula: %B/B0 = [(Sample or Standard CPM - NSB CPM) / (B0 CPM - NSB CPM)] x 100

  • Construct a standard curve by plotting the %B/B0 for each standard against its corresponding concentration on a log-logit or semi-log scale.

  • Determine the concentration of Ang-(1-7) in the unknown samples by interpolating their %B/B0 values from the standard curve.

  • Correct the final concentration for the dilution and concentration factors used during sample preparation.

Visualizations

Renin-Angiotensin System Signaling Pathway

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngI->Ang17 NEP AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction Proliferation AT1R->Vasoconstriction Vasodilation Vasodilation Anti-proliferation MasR->Vasodilation

Caption: Simplified overview of the Renin-Angiotensin System (RAS) pathway.

Angiotensin (1-7) RIA Experimental Workflow

Angiotensin_1_7_RIA_Workflow start Start sample_collection Sample Collection (with Inhibitors) start->sample_collection extraction Solid-Phase Extraction sample_collection->extraction reconstitution Reconstitution extraction->reconstitution assay_setup Assay Setup (Standards, Samples) reconstitution->assay_setup add_antibody Add Primary Antibody assay_setup->add_antibody add_tracer Add 125I-Ang-(1-7) Tracer add_antibody->add_tracer incubation Incubate 18-22h at 4°C add_tracer->incubation separation Separate Bound/Free incubation->separation gamma_count Gamma Counting separation->gamma_count data_analysis Data Analysis gamma_count->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for Angiotensin (1-7) Radioimmunoassay.

References

Application Notes & Protocols: In vivo Administration of Angiotensin (1-7) in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide hormone of the Renin-Angiotensin System (RAS). It is a key component of the protective arm of the RAS, often referred to as the ACE2/Ang-(1-7)/Mas receptor axis.[1][2] This axis generally counteracts the classical ACE/Angiotensin II/AT1 receptor pathway, which is associated with vasoconstriction, inflammation, and fibrosis.[2][3] Ang-(1-7) exerts its effects primarily by binding to the G protein-coupled Mas receptor, leading to vasodilatory, anti-proliferative, anti-fibrotic, and anti-inflammatory responses in various tissues, including the heart, kidneys, and brain.[1][3] This document provides detailed application notes and protocols for the in vivo administration of Ang-(1-7) in rodent models to study its physiological and pathophysiological roles.

Quantitative Data Summary

The following tables summarize common dosages and observed effects of Ang-(1-7) administration in various rodent models. Chronic administration is most frequently achieved via subcutaneous osmotic minipumps.

Table 1: Systemic (Subcutaneous) Administration of Ang-(1-7) in Rodent Models

Rodent ModelDose (ng/kg/min)Administration DurationKey Findings
Aged Male C57BL/6J Mice4006 weeksReduced systolic and mean blood pressure; improved insulin sensitivity.[4]
High-Fat Diet-Fed C57BL/6J Mice4003 weeksImproved whole-body insulin sensitivity without affecting blood pressure.[5]
Normotensive Rats (with Ang II co-infusion)4004 weeksAttenuated Ang II-induced cardiac hypertrophy and perivascular fibrosis.[6]
Spontaneously Hypertensive Rats (SHR)40028 daysMinimal effects on blood pressure; prevented age-related increase in heart rate.[7][8]
Subtotal Nephrectomy Rats576 (24 µg/kg/h)10 daysAssociated with increased blood pressure, cardiac hypertrophy, and fibrosis in this specific renal failure model.[9]

Table 2: Central (Intracerebroventricular) Administration of Ang-(1-7) in Rodent Models

Rodent ModelAdministration MethodDurationKey Findings
Hypertensive (mRen2)27 RatsICV InfusionChronicAttenuated high blood pressure.[10]
Hypertensive (mRen2)27 RatsCisterna Magna Infusion3 daysReduced mean arterial pressure by up to 38 mmHg and enhanced baroreflex sensitivity.[11]
DOCA-salt Hypertensive RatsICV Infusion14-28 daysReduced arterial pressure.[3]
Ang II-induced Hypertensive RatsICV Infusion14-28 daysReduced arterial pressure.[3]

Signaling Pathway

Ang-(1-7) primarily signals through the Mas receptor, activating downstream pathways that promote vasodilation and cell survival, while inhibiting pathways associated with hypertrophy and fibrosis.

Ang1_7_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Cleavage Ang1_7 Angiotensin (1-7) ACE2->Ang1_7 MasR Mas Receptor Ang1_7->MasR Binds PI3K PI3K MasR->PI3K Activates ERK ERK1/2 MasR->ERK Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation Anti-inflammatory NO->Vasodilation Proliferation Inhibition of Proliferation/Fibrosis ERK->Proliferation

Caption: Angiotensin (1-7) Signaling Pathway.

Experimental Protocols

Protocol 1: Chronic Subcutaneous Administration of Ang-(1-7) via Osmotic Minipump

This protocol describes the most common method for long-term, continuous systemic delivery of Ang-(1-7) in rodents.

1. Materials:

  • Angiotensin (1-7) (Bachem or equivalent)

  • Sterile saline (0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet Model 2004 for mice, appropriate model for rats)

  • Anesthetics (e.g., Isoflurane)

  • Analgesics (e.g., Buprenorphine, Flunixin)[12][13]

  • Surgical tools (scalpel, hemostat, wound clips or sutures)

  • Disinfectants (e.g., Betadine, 70% ethanol)

  • Heating pad

2. Pump Preparation:

  • Calculate the required concentration of Ang-(1-7) based on the pump's flow rate, the desired dose (e.g., 400 ng/kg/min), and the average weight of the animals.

  • Dissolve Ang-(1-7) in sterile saline to the calculated concentration under sterile conditions.

  • Fill each osmotic minipump with the Ang-(1-7) solution according to the manufacturer's instructions. Ensure no air bubbles are trapped.

  • Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

3. Surgical Procedure:

  • Anesthetize the rodent using an approved method (e.g., 5% isoflurane for induction, 2-3% for maintenance).[12][13] Confirm proper anesthetic depth by lack of pedal reflex.

  • Administer pre-operative analgesia (e.g., buprenorphine 0.1 mg/kg, subcutaneously).[12]

  • Place the animal on a sterile surgical field over a heating pad to maintain body temperature.[12]

  • Shave the fur from the dorsal mid-scapular region.[7][8]

  • Disinfect the surgical site using a sequence of betadine and alcohol scrubs.[13]

  • Make a small transverse incision (approx. 1 cm) through the skin.

  • Insert a closed hemostat into the incision and gently spread the jaws apart under the skin to create a subcutaneous pocket. The pocket should be large enough for the pump but prevent it from turning.[7][14]

  • Insert the primed osmotic minipump into the pocket, delivery portal first.[14]

  • Close the incision with wound clips or absorbable sutures.[12]

  • Monitor the animal during recovery until it is fully ambulatory. Provide post-operative analgesia as required by the approved protocol.[15]

  • Monitor the surgical site daily for signs of infection or distress.[12]

Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Measurements (e.g., Blood Pressure, Weight) start->baseline pump_prep Pump Preparation (Ang-(1-7) or Vehicle) surgery Osmotic Pump Implantation Surgery pump_prep->surgery baseline->pump_prep recovery Post-operative Recovery & Monitoring surgery->recovery treatment Chronic Infusion Period (e.g., 3-6 weeks) recovery->treatment interim Interim Measurements (Optional) treatment->interim final_exp Final Experiments (e.g., GTT, ITT, Hemodynamics) treatment->final_exp interim->treatment euthanasia Euthanasia & Tissue Collection final_exp->euthanasia analysis Data & Tissue Analysis (e.g., Histology, qPCR) euthanasia->analysis end End analysis->end

Caption: General Experimental Workflow.

Protocol 2: Blood Pressure Measurement in Rodents (Tail-Cuff Method)

This non-invasive method is suitable for repeated blood pressure measurements during a chronic study.

1. Materials:

  • Tail-cuff plethysmography system

  • Animal restrainer

  • Warming platform

2. Procedure:

  • Acclimatization: Acclimate the animals to the restrainer and the procedure for several days before beginning actual measurements. This minimizes stress-induced hypertension.

  • Warming: Place the rodent on the warming platform (or under a warming lamp) for 10-15 minutes to increase blood flow to the tail, which is necessary for accurate detection of the pulse.

  • Restraint: Gently guide the animal into the appropriate-sized restrainer.

  • Cuff Placement: Place the occlusion cuff and sensor cuff on the base of the animal's tail.

  • Measurement: Initiate the measurement cycle on the system. The system will automatically inflate the occlusion cuff and then slowly deflate it, recording the systolic and diastolic pressures.

  • Data Collection: Record at least 5-7 successful, consecutive readings per session. Average these readings to obtain the final blood pressure value for that time point.

  • Release: Return the animal to its home cage after the session is complete.

Disclaimer: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and should be performed in accordance with all relevant guidelines and regulations.[14][15] The protocols provided here are for informational purposes and should be adapted to meet specific experimental needs and institutional standards.

References

Application Notes: Intracerebroventricular (ICV) Infusion of Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensin-(1-7) [Ang-(1-7)] is a biologically active heptapeptide of the Renin-Angiotensin System (RAS). It often exerts effects that counter the classical vasoconstrictor, pro-inflammatory, and proliferative actions of Angiotensin II (Ang II).[1] The ACE2/Ang-(1-7)/Mas receptor axis is considered the protective or depressor arm of the RAS.[1] Intracerebroventricular (ICV) infusion is a critical research technique that allows for the direct administration of Ang-(1-7) into the brain's ventricular system, bypassing the blood-brain barrier. This method enables researchers to investigate the central effects of Ang-(1-7) on a variety of physiological and pathological processes, particularly in the regulation of cardiovascular function, neuroprotection, and metabolic control.[2]

Applications

The central administration of Ang-(1-7) is utilized across several research domains to elucidate its role in brain-mediated functions:

  • Cardiovascular Regulation: Chronic ICV infusion of Ang-(1-7) has been shown to lower blood pressure in various animal models of hypertension, including DOCA-salt, transgenic (mRen2)27, and salt-sensitive hypertensive rats.[3][4][5] It also improves the baroreflex control of heart rate, restores cardiac autonomic balance, and can prevent cardiac hypertrophy.[3][6] These effects are often mediated by the Mas receptor and are associated with increased nitric oxide (NO) availability and modulation of neurotransmitters in key brain regions like the paraventricular nucleus (PVN).[2][4]

  • Neuroprotection: The Ang-(1-7)/Mas receptor axis exerts significant neuroprotective effects. Its activation is linked to the stimulation of pro-survival signaling pathways such as PI3K/Akt and ERK1/2, increased cerebral blood flow, and the promotion of neuronal survival.[3] Furthermore, it confers protection by improving the brain's oxidative state and reducing inflammation through the inhibition of pathways like nuclear factor-κB (NF-κB).[3]

  • Cognition and Memory: Ang-(1-7) pathway components are found in brain regions critical for cognition. Central administration has been shown to stimulate synaptic plasticity and participate in learning and memory processes.[3][7]

  • Metabolic Control: In animal models of metabolic syndrome, such as fructose-fed rats, chronic ICV infusion of Ang-(1-7) has been demonstrated to improve metabolic outcomes by reducing glucose and insulin levels and improving glucose tolerance, in addition to its cardiovascular benefits.[2][8]

Experimental Protocols

Preparation of Angiotensin-(1-7) Infusate
  • Reagents:

    • Angiotensin (1-7) peptide (e.g., Sigma-Aldrich, Bachem)

    • Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline

  • Protocol:

    • Calculate the total amount of Ang-(1-7) required for the duration of the experiment based on the desired dose, infusion rate, and the number of animals.

    • On the day of pump loading, dissolve the lyophilized Ang-(1-7) peptide in the sterile vehicle (aCSF or saline) to achieve the final target concentration. For example, to deliver 200 ng/hour at an infusion rate of 0.5 µL/hour, the required concentration is 400 ng/µL.

    • Ensure the solution is completely dissolved by gentle vortexing.

    • Filter the solution through a 0.22 µm sterile filter into a sterile tube to remove any potential contaminants.

    • Store on ice until the osmotic pumps are filled.

Stereotaxic Surgery for Chronic ICV Cannula Implantation

This protocol is a general guideline for rats; coordinates and equipment sizes should be adjusted for mice.

  • Materials:

    • Stereotaxic apparatus

    • Anesthesia machine (e.g., for isoflurane) or injectable anesthetic (e.g., ketamine/xylazine)

    • Guide cannula (e.g., 22-gauge for rats)[9]

    • Osmotic minipump (e.g., Alzet Model 2002 or 2004 for 14-28 day infusion)[5][6]

    • Vinyl or polyethylene tubing to connect the cannula and pump

    • Surgical drill with a small burr bit

    • Dental cement and anchoring screws

    • Surgical tools (scalpel, forceps, hemostats)

    • Suturing material or wound clips

    • Analgesics (e.g., flunixin meglumine) and antibiotics

  • Surgical Protocol:

    • Anesthesia and Preparation: Anesthetize the animal and assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex. Shave the scalp and secure the animal in the stereotaxic frame, ensuring the head is level.[10] Apply ophthalmic ointment to the eyes to prevent drying.

    • Incision: Clean the surgical area with an antiseptic solution (e.g., povidone-iodine). Make a midline sagittal incision on the scalp to expose the skull. Retract the skin to visualize the cranial sutures, particularly bregma.

    • Coordinate Identification: Identify bregma (the junction of the sagittal and coronal sutures). Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle. A common coordinate for rats is: Anteroposterior (AP): -1.0 mm from bregma; Mediolateral (ML): -1.5 mm from bregma (for the right ventricle).[5]

    • Drilling: Mark the target coordinates on the skull. Drill a small burr hole at this location, being careful not to damage the underlying dura mater.

    • Anchoring: Drill 2-3 additional holes for the placement of small stainless-steel anchoring screws. The screws should not penetrate the dura.

    • Cannula Implantation: Attach the guide cannula to the stereotaxic arm. Lower the cannula to the target dorsoventral (DV) coordinate (e.g., -4.5 mm from the skull surface).[5]

    • Cannula Fixation: Secure the cannula to the skull and anchor screws using dental cement. Ensure the cement forms a solid cap that holds the cannula firmly in place.

    • Pump Implantation: Create a subcutaneous pocket between the scapulae (shoulder blades) using blunt dissection.

    • Pump Connection: Prime the osmotic minipump according to the manufacturer's instructions. Connect the filled and primed pump to the implanted guide cannula using the tubing.

    • Pump Placement: Carefully place the connected pump into the subcutaneous pocket.

    • Closure and Post-Operative Care: Suture or clip the scalp incision. Administer post-operative analgesics and antibiotics as per institutional guidelines.[6] Place the animal in a clean cage on a heating pad to maintain body temperature during recovery. Monitor the animal closely for several days for signs of pain, distress, or infection.[11]

Verification of Cannula Placement

After the experiment is complete, it is crucial to verify the correct placement of the cannula.

  • Euthanize the animal according to approved institutional protocols.

  • Inject a small volume (e.g., 1-2 µL) of dye (e.g., Evans Blue) through the cannula.

  • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Carefully remove the brain and post-fix it.

  • Section the brain coronally through the cannula tract.

  • Visually inspect the sections to confirm the presence of the dye within the ventricular system, confirming successful ICV placement.[12][13]

Data Presentation

Quantitative Effects of ICV Ang-(1-7) Infusion

Table 1: Summary of ICV Ang-(1-7) Infusion Parameters and Cardiovascular Effects

Animal ModelAng-(1-7) Dose/RateInfusion DurationKey Cardiovascular OutcomesReference
DOCA-salt hypertensive rats200 ng/h14 daysAttenuated the increase in Mean Arterial Pressure (MAP); Improved baroreflex sensitivity.[3][5]
Transgenic (mRen2)27 rats200 ng/h14 daysReduced high blood pressure levels; Stabilized baroreflex control of heart rate.[3][6]
Salt-sensitive hypertensive rats1.8 µg/h6 weeksSignificantly attenuated salt-induced increase in MAP; No significant change in Heart Rate (HR).[4]
Fructose-fed rats200 ng/h4 weeksAttenuated the development of hypertension; Improved baroreflex control of HR.[2][8]
Renovascular hypertensive rats (2K1C)4 µg/h (Antagonist A-779)1 hourA-779 infusion reversed the improvement in baroreflex sensitivity.[14]

Table 2: Effects of ICV Ang-(1-7) on Central Neurotransmitters and Inflammatory Markers

Animal ModelBrain RegionTreatmentEffectReference
Salt-sensitive hypertensive ratsParaventricular Nucleus (PVN)ICV Ang-(1-7)Increased NO and GABA levels; Reduced Glutamate and Norepinephrine (NE) levels.[4]
Transgenic (mRen2)27 ratsHypothalamusICV Ang-(1-7)Decreased TNF-α levels; Increased IL-10 levels; Reduced ACE activity and AT1 receptor expression.[6]
Fructose-fed ratsHypothalamus & Dorsomedial MedullaICV Ang-(1-7)Reduced mRNA expression of nNOS.[8]
Spontaneously Hypertensive Rats (SHR)Hypothalamic & Brainstem NeuronsAng-(1-7)Increased Norepinephrine Transporter (NET) expression.[15]

Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams generated using the DOT language to visualize the key signaling pathways of Ang-(1-7) and the general experimental workflow for an ICV infusion study.

Ang_1_7_Signaling_Pathway Ang17 Angiotensin-(1-7) MasR Mas Receptor (MasR) Ang17->MasR Binds PI3K_Akt PI3K / Akt Pathway MasR->PI3K_Akt ERK12 ERK1/2 Pathway MasR->ERK12 PLA2 Phospholipase A2 MasR->PLA2 NO_Synthase Nitric Oxide Synthase (NOS) MasR->NO_Synthase Activates Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, ↑ IL-10) MasR->Anti_Inflammatory AT1R AT1 Receptor Signaling MasR->AT1R Inhibits/Counteracts Neuroprotection Neuroprotection & Neuronal Survival PI3K_Akt->Neuroprotection ERK12->Neuroprotection Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Nitric_Oxide Nitric Oxide (NO) Production NO_Synthase->Nitric_Oxide Arachidonic_Acid->Neuroprotection Vasodilation Vasodilation & ↓ Blood Pressure Nitric_Oxide->Vasodilation

Caption: Ang-(1-7) signaling cascade via the Mas receptor in the brain.

ICV_Infusion_Workflow cluster_pre_op Phase 1: Preparation cluster_surgery Phase 2: Surgical Procedure cluster_exp Phase 3: Experimentation cluster_post_exp Phase 4: Analysis Animal_Acclimatization Animal Acclimatization (1-2 weeks) Pump_Prep Prepare Infusate & Prime Osmotic Pumps Animal_Acclimatization->Pump_Prep Surgery Stereotaxic Surgery: Cannula & Pump Implantation Pump_Prep->Surgery Post_Op Post-Operative Care (Analgesia, Monitoring) Surgery->Post_Op Infusion Chronic ICV Infusion (e.g., 14-28 days) Post_Op->Infusion Data_Collection Physiological / Behavioral Data Collection (e.g., BP) Infusion->Data_Collection Euthanasia Euthanasia & Tissue Collection Data_Collection->Euthanasia Verification Verification of Cannula Placement Euthanasia->Verification Analysis Biochemical & Histological Analysis Euthanasia->Analysis

References

Oral Formulation of Angiotensin-(1-7) with Cyclodextrin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensin-(1-7) [Ang-(1-7)] is a heptapeptide with a well-documented cardioprotective role, acting as a key component of the counter-regulatory axis of the Renin-Angiotensin System (RAS).[1][2] Its therapeutic potential is often hindered by its short in-vivo half-life and rapid degradation in the gastrointestinal tract, making oral administration of the free peptide ineffective.[3][4] Encapsulation of Ang-(1-7) within a cyclodextrin molecule, such as hydroxypropyl-β-cyclodextrin (HPβCD), offers a promising solution to overcome these limitations. This formulation protects the peptide from enzymatic degradation and enhances its oral bioavailability, opening new avenues for its clinical application in cardiovascular diseases.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in-vivo evaluation of an oral formulation of Angiotensin-(1-7) using cyclodextrin.

Data Presentation

Table 1: Pharmacokinetic Profile of Oral HPβCD/Ang-(1-7) in Rats

Time (hours)Plasma Ang-(1-7) Concentration (pg/mL) - VehiclePlasma Ang-(1-7) Concentration (pg/mL) - Free Ang-(1-7)Plasma Ang-(1-7) Concentration (pg/mL) - HPβCD/Ang-(1-7)
0 (Control)42.7 ± 6.835.9 ± 5.438.2 ± 6.3
2--~3-fold increase
6--~12-fold increase (Peak)
24No significant changeNo significant changeLevels returning towards baseline

Data compiled from studies in Wistar rats.[7][8] The oral administration of HPβCD/Ang-(1-7) significantly increased plasma Ang-(1-7) levels, with a peak concentration observed at 6 hours.[7] In contrast, the administration of the free peptide had no significant effect on plasma concentrations.[4][5][6]

Table 2: Pharmacokinetic Parameters of Oral HPβCD/Ang-(1-7) in Healthy Volunteers (Pilot Study)

DoseCmax (pg/mL)Tmax (hours)AUC (pg/mL/24 hours)
Placebo--837.5 ± 139.8
0.35 mg26.1 ± 3.176.5 ± 0.61094.4 ± 224.3
1.75 mg30.7 ± 4.186.5 ± 0.61415.0 ± 187.7
7.0 mg44.1 ± 7.426.5 ± 0.61719.4 ± 304.9

Data from a randomized, double-blinded, controlled pilot study in healthy volunteers. The oral administration of the HPβCD/Ang-(1-7) formulation resulted in a dose-dependent increase in Ang-(1-7) plasma levels.[9][10]

Table 3: Cardioprotective Effects of Oral HPβCD/Ang-(1-7) in a Rat Model of Myocardial Infarction

ParameterVehicle-Treated (Infarcted)HPβCD/Ang-(1-7)-Treated (Infarcted)Percentage Improvement
Systolic Tension (g)3.98 ± 0.145.33 ± 0.0833.9%
Diastolic Tension (g)0.79 ± 0.031.00 ± 0.0126.6%
+dT/dt (g/s)72.58 ± 1.8791.49 ± 1.7826.0%
-dT/dt (g/s)69.95 ± 2.5389.16 ± 1.6827.5%
Heart Rate (bpm)217.6 ± 0.7239.2 ± 3.29.9%
Infarcted Area--~50% reduction

Data from a study in rats with myocardial infarction induced by left coronary artery occlusion. Oral treatment with HPβCD/Ang-(1-7) (30 μg/kg) significantly improved cardiac function and reduced the infarct size.[4][5][6][8]

Experimental Protocols

Protocol 1: Preparation of Angiotensin-(1-7)/HPβCD Inclusion Complex

This protocol describes the preparation of the inclusion complex using the freeze-drying method.

Materials:

  • Angiotensin-(1-7) peptide

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Ultrapure water

  • Lyophilizer (Freeze-dryer)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of Ang-(1-7) to HPβCD. A 1:1 molar ratio is a common starting point.

  • Dissolution of HPβCD: Dissolve the calculated amount of HPβCD in ultrapure water at room temperature with continuous stirring until a clear solution is obtained.

  • Addition of Ang-(1-7): Slowly add the calculated amount of Ang-(1-7) to the HPβCD solution while maintaining continuous stirring.

  • Complexation: Allow the mixture to stir for 24-48 hours at room temperature in a light-protected container to facilitate the formation of the inclusion complex.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Lyophilization: Freeze the solution at -80°C until completely solid. Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.

  • Storage: Store the lyophilized Ang-(1-7)/HPβCD inclusion complex in a desiccator at 4°C, protected from light and moisture.

Protocol 2: In-Vitro Release Study

This protocol outlines a method to evaluate the release profile of Ang-(1-7) from the HPβCD complex.

Materials:

  • Ang-(1-7)/HPβCD inclusion complex

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • HPLC system for Ang-(1-7) quantification

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the Ang-(1-7)/HPβCD complex and place it inside a dialysis bag.

  • Release Medium: Place the dialysis bag in a vessel containing a known volume of the release medium (e.g., PBS, simulated gastric or intestinal fluid).

  • Incubation: Incubate the system at 37°C with continuous agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of Ang-(1-7) in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of Ang-(1-7) released at each time point and plot the release profile.

Protocol 3: In-Vivo Bioavailability Assessment in Rats

This protocol describes the oral administration of the formulation to rats and subsequent plasma analysis to determine bioavailability.

Materials:

  • Wistar or Sprague-Dawley rats

  • Ang-(1-7)/HPβCD inclusion complex

  • Vehicle control (e.g., distilled water)

  • Oral gavage needles

  • Blood collection tubes (containing protease inhibitors)

  • Centrifuge

  • Radioimmunoassay (RIA) kit or LC-MS/MS for Ang-(1-7) quantification

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Dosing: Administer the Ang-(1-7)/HPβCD complex or vehicle control orally via gavage at a predetermined dose (e.g., 30 µg/kg of Ang-(1-7)).

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0, 2, 6, and 24 hours) into tubes containing a cocktail of protease inhibitors to prevent peptide degradation.[11]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Plasma Analysis: Quantify the concentration of Ang-(1-7) in the plasma samples using a validated radioimmunoassay (RIA) or LC-MS/MS method.[11][12]

  • Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Protocol 4: Assessment of Cardioprotective Effects using the Langendorff Isolated Heart Model

This protocol details the ex-vivo assessment of cardiac function in rats following treatment.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Anesthetics (e.g., sodium pentobarbital)

  • Heparin

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rat and administer heparin to prevent blood clotting.

  • Heart Isolation: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Data Recording: Record key cardiac parameters including left ventricular developed pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure development (±dT/dt).

  • Experimental Intervention (Ischemia-Reperfusion): Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 60 minutes).

  • Data Analysis: Compare the cardiac functional parameters between hearts from vehicle-treated and Ang-(1-7)/HPβCD-treated animals.

Mandatory Visualizations

Ang_1_7_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Ang-(1-7) Ang-(1-7) Mas Receptor Mas Receptor Ang-(1-7)->Mas Receptor Binds to PI3K PI3K Mas Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Angiotensin-(1-7) Signaling Pathway.

Experimental_Workflow_Oral_Formulation cluster_Prep Formulation Preparation cluster_InVitro In-Vitro Characterization cluster_InVivo In-Vivo Evaluation Dissolve HPβCD Dissolve HPβCD Add Ang-(1-7) Add Ang-(1-7) Dissolve HPβCD->Add Ang-(1-7) Complexation Complexation Add Ang-(1-7)->Complexation Lyophilization Lyophilization Complexation->Lyophilization In-Vitro Release Study In-Vitro Release Study Lyophilization->In-Vitro Release Study Oral Gavage to Rats Oral Gavage to Rats Lyophilization->Oral Gavage to Rats HPLC Analysis HPLC Analysis In-Vitro Release Study->HPLC Analysis Blood Sampling Blood Sampling Oral Gavage to Rats->Blood Sampling Langendorff Heart Perfusion Langendorff Heart Perfusion Oral Gavage to Rats->Langendorff Heart Perfusion Plasma Analysis (RIA) Plasma Analysis (RIA) Blood Sampling->Plasma Analysis (RIA) Pharmacokinetic Profile Pharmacokinetic Profile Plasma Analysis (RIA)->Pharmacokinetic Profile Cardioprotective Effects Cardioprotective Effects Langendorff Heart Perfusion->Cardioprotective Effects

Caption: Experimental Workflow.

References

Application Notes: Western Blot Analysis of Mas Receptor Activation by Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis. Classically, the system is known for the ACE/Angiotensin II/AT1 receptor axis, which mediates vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory or protective arm of the RAS, the ACE2/Angiotensin-(1-7)/Mas receptor axis, has gained significant attention.[1][2] Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide hormone, is a primary biologically active product of the RAS cascade.[1] It is primarily generated from Angiotensin II by the action of angiotensin-converting enzyme 2 (ACE2).[2][3] Ang-(1-7) exerts its effects by binding to the G protein-coupled receptor, Mas.[4][5] Activation of the Mas receptor by Ang-(1-7) typically opposes the actions of Angiotensin II, promoting vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[4]

Western blot analysis is a fundamental technique to investigate the intracellular signaling events initiated by the activation of the Mas receptor. This method allows for the detection and quantification of changes in the expression and phosphorylation status of key downstream signaling proteins, providing valuable insights into the mechanisms of Ang-(1-7) action. This document provides detailed protocols for performing Western blot analysis to study Mas receptor activation and summarizes expected quantitative outcomes.

Signaling Pathways and Experimental Workflow

Activation of the Mas receptor by Ang-(1-7) triggers a cascade of intracellular signaling events. Key pathways modulated include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the inhibition of pro-inflammatory pathways such as NADPH oxidase and NF-κB.[3][4][5] The following diagrams illustrate the primary signaling cascade and a typical experimental workflow for its analysis.

Mas_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligand cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects MasR Mas Receptor PI3K PI3K MasR->PI3K Activates NADPHox NADPH Oxidase MasR->NADPHox Inhibits Ang17 Ang-(1-7) Ang17->MasR Binds & Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) eNOS eNOS Akt->eNOS Phosphorylates peNOS p-eNOS (Active) pAkt->peNOS Phosphorylates AntiProliferative Anti-proliferative pAkt->AntiProliferative NO Nitric Oxide (NO) peNOS->NO Produces AntiInflammatory Anti-inflammatory NO->AntiInflammatory Vasodilation Vasodilation NO->Vasodilation ROS ROS NADPHox->ROS Produces NFkB NF-κB ROS->NFkB Activates iNOS iNOS NFkB->iNOS Induces

Caption: Ang-(1-7)/Mas receptor signaling cascade.

Western_Blot_Workflow start Cell Culture (& Seeding) starve Serum Starvation start->starve treat Treatment (Ang-(1-7) +/- Antagonist) starve->treat lyse Cell Lysis treat->lyse quant Protein Quantification (BCA/Bradford) lyse->quant sds SDS-PAGE quant->sds transfer Membrane Transfer (PVDF) sds->transfer block Blocking (BSA / Milk) transfer->block p_ab Primary Antibody Incubation (e.g., p-Akt, Akt) block->p_ab s_ab Secondary Antibody Incubation (HRP) p_ab->s_ab detect Chemiluminescent Detection (ECL) s_ab->detect analyze Densitometry & Analysis detect->analyze

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Stimulation

This protocol is designed for cultured cells, such as Human Aortic Smooth Muscle Cells (HASMC) or Human Umbilical Vein Endothelial Cells (HUVECs), which are commonly used to study vascular effects.[3][6]

  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow to 80-90% confluency.

  • Serum Starvation: Before stimulation, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free medium for 3-24 hours. This step reduces basal phosphorylation levels of signaling proteins.[7]

  • Pre-treatment (Optional): To confirm the specificity of the Mas receptor, pre-incubate a subset of cells with a Mas receptor antagonist, such as A779 (e.g., 1 µM), for 10-30 minutes prior to Ang-(1-7) stimulation.[3][6]

  • Stimulation: Treat the cells with Ang-(1-7) at the desired concentration (typically 100 nM to 1 µM) for a specific time course.[7][8] Time points can range from 5 minutes for rapid phosphorylation events (e.g., ERK, Akt) to several hours for changes in protein expression (e.g., iNOS).[3][7]

  • Termination: After incubation, immediately place the culture dishes on ice and wash twice with ice-cold PBS to stop the stimulation. Proceed immediately to protein extraction.

Protocol 2: Protein Extraction
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[6][9]

    • RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10 mM EDTA, supplemented with 1 mM PMSF, 10 µg/ml aprotinin, 10 µg/ml leupeptin, 1 mM sodium orthovanadate, and 1 mM NaF.[6]

  • Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of a 6-well plate. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000-20,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the Bradford or BCA protein assay.[6][10] This is crucial for equal loading in the subsequent Western blot steps.

Protocol 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Mix a calculated volume of protein lysate (e.g., 15-50 µg of total protein) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[6][9]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.[6][11] Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or using a semi-dry transfer system.[6]

  • Blocking: Block the membrane for 1-2 hours at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific to the phosphorylated and total forms of your target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2).

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature.[6]

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[6] Capture the chemiluminescent signal using an imaging system or X-ray film.

Protocol 4: Densitometric Analysis
  • Image Acquisition: Capture the image of the blot, ensuring the signal is not saturated.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for the phosphorylated protein and the total protein (or a loading control like β-actin or GAPDH).

  • Normalization: For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal. This normalization corrects for any variations in protein loading.

  • Data Expression: Express the results as a fold change relative to the untreated control group.

Data Presentation and Expected Results

The activation of the Mas receptor by Ang-(1-7) leads to quantifiable changes in downstream signaling proteins. The tables below summarize typical findings from Western blot analyses.

Table 1: Effect of Ang-(1-7) on Phosphorylation of Key Signaling Proteins

Target ProteinCell/Tissue TypeTreatmentTypical Fold Change (vs. Control)Antagonist Effect (A779)Reference(s)
Akt Endothelial Progenitor Cells100 nM Ang-(1-7)~1.75-fold increaseAttenuated[5]
Skeletal MuscleAng-(1-7)Increased phosphorylationBlocked[12]
Human Spermatozoa1 µM Ang-(1-7)Dose-dependent increaseBlocked[13]
eNOS SHR Left VentriclesAng-(1-7) infusionIncreased phosphorylation-[14]
HUVECs1 µM Ang-(1-7)Increased phosphorylationBlocked[6]
ERK1/2 Breast Cancer Cells100 nM Ang-(1-7)Transient increaseBlocked[7]
Vascular Smooth Muscle Cells10 µM Ang-(1-7)Prevents Ang II-induced phosphorylationBlocked[8]

Table 2: Effect of Ang-(1-7) on Expression of Pro-inflammatory Proteins

Target ProteinCell/Tissue TypeTreatmentChange in ExpressionAntagonist Effect (A779)Reference(s)
iNOS HASMC100 nM Ang-(1-7)Inhibits Ang II-induced expressionBlocked[3]
NF-κB Pancreatic Acinar Cells1 µM Ang-(1-7)DownregulatedReversed[15]
TNF-α RAW264.7 MacrophagesAng-(1-7)Mitigated LPS-induced secretion-[10]
IL-6 RAW264.7 MacrophagesAng-(1-7)Mitigated LPS-induced secretion-[10]

References

Application Notes and Protocols: Experimental Models of Hypertension Using Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The classical understanding of the RAS centers on the angiotensin-converting enzyme (ACE)/angiotensin II (Ang II)/Ang II type 1 receptor (AT1R) axis, which promotes vasoconstriction, inflammation, and fibrosis, thereby contributing to hypertension.[1][2] However, a counter-regulatory arm of the RAS, the ACE2/Angiotensin-(1-7) (Ang-(1-7))/Mas receptor (MasR) axis, has emerged as a key player with protective cardiovascular effects.[1][3] Ang-(1-7) is a heptapeptide that often opposes the actions of Ang II, inducing vasodilation, and exerting anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[1][4] These properties make Ang-(1-7) a compelling therapeutic target for hypertension and related end-organ damage. These application notes provide an overview of experimental models of hypertension involving Ang-(1-7), detailing relevant protocols and summarizing key quantitative findings.

Data Presentation: Quantitative Effects of Angiotensin (1-7) in Hypertensive Models

The following tables summarize the quantitative data from various preclinical studies investigating the effects of Angiotensin-(1-7) in different experimental models of hypertension.

Table 1: Effects of Systemic Angiotensin-(1-7) Administration on Blood Pressure in Hypertensive Animal Models

Animal ModelMethod of Hypertension InductionAng-(1-7) Treatment ProtocolChange in Mean Arterial Pressure (MAP) / Systolic Blood Pressure (SBP)Reference
Spontaneously Hypertensive Rats (SHR)Genetic24 μg/kg/h IV for 7 daysGradual decrease on days 4 and 5, effect waned despite continued infusion[5]
Spontaneously Hypertensive Rats (SHR) with L-NAMEChronic NO synthase inhibitionNot specifiedAttenuated the development of severe hypertension[6]
Sprague-Dawley RatsAldosterone (ALDO) infusion (0.75 μ g/hour ) for 4 weeks1 mg/kg/day co-treatmentDid not affect blood pressure[7]
Sprague-Dawley RatsAngiotensin II infusionCo-infusion for 4 weeksDid not affect Ang II-induced elevation in blood pressure[8]
(mRen-2)27 Transgenic Hypertensive RatsGeneticNot specifiedBlockade of Ang-(1-7) receptors with [d-Ala7]Ang-(1-7) caused a pressor response, suggesting a tonic depressor role for endogenous Ang-(1-7)[9]

Table 2: Effects of Central (Intracerebroventricular - ICV) Angiotensin-(1-7) Administration on Blood Pressure in Hypertensive Animal Models

Animal ModelMethod of Hypertension InductionAng-(1-7) Treatment ProtocolChange in Mean Arterial Pressure (MAP)Reference
DOCA-salt Hypertensive RatsDeoxycorticosterone acetate and high salt dietChronic ICV infusionAttenuated the increase in arterial pressure[10]
(mRen2)27 Transgenic Hypertensive RatsGenetic200 ng/h ICV for 14 daysAttenuated hypertension[11]
(mRen2)27 Transgenic Hypertensive RatsGeneticICV administration for 14 daysReduced arterial pressure[12]
Ovariectomized Female RatsAldosterone/NaClCentral infusionReversed the pressor effects of Aldosterone/NaCl[13]

Table 3: Cardioprotective Effects of Angiotensin-(1-7) in Hypertensive Animal Models

Animal ModelMethod of Hypertension InductionAng-(1-7) Treatment EffectQuantitative ChangeReference
Sprague-Dawley RatsAngiotensin II infusionAttenuated cardiac hypertrophy and perivascular fibrosis-[8]
Transgenic Mice with Cardiac-specific Ang-(1-7) productionAngiotensin II infusionBlunted cardiac remodeling (ventricular hypertrophy and fibrosis)Fibrotic response was approximately halved[14]
DOCA-salt Hypertensive RatsDeoxycorticosterone acetate and high salt dietAttenuated cardiac fibrosis-[15]
DOCA-salt Hypertensive RatsDeoxycorticosterone acetate and high salt dietBlunted the increase in mRNA expression of collagen type I in the left ventricle-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Angiotensin-(1-7) in hypertensive models.

Protocol 1: Induction of Hypertension with Angiotensin II and Co-treatment with Angiotensin-(1-7) in Rats

Objective: To evaluate the effect of Ang-(1-7) on Angiotensin II-induced hypertension and cardiac remodeling.

Materials:

  • Male Sprague-Dawley rats

  • Angiotensin II

  • Angiotensin-(1-7)

  • Osmotic minipumps

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff)

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Blood Pressure Monitoring: Implant radiotelemetry transmitters for continuous blood pressure monitoring, or acclimatize rats to the tail-cuff method for several days before starting the infusions.

  • Osmotic Pump Implantation:

    • Anesthetize the rats using an appropriate anesthetic.

    • Surgically implant osmotic minipumps subcutaneously in the dorsal region.

    • The pumps should be filled to deliver either vehicle (control), Angiotensin II, Angiotensin-(1-7), or a combination of Angiotensin II and Angiotensin-(1-7). A common dosage for Ang II-induced hypertension is 60 ng/min, and for Ang-(1-7) co-treatment, a dose of 400 ng·kg⁻¹·min⁻¹ has been used.[8]

  • Data Collection:

    • Monitor blood pressure and heart rate throughout the infusion period (typically 4 weeks).[8]

    • At the end of the study, euthanize the animals and collect heart tissue for analysis.

  • Tissue Analysis:

    • Assess cardiac hypertrophy by measuring the heart weight to body weight ratio.

    • Evaluate cardiac fibrosis using histological staining (e.g., Picrosirius Red) and quantify the collagen volume fraction.

    • Perform molecular analysis (e.g., Western blot, RT-PCR) to investigate signaling pathways involved in cardiac remodeling.

Protocol 2: Intracerebroventricular (ICV) Infusion of Angiotensin-(1-7) in Hypertensive Rats

Objective: To investigate the central effects of Ang-(1-7) on blood pressure in a model of hypertension (e.g., DOCA-salt or transgenic hypertensive rats).

Materials:

  • Hypertensive rat model (e.g., DOCA-salt induced or (mRen2)27 transgenic rats)

  • Angiotensin-(1-7)

  • Sterile saline (vehicle)

  • Brain infusion cannula

  • Osmotic minipumps

  • Stereotaxic apparatus

  • Anesthetic

  • Surgical tools

  • Blood pressure monitoring system

Procedure:

  • Hypertension Induction (if applicable): For models like DOCA-salt, induce hypertension according to established protocols (e.g., uninephrectomy followed by implantation of a deoxycorticosterone acetate pellet and provision of 1% NaCl in drinking water).

  • Cannula Implantation:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a brain infusion cannula into the lateral ventricle.

  • Pump Connection and Infusion:

    • Connect the implanted cannula to an osmotic minipump filled with either Ang-(1-7) (e.g., at a dose of 200 ng/h) or vehicle.[11]

    • Implant the minipump subcutaneously.

  • Data Collection and Analysis:

    • Monitor blood pressure and heart rate for the duration of the infusion (e.g., 14-28 days).[11][12]

    • At the end of the experiment, collect brain and cardiovascular tissues for further analysis (e.g., expression of RAS components, inflammatory markers).[11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of Angiotensin-(1-7) and a typical experimental workflow.

Angiotensin_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_receptors Receptor Binding cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngI->Ang17 Neprilysin AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction Inflammation Fibrosis AT1R->Vasoconstriction Hypertension Vasodilation Vasodilation Anti-inflammatory Anti-fibrotic MasR->Vasodilation Blood Pressure Reduction

Caption: The dual axes of the Renin-Angiotensin System.

Experimental_Workflow start Select Animal Model (e.g., SHR, Sprague-Dawley) induce_htn Induce Hypertension (e.g., Ang II infusion, DOCA-salt) start->induce_htn treatment Administer Ang-(1-7) (Systemic or Central) induce_htn->treatment monitoring Monitor Blood Pressure (e.g., Radiotelemetry) treatment->monitoring data_collection Collect Tissues (Heart, Kidney, Brain) monitoring->data_collection analysis Analyze Data (Histology, Molecular Biology) data_collection->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying Ang-(1-7) in hypertension.

Ang17_Downstream_Signaling cluster_downstream Downstream Effects Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR NO_release Nitric Oxide (NO) Release MasR->NO_release Prostacyclin Prostacyclin Synthesis MasR->Prostacyclin Anti_inflammatory Anti-inflammatory Pathways MasR->Anti_inflammatory MAPK_inhibition Inhibition of p38/ERK MAPK MasR->MAPK_inhibition Sirt3_activation Sirt3 Activation MasR->Sirt3_activation Vasodilation Vasodilation & Reduced Blood Pressure NO_release->Vasodilation Prostacyclin->Vasodilation Cardioprotection Cardioprotection (Anti-hypertrophy, Anti-fibrosis) Anti_inflammatory->Cardioprotection MAPK_inhibition->Cardioprotection Sirt3_activation->Cardioprotection

Caption: Downstream signaling pathways of Angiotensin-(1-7).

References

Application Notes and Protocols: Angiotensin (1-7) in Human Aortic Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of Angiotensin (1-7) on human aortic smooth muscle cells (HASMCs), supported by detailed experimental protocols. The data presented herein highlights the potential of Angiotensin (1-7) as a counter-regulatory peptide to the pro-inflammatory and pro-proliferative actions of Angiotensin II.

Introduction

Angiotensin (1-7) is a heptapeptide hormone of the renin-angiotensin system (RAS) that has emerged as a key player in cardiovascular homeostasis.[1] Unlike Angiotensin II, which is known for its vasoconstrictive, pro-inflammatory, and pro-proliferative effects, Angiotensin (1-7) often exerts opposing actions, positioning it as a potential therapeutic agent in cardiovascular diseases.[2] These notes focus on the in vitro effects of Angiotensin (1-7) on HASMCs, providing protocols for studying its impact on cell signaling, proliferation, and migration.

Key Findings on the Effects of Angiotensin (1-7) on HASMCs

Angiotensin (1-7) has been shown to counteract several Angiotensin II-induced pathological effects in HASMCs:

  • Anti-inflammatory Effects: Angiotensin (1-7) inhibits Angiotensin II-induced expression of inducible nitric oxide synthase (iNOS), a key inflammatory mediator.[1] This effect is mediated through the Mas receptor and involves the inhibition of NADPH oxidase and the subsequent activation of the transcription factor NF-κB.[1]

  • Anti-proliferative Effects: Angiotensin (1-7) has been demonstrated to inhibit the proliferation of vascular smooth muscle cells stimulated by various mitogens, including Angiotensin II.[2][3]

  • Anti-migratory Effects: The migration of vascular smooth muscle cells, a critical process in the development of atherosclerosis, is promoted by Angiotensin II. Angiotensin (1-7) can abolish this effect.[2]

  • Signaling Pathway Modulation: The inhibitory effects of Angiotensin (1-7) are often associated with the modulation of key signaling pathways, including the inhibition of Angiotensin II-induced phosphorylation of ERK1/2.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of Angiotensin (1-7) on aortic smooth muscle cells.

Table 1: Inhibitory Effects of Angiotensin (1-7) on Angiotensin II-induced Responses

ParameterStimulusAngiotensin (1-7) ConcentrationInhibitionCell TypeReference
iNOS InductionAng II (100 nM)1 nM - 1 µMConcentration-dependentHASMC
[³H]-thymidine incorporationSerum1 µM~60.3%Rat Aortic SMC[3]
Cell ProliferationAng II (10⁻⁷ M)10⁻⁷ MSignificant InhibitionMouse Aortic SMC[2]
Cell MigrationAng II (10⁻⁷ M)10⁻⁷ MAbolished Ang II's effectMouse Aortic SMC[2]
ERK1/2 PhosphorylationAng II (10⁻⁷ M)10⁻⁷ MSignificant InhibitionMouse Aortic SMC[2]

Table 2: Effects of Angiotensin (1-7) on Basal and Stimulated NADPH Oxidase Activity

ConditionAngiotensin (1-7) ConcentrationEffect on NADPH Oxidase ActivityCell TypeReference
Ang II (100 nM) stimulated100 nMReductionHASMC
IL-1β (2.5 ng/mL) stimulated100 nMReductionHASMC

Signaling Pathways and Experimental Workflow

Diagram 1: Angiotensin (1-7) Counter-regulatory Signaling Pathway

Angiotensin_Signaling cluster_AngII Angiotensin II Signaling cluster_Ang17 Angiotensin (1-7) Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R NADPH_Oxidase_AngII NADPH Oxidase AT1R->NADPH_Oxidase_AngII ERK12 ERK1/2 Phosphorylation AT1R->ERK12 ROS ROS NADPH_Oxidase_AngII->ROS NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation (iNOS) NFkB->Inflammation Proliferation Proliferation ERK12->Proliferation Migration Migration ERK12->Migration Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR MasR->NADPH_Oxidase_AngII MasR->NFkB MasR->ERK12

Caption: Opposing signaling pathways of Angiotensin II and Angiotensin (1-7) in HASMCs.

Diagram 2: General Experimental Workflow

Experimental_Workflow cluster_assays Assays start Start: Culture HASMCs treatment Treatment with Angiotensin (1-7) +/- Angiotensin II start->treatment analysis Downstream Analysis treatment->analysis proliferation Proliferation Assay analysis->proliferation migration Migration Assay analysis->migration western_blot Western Blot analysis->western_blot nadph NADPH Oxidase Assay analysis->nadph

Caption: A generalized workflow for studying Angiotensin (1-7) effects on HASMCs.

Detailed Experimental Protocols

Human Aortic Smooth Muscle Cell (HASMC) Culture

This protocol outlines the basic steps for culturing HASMCs.

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Cell Growth Medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • T-75 culture flasks

  • Sterile serological pipettes and pipette tips

  • 70% ethanol

Protocol:

  • Preparation: Sterilize the biological safety cabinet with 70% ethanol. Ensure all reagents are sterile and at the appropriate temperature.

  • Thawing Cells: Thaw the cryopreserved vial of HASMCs rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in the safety cabinet.

  • Seeding: Transfer the cell suspension to a T-75 flask containing pre-warmed Smooth Muscle Cell Growth Medium.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.

  • Medium Change: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium and re-seed into new flasks at the desired density.

Proliferation Assay (BrdU Incorporation)

This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • HASMCs cultured in 96-well plates

  • Angiotensin (1-7) and Angiotensin II

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HASMCs in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating in a serum-free medium for 24 hours.

  • Treatment: Treat the cells with Angiotensin (1-7) for a specified pre-incubation time (e.g., 30 minutes), followed by the addition of Angiotensin II.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA using the Fixing/Denaturing Solution.

  • Immunodetection: Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.

  • Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses cell migration by measuring the closure of a "wound" created in a confluent cell monolayer.

Materials:

  • HASMCs cultured in 6-well plates

  • Sterile 200 µL pipette tip

  • Angiotensin (1-7) and Angiotensin II

  • Microscope with a camera

Protocol:

  • Create Confluent Monolayer: Grow HASMCs to full confluency in 6-well plates.

  • Create Wound: Create a scratch in the monolayer using a sterile pipette tip.

  • Wash: Wash the wells with PBS to remove detached cells.

  • Treatment: Add a medium containing Angiotensin (1-7) and/or Angiotensin II.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 12, 24 hours).

  • Analysis: Measure the wound area at each time point using image analysis software (e.g., ImageJ) to quantify cell migration.

Western Blotting for Key Signaling Proteins

This protocol is for detecting the expression and phosphorylation of proteins like iNOS and ERK1/2.

Materials:

  • Treated HASMCs

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse the treated HASMCs and determine the protein concentration.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or α-tubulin).

NADPH Oxidase Activity Assay (Lucigenin Chemiluminescence)

This protocol measures NADPH oxidase activity, a key source of reactive oxygen species (ROS).[1]

Materials:

  • Treated HASMCs

  • Lysis buffer (50 mM KH₂PO₄, 1 mM EGTA, 150 mM sucrose, pH 7.0)

  • Lucigenin

  • NADPH

  • Tube luminometer

Protocol:

  • Cell Homogenization: Scrape and centrifuge the treated HASMCs. Homogenize the cell pellet in lysis buffer.

  • Protein Quantification: Determine the protein content of the cell extracts.

  • Chemiluminescence Measurement: In a luminometer tube, incubate 5 µg of protein extract in PBS containing 5 µM lucigenin and 100 µM NADPH.

  • Data Acquisition: Measure luminescence every 10 seconds for 5 minutes.

  • Analysis: Express the enzymatic activity as relative light units (RLUs)/µg of protein/min.

References

Application Notes and Protocols: Investigating the Effects of Angiotensin (1-7) on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade, primarily known for regulating blood pressure and fluid balance.[1][2] The classical axis involves Angiotensin-Converting Enzyme (ACE) generating Angiotensin II (Ang II), which acts through the Ang II Type 1 Receptor (AT1R) to promote vasoconstriction, inflammation, and cellular proliferation.[1][3][4] Accumulating evidence suggests this classical pathway is implicated in cancer progression, including breast cancer, by fostering tumor growth, angiogenesis, and metastasis.[4][5][6][7][8]

A counter-regulatory axis, centered on Angiotensin-Converting Enzyme 2 (ACE2), has been identified. ACE2 metabolizes Ang II to produce Angiotensin (1-7) (Ang-(1-7)).[1][4][5] Ang-(1-7) primarily signals through the Mas receptor (MasR) and often exerts effects that oppose the Ang II/AT1R axis, such as vasodilation and anti-proliferative actions.[1][2][3] In the context of breast cancer, the ACE2/Ang-(1-7)/MasR axis is emerging as a potential therapeutic pathway, demonstrating anti-tumor effects by inhibiting proliferation, migration, and invasion, and inducing apoptosis.[3][9][10][11]

These application notes provide a summary of key findings and detailed protocols for studying the effects of Ang-(1-7) on breast cancer cell lines, intended to guide researchers in this promising area of oncology.

The Duality of the Renin-Angiotensin System in Breast Cancer

The balance between the classical (pro-tumorigenic) and the counter-regulatory (anti-tumorigenic) axes of the RAS is crucial. Dysregulation can lead to a microenvironment that favors cancer progression. Understanding this duality is fundamental to investigating Ang-(1-7) as a therapeutic agent.

cluster_0 Classical RAS Axis (Pro-Tumorigenic) cluster_1 Counter-Regulatory RAS Axis (Anti-Tumorigenic) AngI Angiotensin I ACE1 ACE AngI->ACE1 AngII Angiotensin II ACE1->AngII AT1R AT1 Receptor AngII->AT1R TumorEffects Proliferation Angiogenesis Metastasis AT1R->TumorEffects AngII_2 Angiotensin II ACE2 ACE2 AngII_2->ACE2 Ang17 Angiotensin (1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR AntiTumorEffects Anti-Proliferation Anti-Migration Apoptosis MasR->AntiTumorEffects

Caption: Duality of the Renin-Angiotensin System in breast cancer.

Summary of Angiotensin (1-7) Effects: Quantitative Data

Experimental evidence demonstrates that Ang-(1-7) can inhibit key processes in breast cancer progression. The effects are often cell-line dependent, highlighting the diverse genetic backgrounds of breast cancer subtypes.

Table 1: Effects of Ang-(1-7) on Breast Cancer Cell Proliferation and Viability

Cell Line Assay Concentration Duration Result Citation
MCF-7 (ER+) MTT Not specified Not specified Ang-(1-7) inhibited proliferation. [12]
MCF-7 (ER+) Cell Viability Not specified 24 h Decreased cell viability. [13]
MCF-7 (ER+) MTT Not specified Not specified Ang-(1-7) significantly decreased cell viability. [14]
ZR-75-1 (ER+) ³H-Thymidine Subnanomolar IC₅₀ Not specified ~40% maximal reduction in serum-stimulated DNA synthesis. [15]
T47D (ER+) Cell Counting 10⁻⁶ M 6, 9, 15 days Significantly decreased proliferation compared to control. [9]
MDA-MB-231 (ER-) MTT 0.1, 1, 10 µM 72 h Did not modulate proliferation. [12]
MDA-MB-231 (ER-) MTS / Counting 10⁻⁷ M 24 h No effect on cell proliferation. [5]

| pII (ER-) | MTT | 0.1, 1, 10 µM | 72 h | Did not modulate proliferation. |[12] |

Table 2: Effects of Ang-(1-7) on Breast Cancer Cell Migration and Invasion

Cell Line Assay Concentration Duration Result Citation
MDA-MB-231 (ER-) Scratch Assay 0.1 - 10 µM 24 h post-scratch Significantly reduced cell motility in a dose-dependent manner. [12]
MDA-MB-231 (ER-) Transwell 10⁻⁶ M Not specified Completely blocked Ang II-induced migration. [5]
MDA-MB-231 (ER-) Matrigel Invasion 10⁻⁶ M Not specified Abolished Ang II-induced invasion. [5]
pII (ER-) Scratch Assay 0.1 - 10 µM 24 h post-scratch Significantly reduced cell motility in a dose-dependent manner. [12]

| YS1.2 (ER+) | Scratch Assay | 0.1 - 10 µM | 24 h post-scratch | Significantly reduced cell motility in a dose-dependent manner. |[12] |

Table 3: Effect of Ang-(1-7) on Apoptosis and Gene Expression in T47D Cells

Gene Function Regulation by Ang-(1-7) Citation
BAK1, BAX, BID, BIK Pro-apoptotic Up-regulated [9]
BCL2L1 Pro-apoptotic Up-regulated [9]
AKT1 Anti-apoptotic Down-regulated [9]
XIAP Anti-apoptotic Down-regulated [9]

| Apoptosis Rate | Flow Cytometry | Increased apoptosis after 6, 9, and 15 days of treatment. |[9] |

Signaling Pathways Modulated by Angiotensin (1-7)

Ang-(1-7) counteracts the pro-tumorigenic signals induced by Ang II, primarily by inhibiting the PI3K/Akt and MAPK/ERK pathways.[3][5] These pathways are central to cell survival, proliferation, and migration.

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PI3K PI3K AT1R->PI3K Activates ERK ERK1/2 AT1R->ERK Activates Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR MasR->PI3K Inhibits MasR->ERK Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation Migration Cell Migration Invasion ERK->Migration

Caption: Ang-(1-7) counter-regulation of Ang II signaling pathways.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of Ang-(1-7) on breast cancer cell lines.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Ang-(1-7) (various concentrations) B->C D 4. Incubate (e.g., 24-96h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4h) Allow formazan formation E->F G 7. Add Solubilizer (e.g., DMSO, 100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability and proliferation assay.

Methodology:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of Ang-(1-7) (e.g., 0.1, 1, 10 µM) in serum-free or low-serum medium.[12] Remove the culture medium from the wells and add 100 µL of the Ang-(1-7) solutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[12][16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Cell Migration (Wound Healing / Scratch Assay)

This method assesses cell migration by creating an artificial gap or "wound" in a confluent cell monolayer and monitoring the rate at which cells move to close the gap.

A 1. Seed Cells Grow to confluent monolayer in 6-well plate B 2. Create Scratch Use a p200 pipette tip A->B C 3. Wash with PBS Remove dislodged cells B->C D 4. Add Treatment Ang-(1-7) in low-serum medium C->D E 5. Image at 0h Capture initial wound width D->E F 6. Incubate (e.g., 24h, 37°C) E->F G 7. Image at 24h Capture final wound width F->G H 8. Analyze Measure % wound closure G->H

Caption: Workflow for the wound healing (scratch) cell migration assay.

Methodology:

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and allow them to grow to 90-100% confluency.

  • Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with low-serum (e.g., 1% FBS) medium containing the desired concentration of Ang-(1-7) or vehicle control.[12] Low serum is used to minimize cell proliferation effects.

  • Imaging: Immediately capture images of the scratch at multiple defined points using an inverted microscope (Time 0).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Final Imaging: After a set time (e.g., 24 hours), capture images at the exact same points as Time 0.[12]

  • Analysis: Measure the width of the scratch at both time points using software like ImageJ. Calculate the percentage of wound closure: [(Initial Width - Final Width) / Initial Width] x 100.

Protocol 3: Cell Invasion (Boyden Chamber / Transwell Assay)

This assay quantifies the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

A 1. Rehydrate Insert Coat with Matrigel® (for invasion) B 2. Seed Cells (e.g., 2x10⁵ cells) in serum-free medium with Ang-(1-7) in upper chamber A->B C 3. Add Chemoattractant (e.g., 10% FBS medium) to lower chamber B->C D 4. Incubate (e.g., 18-24h, 37°C) C->D E 5. Remove Non-invading Cells Scrub top of insert with cotton swab D->E F 6. Fix and Stain Fix with methanol, stain with crystal violet E->F G 7. Image and Count Count stained cells on underside of membrane F->G

Caption: Workflow for the Transwell cell invasion assay.

Methodology:

  • Insert Preparation: Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the top of the membrane with a thin layer of Matrigel® (a basement membrane matrix) and allow it to solidify.[5][8] For migration assays, no coating is needed.

  • Cell Preparation: Starve cells for 18-24 hours in serum-free medium.[5] Resuspend the cells in serum-free medium containing the desired concentration of Ang-(1-7) or vehicle control.

  • Seeding: Add 2 x 10⁵ cells to the upper chamber of the Transwell insert.[8][17]

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8][17]

  • Incubation: Incubate for 18-24 hours at 37°C to allow for migration/invasion.[8][17][18]

  • Cell Removal: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.

  • Fix and Stain: Fix the cells that have invaded to the bottom of the membrane with methanol, then stain with 0.1% crystal violet.

  • Analysis: Count the number of stained, invaded cells in several fields of view under a microscope.

Protocol 4: Western Blot for Signaling Pathway Analysis

Western blotting is used to detect specific proteins (e.g., total and phosphorylated Akt and ERK) in a sample, providing insight into the activation state of signaling pathways.

Methodology:

  • Cell Lysis: Grow cells to ~80% confluency, starve them (e.g., 3 hours in serum-free medium), and then treat with Ang-(1-7) for the desired time (e.g., 1-30 minutes for rapid phosphorylation events).[5] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system. The band intensity corresponds to the protein level. Analyze band density relative to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols: The Use of Mas Receptor Knockout Mice in Angiotensin-(1-7) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. While the classical axis, comprising Angiotensin II (Ang II) acting via the AT1 receptor, is known for its pressor, pro-inflammatory, and pro-fibrotic effects, a counter-regulatory axis has been identified that balances these actions. This protective arm of the RAS consists of Angiotensin-converting enzyme 2 (ACE2), its product Angiotensin-(1-7) [Ang-(1-7)], and the G protein-coupled receptor, Mas.[1][2] Ang-(1-7), by binding to the Mas receptor, elicits vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic responses, thereby opposing the detrimental effects of Ang II.[2][3]

The development of Mas receptor knockout (Mas-/-) mice has been instrumental in elucidating the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis. These genetically modified animals lack the functional Mas receptor, providing a powerful tool to dissect the specific contributions of this pathway in various biological processes and disease models. By comparing the responses of Mas-/- mice to their wild-type (Mas+/+) littermates, researchers can attribute specific effects to the actions of Ang-(1-7) through its receptor.

These application notes provide an overview of the use of Mas receptor knockout mice in Ang-(1-7) research, including key findings, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Key Findings from Studies Using Mas Receptor Knockout Mice

The absence of the Mas receptor leads to a variety of phenotypic changes, highlighting the crucial role of the Ang-(1-7)/Mas axis in maintaining homeostasis.

Cardiovascular Phenotype

Studies have consistently demonstrated that Mas receptor knockout mice exhibit cardiovascular abnormalities. At baseline, both male and female Mas-/- mice show reduced ejection fraction and fractional shortening compared to wild-type mice.[4][5] Furthermore, Mas-deficient mice display lower systolic tension and heart rate, along with higher coronary vessel resistance in isolated heart preparations.[6] Echocardiographic analysis has revealed decreased fractional shortening and posterior wall thickness in systole, and an overall lower global ventricular function in Mas-/- mice.[6] These findings underscore the importance of the Ang-(1-7)/Mas axis in maintaining normal cardiac structure and function.

Renal Phenotype

The role of the Mas receptor in the kidney is complex, with some conflicting reports. However, some studies have shown that Mas-deficient mice can exhibit glomerular hyperfiltration, proteinuria, and renal fibrosis.[7] In a model of adriamycin-induced nephropathy, the protective effects of an AT1 receptor blocker (Losartan) were absent in Mas-/- mice, suggesting that the beneficial actions of Losartan are at least partially mediated through the Mas receptor.[7][8]

Inflammatory and Fibrotic Responses

The Ang-(1-7)/Mas axis is recognized for its anti-inflammatory and anti-fibrotic properties.[3] Research using knockout models has helped to solidify this understanding. For instance, the anti-atrophic effects of Ang-(1-7) in disuse skeletal muscle atrophy were not observed in Mas knockout mice, indicating the crucial involvement of the Mas receptor in these protective actions.[9] In the context of obesity-induced hypertension, Mas receptor deficiency in female mice abolishes the protective effects against high blood pressure.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from comparative studies between wild-type (Mas+/+) and Mas receptor knockout (Mas-/-) mice.

Table 1: Cardiac Function Parameters

ParameterGenotypeConditionValueReference
Systolic Tension (g) Mas+/+Isolated Heart2.1 ± 0.03[6]
Mas-/-Isolated Heart1.4 ± 0.09[6]
Ejection Fraction (%) Mas+/+BaselineHigher[4][5]
Mas-/-BaselineReduced[4][5]
Fractional Shortening (%) Mas+/+BaselineHigher[4][5]
Mas-/-BaselineReduced[4][5]

Table 2: Blood Pressure Parameters in Obesity Model (High-Fat Diet)

ParameterGenotypeSexConditionFindingReference
Systolic Blood Pressure Mas+/+MaleHigh-Fat DietIncreased[4]
Diastolic Blood Pressure Mas+/+MaleHigh-Fat DietIncreased[4]
Diastolic Blood Pressure Mas-/-FemaleHigh-Fat DietIncreased[4]
Diastolic Blood Pressure Mas-/-MaleHigh-Fat DietLower than Mas+/+[4]

Table 3: Molecular Markers in Disuse Skeletal Muscle Atrophy

ParameterGenotypeTreatmentFindingReference
Myosin Heavy Chain (MHC) Levels Mas+/+Ang-(1-7)Maintained[9]
Mas-/-Ang-(1-7)Decreased[9]
Atrogin-1 and MuRF-1 Expression Mas+/+Ang-(1-7)Decreased[9]
Mas-/-Ang-(1-7)Not Decreased[9]
Akt Phosphorylation Mas+/+Ang-(1-7)Increased[9]
Mas-/-Ang-(1-7)Not Increased[9]

Experimental Protocols

Generation of Mas Receptor Knockout Mice

The generation of Mas receptor knockout mice is a foundational step for this line of research. While specific details can vary between laboratories and techniques (e.g., traditional homologous recombination in embryonic stem cells vs. CRISPR/Cas9), the general workflow is as follows:

  • Targeting Vector Construction: A targeting vector is designed to disrupt the Mas1 gene. This typically involves replacing a critical exon with a selectable marker gene (e.g., neomycin resistance). Flanking regions of homology to the target gene are included to facilitate homologous recombination.

  • Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, usually via electroporation.

  • Selection of Recombinant ES Cells: ES cells are cultured in the presence of a selection agent (e.g., G418 for neomycin resistance). Only cells that have successfully integrated the targeting vector will survive.

  • Screening for Homologous Recombination: Surviving ES cell clones are screened by PCR and/or Southern blotting to identify those in which the targeting vector has integrated at the correct genomic locus through homologous recombination.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain.

  • Implantation and Generation of Chimeric Mice: The injected blastocysts are transferred to the uterus of a pseudopregnant female mouse. The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the injected ES cells.

  • Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with coat color indicating germline transmission of the ES cell genome are genotyped to identify heterozygotes (Mas+/-) for the targeted allele.

  • Generation of Homozygous Knockout Mice: Heterozygous mice are intercrossed to produce homozygous Mas receptor knockout (Mas-/-) mice, heterozygous (Mas+/-) mice, and wild-type (Mas+/+) littermates.

G cluster_0 Molecular Biology cluster_1 Animal Husbandry Targeting Vector Construction Targeting Vector Construction ES Cell Electroporation ES Cell Electroporation Targeting Vector Construction->ES Cell Electroporation Selection of Recombinant ES Cells Selection of Recombinant ES Cells ES Cell Electroporation->Selection of Recombinant ES Cells Screening for Homologous Recombination Screening for Homologous Recombination Selection of Recombinant ES Cells->Screening for Homologous Recombination Blastocyst Injection Blastocyst Injection Screening for Homologous Recombination->Blastocyst Injection Inject validated ES cells Implantation & Chimeric Mouse Generation Implantation & Chimeric Mouse Generation Blastocyst Injection->Implantation & Chimeric Mouse Generation Breeding for Germline Transmission Breeding for Germline Transmission Implantation & Chimeric Mouse Generation->Breeding for Germline Transmission Generation of Homozygous Knockouts Generation of Homozygous Knockouts Breeding for Germline Transmission->Generation of Homozygous Knockouts Experimental Cohorts Experimental Cohorts Generation of Homozygous Knockouts->Experimental Cohorts

Workflow for Generating Mas Receptor Knockout Mice.
Protocol for Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

This protocol is adapted for use with a volume pressure recording (VPR) system, such as the CODA tail-cuff system.[10][11][12]

  • Acclimation: For several days prior to the experiment, acclimate the mice to the restraining device and the warming platform to minimize stress-induced variations in blood pressure.[11]

  • Environmental Conditions: Perform measurements in a quiet, temperature-controlled room (20-25°C) to avoid startling the animals.[10][12]

  • Animal Preparation:

    • Place the mouse in an appropriately sized restrainer.

    • Position the mouse on the warming platform to ensure adequate blood flow to the tail. The animal's temperature should be maintained between 32°C and 35°C, monitored with an infrared thermometer.[10]

    • Place the occlusion and VPR cuffs at the base of the tail.

  • Software Setup (Example Parameters):

    • Maximum Occlusion Pressure: 250 mmHg

    • Deflation Time: 20 seconds

    • Minimum Volume: 15 µL[11]

  • Measurement:

    • Allow the mouse to rest for 5-10 minutes in the restrainer before starting the measurements.

    • Initiate the measurement cycle as per the system's software instructions. Typically, a series of inflation and deflation cycles are performed.

    • Record systolic and diastolic blood pressure, and heart rate. It is recommended to perform multiple readings (e.g., 10-15 cycles) and average the values after discarding any initial outlier readings.

  • Data Analysis: Analyze the recorded data using the provided software. Compare the blood pressure readings between Mas+/+ and Mas-/- mice.

Protocol for Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive method to assess cardiac morphology and function in mice.[13]

  • Anesthesia: Anesthetize the mouse, typically with isoflurane (1-2% for maintenance). Anesthesia level should be sufficient to immobilize the animal while maintaining a stable heart rate.

  • Animal Preparation:

    • Remove the chest hair using a depilatory cream to ensure a good acoustic window.

    • Place the mouse in a supine position on a heated platform equipped with ECG electrodes to monitor heart rate.

    • Apply pre-warmed ultrasound gel to the chest.

  • Image Acquisition:

    • Use a high-frequency ultrasound system designed for small animals.

    • Parasternal Long-Axis (PLAX) View: Obtain a clear view of the left ventricle (LV) from the apex to the base.

    • Parasternal Short-Axis (PSAX) View: Acquire images at the level of the papillary muscles. This view is crucial for M-mode measurements.

    • Apical Four-Chamber (A4C) View: Visualize all four chambers of the heart. This view is used for Doppler analysis of blood flow across the mitral and aortic valves.[13]

  • M-Mode Measurements: From the PSAX view, perform M-mode recordings to measure:

    • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

    • Anterior and posterior wall thickness at end-diastole and end-systole.

  • Functional Calculations: From the M-mode measurements, calculate:

    • Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100

    • Ejection Fraction (EF %): [(LV Vol;d - LV Vol;s) / LV Vol;d] x 100 (ventricular volumes are calculated from the diameters)

  • Doppler Analysis: Use pulsed-wave Doppler in the A4C view to assess diastolic function by measuring mitral inflow patterns (E and A waves).

  • Data Analysis: Compare the calculated functional parameters between Mas+/+ and Mas-/- mice to determine the impact of Mas receptor deletion on cardiac function.

Signaling Pathways and Logical Relationships

Angiotensin-(1-7) Signaling Pathway via the Mas Receptor

Angiotensin-(1-7) is primarily generated from Angiotensin II by the action of ACE2.[14][15] Upon binding to its receptor, Mas, Ang-(1-7) initiates a cascade of intracellular signaling events that are generally cardioprotective and counter-regulatory to the Ang II/AT1 receptor axis. Key downstream effects include the activation of the PI3K/Akt pathway, leading to the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), which promotes vasodilation.[2][16] The pathway also exerts anti-inflammatory and anti-fibrotic effects, in part by inhibiting pro-inflammatory signaling molecules like NF-κB.[2]

G cluster_0 Renin-Angiotensin System cluster_1 Cellular Response Angiotensinogen Angiotensinogen Ang I Ang I Angiotensinogen->Ang I Renin Ang II Ang II Ang I->Ang II ACE Ang-(1-7) Ang-(1-7) Ang II->Ang-(1-7) ACE2 Mas Receptor Mas Receptor Ang-(1-7)->Mas Receptor Renin Renin ACE ACE ACE2 ACE2 PI3K/Akt Pathway PI3K/Akt Pathway Mas Receptor->PI3K/Akt Pathway Anti-inflammatory Effects Anti-inflammatory Effects Mas Receptor->Anti-inflammatory Effects Anti-fibrotic Effects Anti-fibrotic Effects Mas Receptor->Anti-fibrotic Effects eNOS Activation eNOS Activation PI3K/Akt Pathway->eNOS Activation NO Production NO Production eNOS Activation->NO Production Vasodilation Vasodilation NO Production->Vasodilation

Simplified Angiotensin-(1-7) Signaling Pathway.
Rationale for Using Mas Receptor Knockout Mice

The use of Mas receptor knockout mice provides a definitive method to confirm that the observed biological effects of Ang-(1-7) are mediated through this specific receptor. The experimental logic relies on a direct comparison between wild-type and knockout animals. If an effect of Ang-(1-7) administration is present in wild-type mice but absent in Mas-/- mice, it can be concluded that the effect is Mas receptor-dependent.

G cluster_0 Wild-Type (Mas+/+) Mice cluster_1 Knockout (Mas-/-) Mice Ang-(1-7) Administration Ang-(1-7) Administration Functional Mas Receptor Functional Mas Receptor Ang-(1-7) Administration->Functional Mas Receptor No Functional Mas Receptor No Functional Mas Receptor Ang-(1-7) Administration->No Functional Mas Receptor Biological Effect Observed Biological Effect Observed Functional Mas Receptor->Biological Effect Observed Signal Transduction Conclusion Conclusion: Effect is Mas Receptor-Dependent Biological Effect Observed->Conclusion Biological Effect Absent Biological Effect Absent No Functional Mas Receptor->Biological Effect Absent No Signal Transduction Biological Effect Absent->Conclusion

Logical Framework for Mas Knockout Experiments.

Conclusion

Mas receptor knockout mice are an indispensable tool for investigating the ACE2/Ang-(1-7)/Mas axis. Research utilizing these models has been pivotal in defining the protective roles of Ang-(1-7) in the cardiovascular and renal systems, as well as in modulating inflammatory and fibrotic processes. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret experiments aimed at further unraveling the complexities of the renin-angiotensin system and exploring the therapeutic potential of targeting the Mas receptor.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability and Half-life of Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin (1-7) [Ang-(1-7)]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the stability and half-life of this promising therapeutic peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ang-(1-7) appears to be degrading rapidly in my in vitro assay. What are the primary reasons for this instability?

A1: Rapid degradation of Ang-(1-7) in vitro is most commonly due to enzymatic activity. The primary enzymes responsible for its metabolism are Angiotensin-Converting Enzyme (ACE), which cleaves Ang-(1-7) into the inactive fragment Ang-(1-5), and various aminopeptidases and neprilysin (NEP), which can also contribute to its breakdown.[1][2][3][4] Additionally, Dipeptidyl Peptidase 3 (DPP3) has been identified as a key enzyme in the degradation of Ang-(1-7) in tissues like the brain and kidney.[5][6][7]

Troubleshooting Steps:

  • Enzyme Inhibitors: Consider adding a cocktail of broad-spectrum protease inhibitors to your assay medium. For targeted inhibition, include an ACE inhibitor (e.g., lisinopril) if you suspect ACE-mediated degradation.

  • Sample Handling: Ensure that all samples are kept on ice during preparation and processed quickly to minimize enzymatic activity.[8] Store plasma samples at -80°C until analysis.[8]

  • pH and Buffer Composition: The stability of Ang-(1-7) can be pH-dependent. In aqueous solutions, instability has been observed at neutral pH (5.0-7.5), leading to the formation of microparticles.[9][10] Consider optimizing the pH of your buffer system. Acidic or basic conditions have shown greater stability over time.[10]

Q2: I am observing a very short half-life of Ang-(1-7) in my in vivo animal studies. How can I address this?

A2: The short in vivo half-life of Ang-(1-7) is a significant challenge, with reported values as low as seconds in rats and around 30 minutes in humans.[8][11][12][13] This is primarily due to rapid enzymatic degradation in the circulation and tissues.[5][14] To extend the half-life, several strategies can be employed:

  • Chemical Modifications:

    • Amino Acid Substitution: Replacing key amino acids with non-natural or cyclic amino acids can block cleavage sites for enzymes like ACE and DPP3. For example, substituting with a cyclic non-natural amino acid (ACCA) has been shown to confer complete resistance to ACE.[5]

    • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases.[15]

    • Cyclization: Creating a cyclic analog of Ang-(1-7), for instance, through a thioether bridge, can improve its pharmacokinetic profile.[14]

  • Encapsulation and Delivery Systems:

    • Liposomes: Encapsulating Ang-(1-7) in liposomes can increase its circulatory half-life.[14]

    • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can protect the peptide from degradation, particularly for oral delivery.[14][16]

    • Dendrimers: Neutral dendrimers like PAMAM-OH can act as carriers, protecting Ang-(1-7) and improving its anti-atrophic activity.[17]

    • Bioencapsulation: Expressing Ang-(1-7) in plant cells (e.g., chloroplasts) offers a novel oral delivery system that protects the peptide from gastric enzymes.[18]

Q3: How do I choose the best method to improve the stability of Ang-(1-7) for my specific application?

A3: The optimal stabilization strategy depends on your experimental goals, route of administration, and desired duration of action.

  • For in vitro studies focusing on receptor binding or cellular signaling: Chemical modifications that minimally alter the peptide's conformation while blocking enzymatic cleavage sites are often preferred.

  • For in vivo studies requiring systemic delivery: Encapsulation methods like liposomes or dendrimers are suitable for parenteral administration. For oral delivery, cyclodextrin complexation or bioencapsulation are promising approaches.[14][16][17][18]

  • For long-term therapeutic applications: The development of stable, non-peptide analogs or mimetics, such as AVE 0991, might be the most effective long-term strategy due to their resistance to proteolytic enzymes and potential for oral bioavailability.[8]

Q4: I am trying to quantify Ang-(1-7) in plasma samples, but my results are inconsistent. What could be the issue?

A4: Quantification of Ang-(1-7) in plasma is challenging due to its low concentration and susceptibility to degradation.

Troubleshooting Steps:

  • Sample Collection and Processing: Collect blood samples into tubes containing a protease inhibitor cocktail. Immediately place the samples on ice and process them within 30 minutes to separate the plasma by centrifugation.[8]

  • Storage: Freeze plasma samples at -80°C immediately after separation and avoid repeated freeze-thaw cycles.[8][19]

  • Assay Specificity: Ensure your quantification method, such as ELISA or LC-MS, is highly specific for Ang-(1-7) and does not cross-react with other angiotensin peptides.[20] It is advisable to perform a preliminary experiment to validate the kit for your specific sample type.[19]

  • Standard Curve: If using an ELISA kit, ensure the expected concentration of your samples falls within the range of the standard curve. You may need to perform dilution tests to find the optimal dilution factor.[19]

Data Presentation: Half-life of Angiotensin (1-7) and its Analogs

Compound/FormulationChemical NatureHalf-lifeKey CharacteristicsReference(s)
Angiotensin-(1-7) Heptapeptide~9-10 seconds (rats), ~30 minutes (humans)Rapidly degraded by peptidases, low oral bioavailability.[8][11][12][13]
AVE 0991 Non-peptideSignificantly prolonged compared to Ang-(1-7)Orally active, resistant to proteolytic enzymes.[8]
Ang-(1-7) with Lisinopril (ACE inhibitor) Heptapeptide + InhibitorIncreased 4- to 6-fold in ratsACE inhibition reduces clearance.[21]
ACCA-substituted Ang-(1-7) analogs Modified PeptideComplete resistance to human ACE in vitroSubstitution at cleavage site prevents degradation.[5]
Acetylated and Amidated Ang-(1-7) (Ang-AA) Modified PeptideSignificantly enhanced stability in vitro and in vivoTerminal modifications protect against exopeptidases.[15]
Cyclic Ang-(1-7) (thioether-bridged) Modified PeptideBetter in vivo pharmacokinetic profileCyclization enhances stability.[14]
Liposome-encapsulated Ang-(1-7) Peptide FormulationIncreased half-lifeProtects peptide from degradation.[14]
HPβCD/Ang-(1-7) Complex Peptide FormulationEnables effective oral administrationCyclodextrin protects from gastrointestinal degradation.[14][16]

Experimental Protocols

Protocol 1: In Vitro Stability Assay of Ang-(1-7) Analogs against Human ACE

Objective: To assess the resistance of modified Ang-(1-7) analogs to degradation by human Angiotensin-Converting Enzyme (ACE).

Materials:

  • Ang-(1-7) standard (Bachem)

  • Ang-(1-7) analogs

  • Human ACE (R&D Systems)

  • HEPES assay buffer (25 mM HEPES, 125 mM NaCl, 10 µM ZnCl₂, pH 7.5)

  • 1.0% Phosphoric acid

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare a 1 mg/mL stock solution of the Ang-(1-7) standard and each analog in the HEPES assay buffer.

  • In a microcentrifuge tube, combine 10 µL of the peptide stock solution (final concentration 100 nmol) with 80 µL of HEPES assay buffer.

  • Add 10 µL of human ACE (1.0 µg) to initiate the reaction. For control samples, add 10 µL of buffer instead of the enzyme.

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Terminate the reaction by adding 10 µL of 1.0% phosphoric acid.

  • Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak and the appearance of any degradation product peaks (e.g., Ang-(1-5)).

  • Compare the HPLC profiles of the enzyme-treated samples to the control samples to determine the extent of degradation.

(Protocol adapted from O'Reilly et al., 2017)[5]

Protocol 2: Determination of In Vivo Half-life of Ang-(1-7) in Rats

Objective: To determine the plasma half-life of Ang-(1-7) in an animal model.

Materials:

  • Anesthetized male Sprague-Dawley rats

  • Angiotensin-(1-7) for infusion

  • Saline solution

  • Infusion pump

  • Catheters for intravenous infusion and arterial blood sampling

  • Ice-cold tubes containing protease inhibitors

  • Centrifuge

  • -80°C freezer

  • Ang-(1-7) quantification kit (e.g., RIA or ELISA)

Methodology:

  • Anesthetize the rat and insert catheters into a vein for infusion and an artery for blood sampling.

  • Administer a constant intravenous infusion of Ang-(1-7) at a specific rate (e.g., 278 nmol · kg⁻¹ · min⁻¹) for a set period (e.g., 15 minutes) to achieve steady-state concentrations.

  • Following the infusion period, collect arterial blood samples at rapid, regular intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes).

  • Immediately place the collected blood samples into pre-chilled tubes containing a protease inhibitor cocktail and place them on ice.

  • Within 30 minutes of collection, separate the plasma by centrifugation at 4°C.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of Ang-(1-7) in the plasma samples using a validated RIA or ELISA kit.

  • Plot the plasma concentration of Ang-(1-7) versus time on a semi-logarithmic scale.

  • Calculate the elimination rate constant (Ke) from the slope of the terminal phase of the concentration-time curve.

  • Determine the half-life (t½) using the formula: t½ = 0.693 / Ke.

(Protocol based on methods described in BenchChem, 2025)[8]

Visualizations

Angiotensin_Degradation_Pathways AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngI->Ang17 NEP AngII->Ang17 ACE2 Ang15 Angiotensin (1-5) (Inactive) Ang17->Ang15 ACE Ang14 Angiotensin (1-4) (Inactive) Ang17->Ang14 NEP / AP Ang37 Angiotensin (3-7) Ang17->Ang37 DPP3 ACE ACE ACE2 ACE2 NEP NEP AP Aminopeptidase DPP3 DPP3

Caption: Major enzymatic degradation pathways of Angiotensin (1-7).

Experimental_Workflow_Stability_Assay start Start: Prepare Peptide Solutions (Ang-(1-7) & Analogs) incubate Incubate with Enzyme (e.g., ACE) and Control (Buffer) start->incubate terminate Terminate Reaction (e.g., with Acid) incubate->terminate hplc Analyze by HPLC terminate->hplc analyze Compare Chromatograms: (Degradation vs. Control) hplc->analyze end End: Determine Stability analyze->end

Caption: Workflow for in vitro enzymatic stability assay of Ang-(1-7).

Stabilization_Strategies goal Improve Ang-(1-7) Stability & Half-life chem_mod Chemical Modification goal->chem_mod delivery Delivery Systems goal->delivery aa_sub Amino Acid Substitution (e.g., ACCA) chem_mod->aa_sub term_mod Terminal Modification (Acetylation/Amidation) chem_mod->term_mod cyclize Cyclization chem_mod->cyclize lipo Liposomes delivery->lipo cyclo Cyclodextrins delivery->cyclo dendri Dendrimers delivery->dendri bioencap Bioencapsulation delivery->bioencap

References

Technical Support Center: Angiotensin-(1-7) In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin-(1-7) (Ang-(1-7)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this promising therapeutic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with in vivo delivery of Angiotensin-(1-7)?

A1: The principal challenge is the peptide's short biological half-life and low bioavailability.[1][2][3][4] Ang-(1-7) is a seven-amino acid peptide that is rapidly degraded in the circulation by various peptidases, most notably Angiotensin-Converting Enzyme (ACE).[1][3][5] This rapid degradation leads to a very short half-life, estimated to be around 10 seconds in the circulation of rats and approximately 0.5 hours in humans after subcutaneous injection.[6][7][8] Consequently, maintaining therapeutic concentrations in vivo is a significant hurdle.

Q2: Why is the oral bioavailability of native Angiotensin-(1-7) so low?

A2: The oral bioavailability of native Ang-(1-7) is extremely low because, as a peptide, it is quickly degraded by enzymes in the gastrointestinal tract.[1][2] This enzymatic breakdown prevents a significant amount of the peptide from being absorbed into the bloodstream intact.

Q3: What is the main receptor and signaling pathway for Angiotensin-(1-7)?

A3: Angiotensin-(1-7) primarily exerts its effects by binding to the Mas receptor, a G protein-coupled receptor.[9][10][11][12][13] Activation of the Mas receptor often counteracts the actions of Angiotensin II, which signals through the AT1 receptor.[10][14] The Ang-(1-7)/Mas axis is considered a protective arm of the Renin-Angiotensin System (RAS), mediating vasodilatory, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[10][11][14]

Q4: Can co-administration with other drugs improve Angiotensin-(1-7) stability?

A4: Yes, co-administration of Ang-(1-7) with an ACE inhibitor can enhance its stability and half-life.[1][3] ACE inhibitors block one of the primary enzymes responsible for Ang-(1-7) degradation, thereby increasing its circulating levels.[3][5]

Troubleshooting Guides

Problem 1: Poor or inconsistent efficacy of Ang-(1-7) in animal models.

Possible Cause 1: Rapid peptide degradation.

  • Troubleshooting Steps:

    • Verify Peptide Integrity: Ensure the Ang-(1-7) peptide used is of high purity and has been stored correctly (typically at -20°C or -80°C) to prevent degradation before administration.

    • Optimize Administration Route and Frequency: Due to its short half-life, a single bolus injection may not be sufficient to maintain therapeutic levels. Consider continuous infusion via osmotic mini-pumps for long-term studies to ensure steady-state concentrations.[7] For shorter-term experiments, more frequent administrations may be necessary.

    • Utilize a Formulation Strategy: Encapsulate Ang-(1-7) in a protective delivery system to shield it from enzymatic degradation. Options include liposomes, cyclodextrins, or other nanocarriers.[2][15]

    • Consider Co-administration with an ACE Inhibitor: As mentioned in the FAQs, this can significantly increase the half-life of Ang-(1-7).[1][3]

Possible Cause 2: Suboptimal dosage.

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: Systematically test a range of Ang-(1-7) doses to determine the optimal concentration for the desired biological effect in your specific animal model and disease state.

    • Review Existing Literature: Consult published studies using similar models to inform your dosing strategy. Doses can vary significantly depending on the administration route and formulation. For example, oral formulations may require a higher dose to achieve the same systemic exposure as a subcutaneous injection.[16][17]

Possible Cause 3: Issues with the animal model.

  • Troubleshooting Steps:

    • Confirm Mas Receptor Expression: Verify that the target tissue in your animal model expresses the Mas receptor, the primary receptor for Ang-(1-7).

    • Assess Disease Model Characteristics: The pathophysiology of the chosen disease model may influence the responsiveness to Ang-(1-7) therapy. Ensure the model is appropriate for investigating the peptide's mechanism of action.

Problem 2: Difficulty in detecting and quantifying Ang-(1-7) in biological samples.

Possible Cause 1: Low peptide concentration and instability during sample handling.

  • Troubleshooting Steps:

    • Rapid Sample Processing: Process blood and tissue samples immediately after collection and on ice to minimize ex vivo degradation of Ang-(1-7) by peptidases.[18]

    • Use of Protease Inhibitors: Collect samples into tubes containing a cocktail of protease inhibitors to prevent enzymatic breakdown.

    • Efficient Extraction: Utilize solid-phase extraction (SPE) with C18 cartridges to concentrate the peptide and remove interfering substances from the biological matrix.[18][19]

Possible Cause 2: Insufficiently sensitive analytical method.

  • Troubleshooting Steps:

    • Employ a Highly Sensitive Assay: Liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS are highly sensitive and specific methods for quantifying angiotensin peptides in biological samples.[18][19][20]

    • Optimize MS Parameters: For LC-MS/MS, use multiple reaction monitoring (MRM) to enhance specificity and sensitivity.[18]

    • Use of an Internal Standard: Incorporate a stable isotope-labeled version of Ang-(1-7) as an internal standard to improve the accuracy and reproducibility of quantification.[18]

Data Presentation

Table 1: Pharmacokinetic Parameters of Angiotensin-(1-7) with Different Delivery Methods

Delivery MethodAnimal ModelPeak Plasma Concentration (Cmax)Time to Peak (Tmax)Half-life (t1/2)Reference
Subcutaneous InjectionHumanVaries with dose~1 hour~0.5 hours[6][21]
Subcutaneous InjectionHumanNot specifiedNot specified29 minutes[3]
Intravenous InfusionRatNot applicableNot applicable~9-10 seconds[7][8]
Oral (HPβCD formulation)Rat12-fold increase over baselineNot specifiedNot specified[22]

Table 2: Efficacy of Different Angiotensin-(1-7) Formulations

FormulationAnimal ModelDisease ModelKey OutcomeReference
Oral (HPβCD complex)MouseHigh-fat diet-induced hepatic steatosisReduced total body fat, liver weight, and hepatic steatosis.[22]
Oral (β-cyclodextrin complex)MouseChemotherapy-induced myelosuppressionStimulated rapid white blood cell recovery.[16]
Oral (Bioencapsulated in plant cells)RatMonocrotaline-induced pulmonary hypertensionPrevented and retarded the progression of pulmonary hypertension.[23]
Subcutaneous Injectiondb/db MouseType 2 DiabetesImproved cardiac output and prevented cardiomyocyte hypertrophy.[24]
Intracerebroventricular InfusionHypertensive RatHypertensionLowered blood pressure and restored autonomic function.[25]

Experimental Protocols

Protocol 1: Preparation of Angiotensin-(1-7) Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HPβCD) for Oral Administration

  • Objective: To prepare an orally active formulation of Ang-(1-7) to enhance its stability and absorption.

  • Materials:

    • Angiotensin-(1-7) peptide

    • Hydroxypropyl-β-cyclodextrin (HPβCD)

    • Distilled water

    • Lyophilizer

  • Methodology:

    • Dissolve Ang-(1-7) and HPβCD in distilled water. The molar ratio should be optimized, but a 1:1 ratio can be a starting point.

    • Stir the solution at room temperature for a sufficient time (e.g., 24 hours) to allow for complex formation.

    • Freeze the solution, for example, in liquid nitrogen.

    • Lyophilize the frozen solution to obtain a dry powder of the Ang-(1-7)-HPβCD inclusion complex.

    • The resulting powder can be reconstituted in water or saline for oral gavage.[16][17]

Protocol 2: Quantification of Angiotensin-(1-7) in Plasma by LC-MS/MS

  • Objective: To accurately measure the concentration of Ang-(1-7) in plasma samples.

  • Materials:

    • Plasma samples collected in tubes with protease inhibitors

    • Internal standard (e.g., stable isotope-labeled Ang-(1-7))

    • C18 Solid-Phase Extraction (SPE) cartridges

    • Acetonitrile, formic acid, and water (HPLC grade)

    • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Methodology:

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • Spike the samples with the internal standard.

      • Perform solid-phase extraction using C18 cartridges to extract and concentrate the peptides.

      • Elute the peptides from the SPE cartridge.

      • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

    • LC Separation:

      • Inject the reconstituted sample onto a reverse-phase C18 column.

      • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the angiotensin peptides.

    • MS/MS Detection:

      • Ionize the eluted peptides using electrospray ionization (ESI) in positive ion mode.

      • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

      • Monitor specific precursor-to-product ion transitions for Ang-(1-7) and the internal standard. For example, a transition for Ang-(1-7) could be m/z 300.6 → 109.6.[18]

    • Quantification:

      • Construct a standard curve using known concentrations of Ang-(1-7).

      • Calculate the concentration of Ang-(1-7) in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[19][26]

Mandatory Visualizations

Ang_1_7_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Effects Cellular Effects Ang_II Angiotensin II ACE2 ACE2 Ang_II->ACE2 Hydrolysis AT1R AT1 Receptor Ang_II->AT1R Binds to Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR Binds to ACE2->Ang_1_7 Vasoconstriction Vasoconstriction, Inflammation, Proliferation AT1R->Vasoconstriction Leads to Vasodilation Vasodilation, Anti-inflammation, Anti-proliferation MasR->Vasodilation Leads to NO_Production NO Production MasR->NO_Production Stimulates

Caption: The Angiotensin-(1-7)/Mas Receptor Axis as a Counter-regulator to the Angiotensin II/AT1 Receptor Axis.

Experimental_Workflow cluster_Formulation Peptide Formulation cluster_Administration In Vivo Administration cluster_Analysis Sample Collection & Analysis Ang_1_7 Ang-(1-7) Peptide Formulation Formulation Process (e.g., Lyophilization) Ang_1_7->Formulation Delivery_Vehicle Delivery Vehicle (e.g., Cyclodextrin, Liposome) Delivery_Vehicle->Formulation Final_Product Formulated Ang-(1-7) Formulation->Final_Product Administration Administration (e.g., Oral Gavage, SC Injection) Final_Product->Administration Animal_Model Animal Model Sample_Collection Biological Sample Collection (Blood, Tissue) Animal_Model->Sample_Collection Administration->Animal_Model Sample_Processing Sample Processing (Solid-Phase Extraction) Sample_Collection->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for in vivo studies of formulated Angiotensin-(1-7).

Troubleshooting_Logic Start Poor In Vivo Efficacy of Ang-(1-7) Degradation Is the peptide likely degrading? Start->Degradation Dosage Is the dosage optimal? Degradation->Dosage No Sol_Degradation Solution: - Use formulation (liposomes, etc.) - Continuous infusion - Co-administer with ACEi Degradation->Sol_Degradation Yes Analysis Is the analytical method sensitive? Dosage->Analysis No Sol_Dosage Solution: - Perform dose-response study - Consult literature Dosage->Sol_Dosage Yes Sol_Analysis Solution: - Use LC-MS/MS - Optimize sample prep - Use internal standard Analysis->Sol_Analysis Yes

Caption: Troubleshooting logic for addressing poor in vivo efficacy of Angiotensin-(1-7).

References

Specificity issues with commercial Angiotensin (1-7) ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our Angiotensin (1-7) ELISA kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the specificity of these assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that users may encounter during their experiments.

Q1: Why are the Angiotensin (1-7) concentrations in my plasma/serum samples much higher than expected or reported in the literature?

A1: This is a frequently observed issue and can be attributed to several factors:

  • Cross-reactivity with other angiotensin peptides: The antibodies used in the ELISA may not be entirely specific to Angiotensin (1-7) and could be binding to other structurally similar angiotensin fragments present in the sample, such as Angiotensin II, Angiotensin III, or Angiotensin IV. The structural similarity, sometimes differing by only a single amino acid, makes highly specific antibody recognition challenging.[1]

  • Matrix Effects: Biological samples like plasma and serum are complex matrices containing numerous proteins, lipids, and other molecules that can interfere with the assay.[2] These interfering substances can lead to artificially high readings. One study noted that some ELISAs detect unidentified substances in plasma which are effectively removed by an extraction step.[3]

  • Kit Specificity: Studies have raised concerns about the specificity of some commercially available ELISA kits, suggesting they may overestimate Angiotensin (1-7) levels when compared to more specific methods like radioimmunoassay or mass spectrometry.[1][3][4]

Troubleshooting Steps:

  • Perform a Spike and Recovery Experiment: To assess matrix effects, spike a known amount of the Angiotensin (1-7) standard into your sample matrix and a standard diluent. The percentage of recovery in your sample matrix should ideally be between 80-120%. Low or high recovery indicates matrix interference.

  • Sample Extraction: It is highly recommended to perform a solid-phase extraction (e.g., using SepPak C18 columns) on your plasma or serum samples prior to running the ELISA.[3] This step helps to remove interfering substances and can provide a more accurate measurement of Angiotensin (1-7) levels.[3]

  • Consult the Kit's Cross-reactivity Data: Review the cross-reactivity information provided in the kit's manual. While many manufacturers claim high specificity, they often state that not all potential analogues have been tested.[5][6]

  • Consider an Alternative Quantification Method: For critical applications requiring high accuracy, consider validating your ELISA results with a more specific method like liquid chromatography-mass spectrometry (LC-MS), which is considered a gold standard for peptide quantification.[1]

Q2: My ELISA kit is showing no or very low detection of the Angiotensin (1-7) standard.

A2: This issue can be frustrating and may point to problems with the standard itself or the assay procedure.

  • Improper Standard Reconstitution: The lyophilized standard may not have been reconstituted properly, leading to a lower-than-expected concentration.

  • Standard Degradation: Angiotensin (1-7) is a peptide and can be susceptible to degradation if not stored correctly or if subjected to repeated freeze-thaw cycles.

  • Assay Procedure Error: Mistakes in the assay procedure, such as incorrect incubation times or temperatures, improper washing, or incorrect reagent preparation, can lead to low or no signal.

Troubleshooting Steps:

  • Verify Standard Reconstitution: Ensure the standard was reconstituted with the correct volume and type of diluent as specified in the kit protocol. Mix gently and allow it to sit for the recommended time to ensure it is fully dissolved.[5]

  • Check Storage Conditions: Confirm that the standard and other kit components were stored at the recommended temperatures.

  • Review the Assay Protocol: Carefully re-read the entire protocol to ensure all steps were followed correctly, paying close attention to incubation times, washing steps, and the preparation of working solutions.[5][7]

  • Contact Technical Support: If the problem persists after troubleshooting, contact the kit manufacturer's technical support for further assistance. There may be an issue with the kit lot.

Q3: I am observing high variability between my duplicate/triplicate wells.

A3: High variability can compromise the reliability of your results. The coefficient of variation (%CV) should ideally be less than 15% (or 20% at the lower limit of quantification).[2]

  • Pipetting Inaccuracy: Inconsistent pipetting of samples, standards, or reagents is a common cause of variability.

  • Inadequate Washing: Insufficient or inconsistent washing of the plate can lead to high background and variability.

  • Plate Sealing: Improper sealing of the plate during incubations can lead to an "edge effect" where wells on the perimeter of the plate evaporate more, concentrating the reactants and leading to higher signals.

  • Temperature Gradients: If the plate is not incubated uniformly, temperature gradients can cause variations in reaction rates across the plate.

Troubleshooting Steps:

  • Check Pipetting Technique: Use calibrated pipettes and fresh tips for each addition. Ensure there are no air bubbles when aspirating or dispensing liquids.

  • Optimize Washing: Ensure all wells are filled and emptied completely during each wash step. If using an automated plate washer, check that all ports are clear.

  • Proper Plate Sealing: Use a new plate sealer for each incubation step and ensure it is firmly applied to all edges of the plate.

  • Ensure Uniform Incubation: Place the plate in the center of the incubator to avoid temperature fluctuations.

Data Presentation

Table 1: Example Cross-Reactivity Data for a Hypothetical Angiotensin (1-7) ELISA Kit

PeptideCross-Reactivity (%)
Angiotensin (1-7)100
Angiotensin II< 0.1
Angiotensin III< 0.01
Angiotensin IVNot Detected
Angiotensin (1-5)Not Detected

Note: This is example data. Always refer to the specific cross-reactivity data provided with your kit lot.

Table 2: Comparison of Angiotensin (1-7) Levels in Human Plasma Measured by Different Methods

MethodDirect Plasma Measurement (pg/mL)Extracted Plasma Measurement (pg/mL)
Commercial ELISA Kit779 ± 71< 7 (extrapolated to 3.0 ± 0.1)
Radioimmunoassay (RIA)Not Applicable46 ± 5

Data adapted from a study by Chappell et al. in Hypertension, highlighting the discrepancy between direct ELISA measurements and measurements after sample extraction and by a reference method.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Angiotensin (1-7) from Plasma

This protocol is essential for removing interfering substances from plasma samples prior to analysis with an Angiotensin (1-7) ELISA kit.

Materials:

  • SepPak C18 columns (200 mg)

  • 80% Methanol

  • 0.1% Trifluoroacetic Acid (TFA) in MilliQ water

  • MilliQ water

  • Vacuum centrifuge

Procedure:

  • Column Activation: Activate the SepPak C18 columns by washing with 5 mL of 80% methanol followed by 5 mL of 0.1% TFA in MilliQ water.

  • Sample Preparation: Dilute 1 mL of plasma with 1 mL of 0.1% TFA.

  • Sample Loading: Apply the diluted plasma to the activated SepPak C18 column at room temperature.

  • Washing: Wash the column sequentially with 5 mL of 0.1% TFA and 5 mL of MilliQ water to remove interfering substances.

  • Elution: Elute the angiotensin peptides from the column with 1 mL of 80% methanol.

  • Drying: Evaporate the eluate to dryness using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide extract in the ELISA kit's assay buffer. The sample is now ready for use in the ELISA.

This protocol is based on the methodology described in the study by Chappell et al.[3]

Mandatory Visualizations

Angiotensin_Signaling_Pathway cluster_ACE_AngII_AT1R Classical ACE/Ang II/AT1R Axis cluster_ACE2_Ang17_Mas Counter-regulatory ACE2/Ang(1-7)/Mas Axis Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R ACE2 ACE2 Ang_II->ACE2 Metabolized by G_protein Gq/i Protein Activation AT1R->G_protein Activates Patho_effects Vasoconstriction, Inflammation, Fibrosis G_protein->Patho_effects Ang_1_7 Angiotensin (1-7) ACE2->Ang_1_7 Ang_1_7->AT1R Antagonizes MasR Mas Receptor Ang_1_7->MasR Thera_effects Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Thera_effects Promotes ELISA_Specificity_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Results Results & Interpretation Plasma_Sample Plasma/Serum Sample Direct_Assay Direct Assay (Potential for Interference) Plasma_Sample->Direct_Assay SPE Solid-Phase Extraction (e.g., SepPak C18) Plasma_Sample->SPE ELISA Ang(1-7) ELISA Direct_Assay->ELISA Extracted_Sample Extracted Sample (Interference Removed) SPE->Extracted_Sample Extracted_Sample->ELISA LCMS LC-MS/MS (Gold Standard) Extracted_Sample->LCMS Compare Compare Results ELISA->Compare LCMS->Compare Conclusion Assess Kit Specificity and Matrix Effects Compare->Conclusion

References

Optimizing Angiotensin (1-7) concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin (1-7) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for Angiotensin (1-7) in cell culture?

The effective concentration of Angiotensin (1-7) is highly dependent on the cell type and the biological endpoint being measured. However, a general working range is between 10 nM and 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: How does Angiotensin (1-7) exert its effects on cells?

Angiotensin (1-7) primarily acts through its G protein-coupled receptor, the Mas receptor.[1][2] This interaction often counter-regulates the effects of Angiotensin II, which signals through AT1 and AT2 receptors.[1][3] The ACE2/Ang-(1-7)/Mas axis is considered a protective arm of the renin-angiotensin system (RAS), often promoting vasodilation, and having anti-proliferative, and anti-inflammatory effects.[1][2][3]

Q3: What are the downstream signaling pathways activated by Angiotensin (1-7)?

Activation of the Mas receptor by Angiotensin (1-7) can modulate several downstream signaling pathways. These include the PI3K/Akt and ERK1/2 pathways.[3][4] It can also lead to the production of nitric oxide (NO).[3][4] The specific pathway activated can vary between different cell types.

Q4: How stable is Angiotensin (1-7) in cell culture medium?

Angiotensin-(1-7) can be degraded in cell culture media by peptidases, such as angiotensin-converting enzyme (ACE), which cleaves it into Angiotensin-(1-5).[5] The stability can be influenced by the cell type being used and the components of the culture medium. One study noted that Angiotensin II levels rapidly declined in neuronal cell culture media, returning to near baseline within 3 hours.[6] For experiments longer than a few hours, daily replenishment of Ang-(1-7) may be necessary to maintain a consistent concentration.[5]

Q5: What is an appropriate vehicle control for Angiotensin (1-7)?

The vehicle used to dissolve Angiotensin (1-7) should be used as a control in all experiments. Angiotensin (1-7) is a peptide and is typically dissolved in sterile water or a buffered solution like PBS. The final concentration of the vehicle in the culture medium should be kept constant across all experimental groups.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of Angiotensin (1-7) 1. Sub-optimal concentration. 2. Degraded Angiotensin (1-7). 3. Low or absent Mas receptor expression on cells. 4. Incorrect experimental endpoint.1. Perform a dose-response study (e.g., 10 nM to 10 µM). 2. Prepare fresh stock solutions. For long-term experiments, consider adding Ang-(1-7) fresh daily.[5] 3. Verify Mas receptor expression via qPCR, Western blot, or flow cytometry. 4. Ensure the chosen assay is appropriate to detect the expected biological effect (e.g., proliferation, apoptosis, migration).
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Fluctuation in incubation conditions. 4. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension before seeding. 2. Use calibrated pipettes and proper technique. 3. Maintain consistent temperature, CO2, and humidity. 4. Avoid using the outer wells of plates for treatment groups, or fill them with sterile medium.
Unexpected or off-target effects 1. Non-specific binding or activation of other receptors. 2. Contamination of Angiotensin (1-7) stock.1. Use a specific Mas receptor antagonist, such as A779, to confirm that the observed effects are mediated through the Mas receptor.[4][7] 2. Ensure the purity of the Angiotensin (1-7) peptide.
Cytotoxicity observed at high concentrations 1. Peptide concentration is too high. 2. Contaminants in the peptide preparation.1. Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the non-toxic concentration range for your cell line. 2. Use high-purity, sterile Angiotensin (1-7).

Data Presentation

Table 1: Effective Concentrations of Angiotensin (1-7) in Various Cell Types
Cell TypeConcentration RangeObserved EffectReference(s)
Vascular Smooth Muscle Cells100 nM - 1 µMInhibition of serum-stimulated cell growth.[8]
Breast Cancer Cells (MCF10A, MDA-MB-231)0.1, 1, 10 µMReduced migration and invasion.[9] No effect on proliferation.[9][9]
Lung Cancer Cells (A549, Spc-A1)500 nMReduced DNA synthesis.[10]
Podocytes0.01 - 10 µMDose-dependent attenuation of high glucose-mediated suppression of cell activity.[11]
Human Cord Blood CD34+ CellsDose-dependentIncreased number of large colonies.[12]
Pancreatic β-cells (RINm5F)1 - 10 µMIncreased protein expression of CFTR.[13]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Angiotensin (1-7) (e.g., 0.1, 1, and 10 µM) or vehicle control.[9]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Migration Assay (Scratch/Wound Healing Assay)
  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[14]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing Angiotensin (1-7) at the desired concentrations or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Visualizations

Angiotensin_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_receptors Receptors cluster_effects Cellular Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction Proliferation Inflammation AT1R->Vasoconstriction MasR->AT1R Counter-regulation Vasodilation Vasodilation Anti-proliferation Anti-inflammatory MasR->Vasodilation

Caption: Opposing arms of the Renin-Angiotensin System.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells adhere Overnight Adhesion start->adhere treat Add Ang-(1-7) or Vehicle adhere->treat incubate Incubate (e.g., 24-72h) treat->incubate endpoint Perform Assay (e.g., MTT, Migration) incubate->endpoint analyze Data Analysis endpoint->analyze

Caption: General experimental workflow for cell-based assays.

troubleshooting_logic start Experiment Start: No Effect Observed check_conc Perform Dose-Response? start->check_conc check_receptor Verify Mas Receptor Expression? check_conc->check_receptor No optimal_conc Identify Optimal Concentration check_conc->optimal_conc Yes receptor_present Receptor is Present check_receptor->receptor_present Yes receptor_absent Receptor is Absent/ Low check_receptor->receptor_absent No check_stability Replenish Ang-(1-7) Daily? stable_conc Maintain Stable Concentration check_stability->stable_conc Yes end Re-evaluate Experiment check_stability->end No optimal_conc->check_receptor receptor_present->check_stability receptor_absent->end stable_conc->end

Caption: Troubleshooting logic for "no effect" experiments.

References

Technical Support Center: Overcoming Poor Bioavailability of Oral Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral delivery of Angiotensin-(1-7) [Ang-(1-7)].

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving good oral bioavailability for Angiotensin-(1-7)?

A1: The primary obstacles are:

  • Enzymatic Degradation: As a peptide, Ang-(1-7) is susceptible to rapid degradation by proteases in the gastrointestinal (GI) tract, such as pepsin, trypsin, and chymotrypsin.[1][2][3]

  • Poor Permeability: The hydrophilic nature and molecular size of Ang-(1-7) limit its ability to passively diffuse across the intestinal epithelial barrier.[3][4]

  • Short In-Vivo Half-Life: Once absorbed, Ang-(1-7) has a short half-life in circulation due to enzymatic degradation.[5]

Q2: What are the most promising strategies to enhance the oral bioavailability of Ang-(1-7)?

A2: Several key strategies are being explored:

  • Encapsulation: Protecting Ang-(1-7) from the harsh GI environment is a primary strategy. This includes:

    • Cyclodextrins: Inclusion of Ang-(1-7) in hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to protect the peptide and increase its plasma concentration after oral administration.[6][7]

    • Bioencapsulation in Plant Cells: Expressing Ang-(1-7) in plant chloroplasts (transplastomic technology) bioencapsulates the peptide within plant cells, protecting it from gastric enzymes.[4][8][9] This can be combined with fusion to a transmucosal carrier like the cholera nontoxin B subunit (CTB) to aid absorption.[4]

    • Liposomes: Liposomal formulations can encapsulate Ang-(1-7), protecting it from degradation and potentially increasing its half-life.[5]

  • Structural Modification:

    • Thioether-Bridged Analogs: Creating a stabilized cyclic analog of Ang-(1-7) has been shown to be more resistant to proteolytic degradation.[10]

Q3: What is the primary signaling pathway activated by Angiotensin-(1-7)?

A3: Ang-(1-7) primarily exerts its effects by binding to the Mas receptor, a G protein-coupled receptor.[10] This interaction triggers several downstream signaling cascades, often counteracting the effects of Angiotensin II. Key pathways include the activation of the PI3K/Akt pathway and the inhibition of NADPH oxidase, leading to reduced oxidative stress.[11][12][13]

Troubleshooting Guides

Low or No Detectable Plasma Concentration of Ang-(1-7) After Oral Administration
Potential Cause Troubleshooting Steps
Inadequate Protection of Ang-(1-7) in the GI Tract - Verify Formulation Integrity: Ensure the encapsulation method (e.g., cyclodextrin, liposomes) is robust. Characterize the formulation for encapsulation efficiency and stability in simulated gastric and intestinal fluids. - Optimize Bioencapsulation: If using plant-based systems, confirm the expression levels and integrity of the bioencapsulated Ang-(1-7).[14][15]
Poor Intestinal Absorption - Incorporate Permeation Enhancers: Consider the use of safe and effective permeation enhancers in your formulation. - Utilize Transmucosal Carriers: For bioencapsulated Ang-(1-7), fusion with a carrier like cholera nontoxin B subunit (CTB) can improve intestinal uptake.[4]
Suboptimal Dosing - Perform Dose-Response Studies: The dose-response for Ang-(1-7) can be bell-shaped, with higher doses sometimes being less effective.[7] Conduct a thorough dose-finding study to identify the optimal therapeutic window.
Pre-analytical Sample Degradation - Use Protease Inhibitors: When collecting blood samples, immediately use a cocktail of protease inhibitors to prevent ex vivo degradation of Ang-(1-7).[16][17] - Proper Sample Handling: Process blood samples quickly and at low temperatures. Store plasma at -80°C until analysis.[16]
Issues with Analytical Method - Method Validation: Ensure your quantification method (LC-MS/MS or RIA) is fully validated for sensitivity, specificity, accuracy, and precision.[8][18][19] The lower limit of quantification should be sufficiently low (e.g., around 5 pg/mL).[8] - Internal Standards: Use a stable isotope-labeled internal standard for LC-MS/MS to account for matrix effects and variations in sample processing.[20]
High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Formulation Quality - Standardize Formulation Protocol: Implement strict quality control measures for each batch of your Ang-(1-7) formulation to ensure consistency in particle size, encapsulation efficiency, and drug loading.
Inter-individual Animal Variation - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Normalize to Baseline: For functional studies, measure baseline parameters before treatment and express results as a change from baseline.
Inconsistent Gavage Technique - Standardize Administration: Ensure all oral administrations are performed consistently by trained personnel to minimize variability in the delivered dose and stress to the animals.

Data Presentation

Table 1: Comparison of Oral Angiotensin-(1-7) Delivery Strategies

Delivery StrategyKey AdvantagesReported Bioavailability/Plasma LevelsKey References
HPβCD Encapsulation - Simple formulation - Protects from enzymatic degradation- ~12-fold increase in plasma Ang-(1-7) at 6 hours post-administration in rats.[21] - Increased plasma levels from ~7.8 pg/mL to ~19.5 pg/mL in mice.[7][6][7][21][22]
Bioencapsulation in Plant Cells - Low-cost production - Protects against gastric enzymes - Potential for long-term storage at room temperature- Dose-dependent accumulation of Ang-(1-7) in plasma.[9][4][9][15][23]
Thioether-Bridged Analog - Increased resistance to proteolytic degradation- Oral bioavailability of 0.28 ± 0.05% in rats.[10][10]
Probiotic Delivery - Can modulate the gut microbiome - Local and systemic effects- Significantly increased circulating concentrations of Ang-(1-7) in older rats.[24][24][25]

Experimental Protocols

Protocol 1: Preparation of Ang-(1-7) Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HPβCD)

Objective: To prepare an oral formulation of Ang-(1-7) with enhanced stability.

Materials:

  • Angiotensin-(1-7) peptide

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Distilled water

  • Magnetic stirrer

  • Lyophilizer

Methodology:

  • Prepare an aqueous solution of HPβCD.

  • Slowly add Ang-(1-7) to the HPβCD solution while continuously stirring. The molar ratio of Ang-(1-7) to HPβCD should be optimized (a 1:1 molar ratio is a common starting point).

  • Continue stirring the mixture at room temperature for a defined period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Freeze-dry (lyophilize) the resulting solution to obtain a stable powder of the Ang-(1-7)-HPβCD complex.

  • Store the lyophilized powder in a desiccator at 4°C.

  • Before administration, reconstitute the powder in distilled water to the desired concentration.[26][27][28][29]

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated Ang-(1-7).

Materials:

  • Male Wistar or Sprague-Dawley rats[30][31]

  • Ang-(1-7) formulation

  • Vehicle control

  • Intravenous (IV) formulation of Ang-(1-7)

  • Blood collection tubes containing a protease inhibitor cocktail

  • Centrifuge

  • LC-MS/MS or RIA for Ang-(1-7) quantification

Methodology:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: oral administration and IV administration.

  • Oral Group: Administer the Ang-(1-7) formulation by oral gavage at a specific dose (e.g., 30 µg/kg).[22]

  • IV Group: Administer the IV formulation of Ang-(1-7) via the tail vein to determine the absolute bioavailability.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing protease inhibitors.[31]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of Ang-(1-7) in the plasma samples using a validated LC-MS/MS or RIA method.[8][18]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and oral bioavailability (F%) using appropriate software.[31]

Protocol 3: Quantification of Ang-(1-7) in Plasma by LC-MS/MS

Objective: To accurately measure the concentration of Ang-(1-7) in plasma samples.

Materials:

  • Plasma samples

  • Stable isotope-labeled Ang-(1-7) as an internal standard

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add the internal standard to each sample.

    • Perform protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • LC Separation:

    • Inject the extracted sample onto a suitable C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to achieve good chromatographic separation.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Ang-(1-7) and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of Ang-(1-7) spiked into a blank matrix.

    • Determine the concentration of Ang-(1-7) in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[8][16][20][32]

Mandatory Visualizations

Ang_1_7_Signaling_Pathway Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR Binds to PI3K PI3K MasR->PI3K Activates NADPH_Oxidase NADPH Oxidase MasR->NADPH_Oxidase Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces Oxidative_Stress Reduced Oxidative Stress NADPH_Oxidase->Oxidative_Stress Leads to ROS->Oxidative_Stress Experimental_Workflow cluster_formulation Formulation cluster_invivo In-Vivo Study cluster_analysis Analysis Ang_1_7 Ang-(1-7) Peptide Formulation Oral Formulation Ang_1_7->Formulation Delivery_System Delivery System (e.g., HPβCD, Plant Cells) Delivery_System->Formulation Oral_Admin Oral Administration (Animal Model) Formulation->Oral_Admin Blood_Sampling Timed Blood Sampling Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation (+ Protease Inhibitors) Blood_Sampling->Plasma_Separation Quantification Quantification (LC-MS/MS or RIA) Plasma_Separation->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

Troubleshooting guide for Angiotensin (1-7) radioimmunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Angiotensin (1-7) radioimmunoassays (RIAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Counts or Poor Signal

Q: Why are the counts per minute (CPM) for my standards and samples consistently low?

A: Low CPM can stem from several factors, often related to the reagents or the assay procedure itself.

  • Degraded Tracer: The 125I-labeled Angiotensin (1-7) tracer has a limited half-life. Ensure it is within its expiration date and has been stored correctly at 2-8°C.[1] If the tracer is old, it may have lost significant radioactivity.

  • Improper Antibody Concentration: The antibody concentration might be too low, resulting in insufficient binding of the radiolabeled peptide. Re-evaluate the antibody titration to find the optimal dilution.

  • Ineffective Scintillation Cocktail: If using a liquid scintillation counter, ensure the scintillation fluid is appropriate for your assay and is not expired.

  • Pipetting Errors: Inaccurate pipetting of the tracer, antibody, or standards can lead to lower than expected counts. Calibrate your pipettes regularly.

  • Incorrect Incubation Conditions: Incubation times and temperatures are critical. Ensure you are following the protocol's specifications. For instance, a common protocol involves incubation for 18-22 hours at 2-8°C.[2]

Issue 2: High Background or Non-Specific Binding (NSB)

Q: My non-specific binding (NSB) is high, reducing the dynamic range of my assay. What are the common causes?

A: High NSB can obscure the specific signal and is often a result of issues with blocking, washing, or reagent quality.

  • Radioligand Damage: A damaged or impure radioligand can lead to high non-specific binding.[3] Consider replacing the tracer if its quality is questionable.

  • Insufficient Blocking: Ensure that the assay buffer contains an adequate concentration of a blocking agent, such as bovine serum albumin (BSA), to prevent the tracer from binding to the tubes or other surfaces.

  • Inadequate Washing: Washing steps are crucial for removing unbound tracer. Ensure that the wash buffer volume is sufficient and that the aspiration of the tubes is thorough.[1]

  • Cross-Reactivity of the Antibody: The antibody may be cross-reacting with other molecules in the sample matrix. Using highly specific antibodies is crucial.[4][5]

Issue 3: Poor Sensitivity and Inaccurate Quantification

Q: Why is my standard curve flat, or why are the results for my samples inconsistent and not reproducible?

A: This can be one of the most challenging aspects of Angiotensin (1-7) RIAs, given the peptide's low endogenous concentrations and susceptibility to degradation.

  • Sample Degradation: Angiotensin (1-7) is highly susceptible to degradation by peptidases in biological samples.[6] Blood and tissue samples must be collected into chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, p-hydroxylmercuribenzoate, 1,10-phenanthroline, pepstatin A, and PMSF).[7][8] Samples should be kept at 2-8°C during processing and stored at -80°C for long-term stability.[1][9]

  • Cross-Reactivity with Other Angiotensin Peptides: Due to the high structural similarity between angiotensin peptides, antibody cross-reactivity is a significant concern that can lead to overestimation of Angiotensin (1-7) levels.[10] For example, some antibodies may cross-react with Angiotensin II or other fragments.[11][12] It is essential to use a well-characterized antibody with low cross-reactivity to other angiotensins. Combining RIA with High-Performance Liquid Chromatography (HPLC) can help to verify the identity of the immunoreactive components.[12][13]

  • Low Endogenous Concentrations: The concentration of Angiotensin (1-7) in plasma and tissues is typically very low, in the picogram per milliliter (pg/mL) or femtomole per gram (fmol/g) range.[10][14][15] This necessitates a highly sensitive assay and may require a sample extraction and concentration step, for example, using Sep-Pak C18 cartridges, to enrich the peptide before measurement.[7][11]

  • Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding. Sample extraction can help to minimize these effects.

Quantitative Data Summary

For successful and reproducible Angiotensin (1-7) RIAs, careful attention to quantitative details is paramount. The following table summarizes key quantitative parameters.

ParameterTypical Values/RangesNotes
Standard Curve Range 0 - 30 ng/mL (for Angiotensin I as a proxy)The specific range for Ang-(1-7) may vary depending on the kit and antibody.[1]
Minimum Detectable Level ~2.5 pg/tubeThis highlights the high sensitivity required for Ang-(1-7) measurement.[11]
Intra-assay Coefficient of Variation < 10%A measure of the reproducibility of results within the same assay run.[8][11]
Inter-assay Coefficient of Variation < 15%A measure of the reproducibility of results between different assay runs.[8]
Antibody Cross-Reactivity < 0.1% with Angiotensin I and Angiotensin IIIt is crucial to use a highly specific antibody. Some may show 100% cross-reactivity with fragments like Ang-(2-7).[11][12]
Sample Volume (Plasma) 250 - 1000 µLLarger volumes may be necessary for extraction and concentration due to low endogenous levels.[5][15]
Sample Storage -20°C (short-term) or -80°C (long-term)Avoid repeated freeze-thaw cycles.[1][9]

Experimental Protocols

Detailed Methodology for Angiotensin (1-7) Radioimmunoassay

This protocol provides a general overview. Specific details may vary depending on the commercial kit or in-house procedure.

1. Sample Collection and Preparation:

  • Collect blood into chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, 1,10-phenanthroline, pepstatin A).[7]

  • Immediately centrifuge at 4°C to separate plasma.

  • Store plasma at -80°C until the assay is performed.[1]

  • For tissue samples, homogenize in an appropriate buffer containing protease inhibitors and centrifuge to clarify the lysate.

2. Sample Extraction (if necessary):

  • Acidify the plasma or tissue homogenate.

  • Apply the sample to a pre-activated C18 Sep-Pak column.

  • Wash the column to remove interfering substances.

  • Elute the angiotensin peptides with an appropriate solvent (e.g., ethanol/water/acetic acid mixture).

  • Dry the eluate under vacuum and reconstitute in RIA buffer.

3. Radioimmunoassay Procedure:

  • Pipette standards, controls, and extracted samples into antibody-coated tubes or tubes to which the primary antibody will be added.

  • Add the 125I-labeled Angiotensin (1-7) tracer to all tubes.

  • Vortex and incubate for the specified time and temperature (e.g., 18-24 hours at 4°C).[2]

  • For liquid-phase assays: Add a second antibody (precipitating antibody) and incubate to separate the bound from free tracer. Centrifuge and decant the supernatant.

  • For solid-phase assays (coated tubes): Aspirate the contents of the tubes and wash with wash buffer.[1]

  • Measure the radioactivity in the bound fraction using a gamma counter.

  • Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

  • Determine the concentration of Angiotensin (1-7) in the samples by interpolating their values from the standard curve.

Visualizations

Angiotensin_1_7_Signaling_Pathway Ang_II Angiotensin II ACE2 ACE2 Ang_II->ACE2 Hydrolysis Ang_1_7 Angiotensin (1-7) ACE2->Ang_1_7 Generates MasR Mas Receptor Ang_1_7->MasR Binds to Signaling Downstream Signaling (e.g., PI3K/Akt, NO production) MasR->Signaling Activates Counter_regulation Counter-regulation of Ang II effects (Vasodilation, Anti-inflammatory) Signaling->Counter_regulation Leads to

Caption: Angiotensin (1-7) Signaling Pathway.

RIA_Troubleshooting_Workflow Start Start RIA Troubleshooting Problem Identify Primary Issue Start->Problem Low_Counts Low Counts / Poor Signal Problem->Low_Counts Low Signal High_NSB High Non-Specific Binding Problem->High_NSB High Background Poor_Sensitivity Poor Sensitivity / Inaccuracy Problem->Poor_Sensitivity Inaccurate Results Check_Tracer Check Tracer: - Expiry Date - Storage Low_Counts->Check_Tracer Check_Antibody Check Antibody: - Titration - Specificity Low_Counts->Check_Antibody High_NSB->Check_Tracer Check_Washing Improve Washing Steps: - Volume - Aspiration High_NSB->Check_Washing Poor_Sensitivity->Check_Antibody Check_Sample_Prep Review Sample Prep: - Protease Inhibitors - Storage Poor_Sensitivity->Check_Sample_Prep Consider_Extraction Consider Sample Extraction (e.g., Sep-Pak) Poor_Sensitivity->Consider_Extraction Validate_Assay Validate with HPLC-RIA Consider_Extraction->Validate_Assay

References

Technical Support Center: Development of Stabilized Angiotensin (1-7) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with stabilized Angiotensin (1-7) [Ang-(1-7)] analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the stabilization of Ang-(1-7) necessary for therapeutic use?

A1: Native Ang-(1-7) is a promising therapeutic candidate for conditions like cancer and cardiovascular diseases due to its anti-proliferative and anti-angiogenic properties. However, its clinical potential is severely limited by a short biological half-life (approx. 30 minutes) and low bioavailability.[1][2][3] This is because it is rapidly degraded in the bloodstream by enzymes, primarily angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP 3).[1][2] Stabilization strategies aim to create analogs that resist this enzymatic breakdown, thereby prolonging their circulation time and therapeutic effect.

Q2: What are the most common strategies for stabilizing Ang-(1-7)?

A2: Several chemical modification strategies are employed to enhance the stability and bioavailability of Ang-(1-7). These include:

  • Amino Acid Substitution: Replacing key amino acids at cleavage sites with unnatural or D-amino acids can prevent enzyme recognition and degradation.[4] For example, substituting amino acids at the ACE or DPP 3 cleavage sites with a cyclic non-natural amino acid like ACCA has been shown to confer complete resistance to these enzymes.[1]

  • Terminus Protection: Acetylation of the N-terminus and amination of the C-terminus can protect the peptide from exopeptidases, which cleave amino acids from the ends of the peptide.[5]

  • Cyclization: Creating a cyclic structure (e.g., side chain-to-side chain or backbone-to-side chain) makes the peptide conformationally more rigid and less accessible to proteases, significantly increasing stability.[4][6][7]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from enzymes and reduce renal clearance, thereby extending its half-life.[8][9]

  • Formulation with Excipients: Including Ang-(1-7) in formulations with protective agents like cyclodextrins can enhance its stability and solubility.[10][11]

Q3: What are the key signaling pathways activated by Ang-(1-7) and its analogs?

A3: Ang-(1-7) primarily exerts its effects by binding to the Mas receptor (MasR), a G protein-coupled receptor.[10][12] This interaction initiates a signaling cascade that counteracts the often-detrimental effects of the classical renin-angiotensin system (RAS) axis (ACE/Angiotensin II/AT1R).[13][14] Key downstream effects include:

  • Activation of the PI3K/Akt/eNOS pathway: This leads to the production of nitric oxide (NO), a potent vasodilator, contributing to the blood pressure-lowering effects of Ang-(1-7).[15]

  • Modulation of MAP Kinase Signaling: Ang-(1-7) can counter-regulate the proliferative signals induced by Angiotensin II.[10]

  • Biased Agonism at the AT1 Receptor: Some evidence suggests Ang-(1-7) can also bind to the Angiotensin II Type 1 Receptor (AT1R) and act as a biased agonist, stimulating beneficial pathways like β-arrestin2 recruitment without activating canonical G-protein signaling.[12][13]

Troubleshooting Guides

Synthesis and Purification
Problem / Question Potential Causes Troubleshooting Steps & Recommendations
Q: My solid-phase peptide synthesis (SPPS) of the analog resulted in a low yield. 1. Incomplete coupling reactions. 2. Steric hindrance from bulky or unnatural amino acids. 3. Side reactions during cleavage from the resin. 4. Aggregation of the peptide on the resin.1. Monitor Coupling: Use a qualitative ninhydrin test to ensure complete coupling after each amino acid addition. If incomplete, perform a second coupling.[5] 2. Double Couple: For difficult couplings, such as with unnatural amino acids, double coupling is recommended to maximize yield.[16] 3. Optimize Cleavage: Ensure the correct cleavage cocktail (e.g., TFA with appropriate scavengers) is used for the specific protecting groups on your amino acids. 4. Use Chaotropic Agents: If aggregation is suspected, consider adding chaotropic agents to the coupling solvent.
Q: My reversed-phase HPLC (RP-HPLC) chromatogram shows multiple peaks during purification. How do I identify the correct product? 1. Presence of deletion sequences (truncations) from incomplete coupling. 2. Contamination with incompletely deprotected peptides. 3. Oxidation of sensitive residues (e.g., Methionine, Tryptophan). 4. Isomerization or racemization.1. Mass Spectrometry (MS): Collect the major peaks and analyze them using MALDI-TOF or ESI-MS to confirm the molecular weight of the desired full-length peptide. This is the most definitive method. 2. Analytical HPLC: Compare the retention time of your major peak with a commercially available Ang-(1-7) standard if applicable (though analogs will have different retention times).[1] 3. Optimize Gradient: Use a shallower gradient during preparative HPLC to improve the resolution between the target peptide and closely eluting impurities.[1]
Q: The loading capacity on my preparative RP-HPLC column is very low, making scale-up difficult. 1. Poor solubility of the crude peptide in the loading buffer. 2. Traditional elution chromatography has inherent loading limitations (typically 0.1-0.2% of column volume).[17]1. Test Solvents: Experiment with different solvent systems for dissolving the crude peptide, such as aqueous solutions containing low percentages of acetonitrile, acetic acid, or TFA.[17] 2. Consider Alternative Chromatography: For large-scale purification, explore techniques like displacement chromatography or methods using surrogate stationary phases, which can increase loading capacity by 7- to 12-fold compared to standard RP-HPLC.[17]
In Vitro Assays & Stability
Problem / Question Potential Causes Troubleshooting Steps & Recommendations
Q: My stabilized analog shows low or no binding affinity to the Mas receptor in a competitive radioligand binding assay. 1. The stabilizing modification interferes with the peptide's binding motif. 2. Incorrect assay conditions (buffer, pH, temperature). 3. Degradation of the analog in the assay buffer. 4. Problems with the receptor preparation or radioligand.1. Check Modification Site: Ensure the modification is not at a key residue essential for receptor interaction (e.g., Tyr4, Ile5, His6). 2. Validate Assay: Run a control with native Ang-(1-7) to confirm the assay is performing correctly. The IC50 for the control should be within the expected range.[18] 3. Confirm Analog Integrity: Use HPLC/MS to verify the purity and integrity of the analog stock solution before the assay. 4. Optimize Conditions: Review literature for optimal binding assay conditions for the Mas receptor. Ensure pH and ionic strength of the buffer are appropriate.[19]
Q: The analog is stable against purified enzymes (e.g., ACE) but degrades quickly in a plasma stability assay. 1. Degradation by other plasma peptidases not initially tested against (e.g., neprilysin, aminopeptidases).[5] 2. Non-specific binding to plasma proteins leading to apparent loss. 3. Instability due to pH or components of the plasma.1. Inhibit Multiple Enzymes: Perform the plasma stability assay in the presence of a broad-spectrum protease inhibitor cocktail to see if degradation is prevented. 2. Identify Metabolites: Use LC-MS to analyze the plasma sample over time to identify the cleavage products. This can help pinpoint the responsible enzyme class. 3. Assess Formulation: Consider if formulation strategies, such as using excipients or PEGylation, could protect the analog from broader enzymatic attack.[8][20]
Q: I am not observing the expected downstream signaling (e.g., NO production, ERK phosphorylation) in my cell-based assay despite confirmed receptor binding. 1. The analog is a receptor antagonist or a biased agonist, not a full agonist. 2. Cell line does not express sufficient levels of Mas receptor or downstream signaling components. 3. Assay kinetics are too slow/fast to detect the signal. 4. Cell culture conditions are suboptimal.1. Check for Antagonism: Pre-incubate cells with your analog and then stimulate with native Ang-(1-7). A reduction in the native peptide's signal would indicate your analog is an antagonist. 2. Confirm Receptor Expression: Use qPCR or Western blot to confirm Mas receptor expression in your cell line. 3. Perform Time-Course Experiment: Measure the signaling output at multiple time points (e.g., 5, 15, 30, 60 minutes) to capture the peak response. 4. Test Multiple Pathways: Ang-(1-7) signaling is complex. If one pathway is unresponsive, test another (e.g., cAMP production, PI3K activation).[10][15][21]
In Vivo Experiments
Problem / Question Potential Causes Troubleshooting Steps & Recommendations
Q: My analog has good in vitro stability but shows a very short half-life in vivo. 1. Rapid renal clearance due to small size. 2. Unidentified metabolic pathways active in vivo but not in in vitro plasma assays. 3. Poor bioavailability due to administration route.1. Increase Size: Consider strategies like PEGylation or conjugation to larger molecules to reduce the rate of kidney filtration.[9] 2. Pharmacokinetic (PK) Study: Conduct a full PK study, measuring analog concentration in blood at multiple time points after administration. This will determine key parameters like clearance rate and volume of distribution.[5] 3. Optimize Formulation/Route: Peptides are generally not orally bioavailable.[2] Ensure the formulation is suitable for the chosen route (e.g., subcutaneous, intravenous). For oral delivery, advanced formulations with permeation enhancers are required.[7][]
Q: The therapeutic effect (e.g., blood pressure reduction) of my analog is inconsistent between animals. 1. High inter-animal variability in drug metabolism or response. 2. Issues with dose preparation or administration accuracy. 3. Stress or other confounding factors affecting the animal model.1. Increase Group Size: Use a sufficient number of animals per group (n=6-10) to achieve statistical power and account for biological variability. 2. Verify Dosing Solution: Prepare dosing solutions fresh and verify the concentration via HPLC before administration. Ensure consistent administration technique. 3. Acclimatize Animals: Allow animals to properly acclimatize to the experimental environment and handling procedures to minimize stress-induced physiological changes (e.g., in blood pressure). 4. Blinded Study: Whenever possible, the researcher measuring the outcome should be blinded to the treatment groups to prevent bias.[23]

Data Presentation: Properties of Stabilized Ang-(1-7) Analogs

Note: The following data is illustrative, compiled from various sources to demonstrate typical improvements. Actual values are highly dependent on the specific analog and experimental conditions.

Table 1: Comparison of In Vitro and In Vivo Stability

CompoundModification StrategyHalf-Life in Human Plasma (in vitro)Half-Life in Rat (in vivo, IV)Reference
Native Ang-(1-7) None~29 minutes~10-15 seconds[1][11]
ACCA1 Analog Substitution with cyclic amino acid at ACE cleavage siteResistant to ACE degradation for >60 minNot Reported[1]
Ang-AA N-terminal acetylation & C-terminal amidationSignificantly increased vs. native~16 hours (960 min)[5]
Cyclic Ang-(1-7) Thioether bridge cyclizationIncreased stabilityLonger duration of action observed[11]
PNA5 GlycosylationDesigned for improved stabilityLonger-lasting cognitive effects observed vs. native[3]

Table 2: Mas Receptor Binding and Functional Activity

CompoundModificationReceptor Binding Affinity (Ki or IC50)Functional EffectReference
Native Ang-(1-7) None~360 nM (at AT1R, for comparison)Reduces cancer cell proliferation by ~34-44% at 100 nM[1][13]
ACCA2 Analog Cyclic amino acid substitutionNot ReportedSignificantly reduces cancer cell proliferation at 100 nM[1]
ACCA3 Analog Cyclic amino acid substitutionNot ReportedSignificantly reduces cancer cell proliferation at 100 nM[1]
TCAng05 CyclizationNot ReportedReduces breast cancer cell growth by ~27% at 100 nM[16]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an Ang-(1-7) analog in the presence of plasma enzymes.

Materials:

  • Ang-(1-7) analog stock solution (e.g., 1 mM in water or DMSO).

  • Freshly collected rat or human plasma (anticoagulated with EDTA or heparin).

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or 1:1 Acetonitrile/Methanol with internal standard).

  • HPLC system with a C18 column.

Methodology:

  • Pre-warm plasma and reaction buffer to 37°C.

  • In a microcentrifuge tube, combine 90 µL of plasma with 10 µL of the analog stock solution to achieve a final concentration of 100 µM. (Note: A 10-fold dilution of plasma is often used to slow the reaction).[5]

  • Incubate the mixture in a 37°C water bath.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 80 µL of ice-cold quenching solution. This will precipitate plasma proteins and stop enzymatic activity.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial.

  • Analyze the supernatant by RP-HPLC to quantify the remaining amount of the parent analog.

  • Calculate the percentage of the analog remaining at each time point relative to the amount at time 0. Plot the percentage remaining versus time to determine the half-life (t½).

Protocol 2: Competitive Radioligand Binding Assay for Mas Receptor

Objective: To determine the binding affinity (IC50) of an Ang-(1-7) analog for the Mas receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the Mas receptor (e.g., HEK293-MasR).

  • Radioligand specific for the Mas receptor (e.g., custom synthesized [¹²⁵I]-Ang-(1-7)).

  • Unlabeled Ang-(1-7) analog (competitor) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Multi-well filter plates (e.g., 96-well glass fiber filter plates).[19]

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + high concentration of unlabeled native Ang-(1-7)), and Competition Binding (radioligand + membranes + serial dilutions of your analog).[18]

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of your unlabeled analog dilutions (or buffer for Total Binding, or excess unlabeled ligand for Non-Specific Binding).

    • Add 50 µL of radioligand at a constant concentration (typically near its Kd value).

    • Initiate the binding reaction by adding 50 µL of the MasR membrane preparation to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle shaking to reach equilibrium.

  • Separation: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand (retained on the filter) from the free radioligand (passes through).

  • Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of your analog.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of your analog that inhibits 50% of the specific binding of the radioligand.[18]

Mandatory Visualizations

Diagram 1: Signaling Pathways

Ang17_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_downstream Mas Receptor Downstream Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Patho Pathophysiological Effects (Vasoconstriction, Fibrosis) AT1R->Patho MasR Mas Receptor AT1R->MasR Ang17 Angiotensin (1-7) Ang17->MasR Physio Protective Effects (Vasodilation, Anti-proliferative) MasR->Physio MasR_copy Mas Receptor G_Prot G Proteins PI3K PI3K G_Prot->PI3K Akt Akt PI3K->Akt eNOS eNOS Activation Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vaso Vasodilation NO->Vaso MasR_copy->G_Prot Experimental_Workflow cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 In Vitro Testing cluster_3 In Vivo Evaluation Concept Analog Design (e.g., Cyclization) SPPS Solid-Phase Peptide Synthesis Concept->SPPS Cleave Cleavage & Deprotection SPPS->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze LC-MS Analysis (Purity & Mass ID) Purify->Analyze Stability Plasma Stability Assay Analyze->Stability Binding MasR Binding Assay Stability->Binding Functional Cell-Based Functional Assays Binding->Functional PK Pharmacokinetics (PK) Functional->PK Efficacy Efficacy Studies (e.g., BP model) PK->Efficacy Troubleshooting_Logic Start Start: Analog Shows Low In Vivo Efficacy Check_PK Is In Vivo Half-Life Adequate? Start->Check_PK Check_Binding Does it Bind the Mas Receptor In Vitro? Check_PK->Check_Binding Yes Result_PK Problem: Poor PK/Stability Action: Re-design (e.g., PEGylate) Check_PK->Result_PK No Check_Activity Is it a Functional Agonist In Vitro? Check_Binding->Check_Activity Yes Result_Bind Problem: No Target Engagement Action: Re-design (modify away from binding site) Check_Binding->Result_Bind No Result_Activity Problem: It's an Antagonist/Biased Ligand Action: Re-design or test in different model Check_Activity->Result_Activity No Result_OK Problem: Model-specific issue or off-target effects Action: Check model, assess toxicity Check_Activity->Result_OK Yes

References

Technical Support Center: Angiotensin (1-7) Dose-Response Curve Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Angiotensin (1-7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when generating and interpreting dose-response curves for this multifaceted peptide.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues during your experiments with Angiotensin (1-7).

Problem Potential Cause Recommended Solution
No response or a very weak response to Ang-(1-7) is observed. 1. Peptide Degradation: Ang-(1-7) is a peptide with a short half-life in circulation and in vitro due to enzymatic degradation by peptidases like Angiotensin-Converting Enzyme (ACE).[1][2][3] 2. Low Receptor Expression: The target cells or tissue may have low or no expression of the Mas receptor or other relevant receptors. 3. Sub-optimal Experimental Conditions: Incorrect buffer, pH, temperature, or incubation time can affect peptide activity.1. Peptide Stability: Prepare fresh solutions of Ang-(1-7) for each experiment. Consider using a stabilized analog of Ang-(1-7) or including peptidase inhibitors in your experimental buffer.[1][2] 2. Receptor Expression Analysis: Confirm the expression of the Mas receptor and AT1 receptor in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry. 3. Optimize Protocol: Review and optimize your experimental protocol, ensuring all conditions are ideal for Ang-(1-7) activity.
A biphasic or bell-shaped dose-response curve is observed. 1. Multiple Receptor Engagement: Ang-(1-7) can interact with multiple receptors, including the Mas receptor and the AT1 receptor, where it can act as a biased agonist.[4][5][6][7] At different concentrations, the engagement of these receptors can lead to opposing downstream effects.[8][9][10] 2. Receptor Desensitization: High concentrations of Ang-(1-7) may lead to receptor desensitization or downregulation. 3. Complex Signaling Pathways: Ang-(1-7) activates multiple downstream signaling pathways that can have opposing effects at different levels of stimulation.[11]1. Receptor-Specific Blockade: Use selective antagonists to dissect the contribution of each receptor. Co-incubate with A-779 to block the Mas receptor and an AT1 receptor blocker like Losartan to inhibit AT1 receptor-mediated effects.[8][12] 2. Time-Course Experiments: Perform time-course experiments to assess the potential for receptor desensitization. 3. Pathway Analysis: Investigate downstream signaling pathways at different concentrations of Ang-(1-7) to understand the molecular mechanisms underlying the biphasic response.
High variability between replicate experiments. 1. Peptide Instability: Inconsistent degradation of Ang-(1-7) between experiments.[1][2] 2. Cell Culture Conditions: Variations in cell passage number, confluence, or serum starvation can alter cellular responsiveness. 3. Inconsistent Reagent Preparation: Errors in serial dilutions or reagent preparation.1. Consistent Peptide Handling: Strictly adhere to a standardized protocol for peptide storage, reconstitution, and use. Prepare fresh for each experiment. 2. Standardize Cell Culture: Use cells within a defined passage number range, ensure consistent cell density at the time of the experiment, and standardize serum starvation protocols. 3. Meticulous Reagent Preparation: Use calibrated pipettes and carefully prepare all reagents and serial dilutions.
The observed effects are not blocked by the Mas receptor antagonist A-779. 1. AT1 Receptor-Mediated Effects: Ang-(1-7) can act as a biased agonist at the AT1 receptor, and these effects will not be blocked by a Mas receptor antagonist.[5][6][7] 2. Off-Target Effects: At very high concentrations, Ang-(1-7) may have non-specific or off-target effects.1. Dual Receptor Blockade: In addition to A-779, use an AT1 receptor antagonist (e.g., Losartan) to determine if the observed effects are mediated through the AT1 receptor.[5] 2. Dose-Response Analysis: Carefully evaluate the concentration range at which these effects are observed. If they only occur at very high, non-physiological concentrations, they may be off-target.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a bell-shaped or biphasic dose-response curve with Angiotensin (1-7)?

A1: A biphasic or bell-shaped dose-response curve is a frequently reported phenomenon for Angiotensin (1-7).[4][9] This is often attributed to its complex pharmacology, primarily its ability to interact with multiple receptors that can trigger opposing signaling pathways.[8][10][11] At lower concentrations, Ang-(1-7) may predominantly activate the Mas receptor, leading to a specific set of responses. At higher concentrations, it may engage other receptors, such as the AT1 receptor where it can act as a biased agonist, or trigger receptor desensitization, leading to an attenuated or opposing effect.[5][6][7]

Q2: What is the primary receptor for Angiotensin (1-7)?

A2: The G protein-coupled receptor Mas is considered the primary receptor for Angiotensin (1-7).[13][14][15] However, a growing body of evidence demonstrates that Ang-(1-7) also binds to the Angiotensin II type 1 (AT1) receptor, where it functions as a biased agonist.[5][6][7] This means it activates only a subset of the signaling pathways typically initiated by Angiotensin II.

Q3: How can I ensure the stability of Angiotensin (1-7) in my experiments?

A3: Angiotensin (1-7) is a peptide and is susceptible to degradation by peptidases, which can significantly impact its effective concentration and lead to inconsistent results.[1][2][3] To ensure stability, it is recommended to:

  • Prepare fresh solutions of Ang-(1-7) for each experiment.

  • Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Consider the use of stabilized Ang-(1-7) analogs or the inclusion of a cocktail of peptidase inhibitors in your assay buffer.[1][2]

Q4: What are the typical effective concentrations for Angiotensin (1-7) in in vitro experiments?

A4: The effective concentration of Ang-(1-7) can vary widely depending on the cell type, the specific biological response being measured, and the experimental conditions. Based on published literature, concentrations can range from the picomolar to the micromolar range. For example, in some studies, Ang-(1-7) has shown effects at concentrations as low as 10⁻¹² M, while in others, concentrations up to 10⁻⁶ M have been used.[16][17] It is crucial to perform a wide-range dose-response curve to determine the optimal concentration for your specific experimental system.

Q5: What is the role of the Mas receptor antagonist A-779?

A5: A-779 is a selective antagonist for the Mas receptor.[18][19] It is an invaluable tool for demonstrating that the observed effects of Angiotensin (1-7) are mediated through its canonical receptor.[4] When A-779 blocks an Ang-(1-7)-induced response, it provides strong evidence for the involvement of the Mas receptor.[12] However, if the effect persists in the presence of A-779, it may suggest the involvement of other receptors, such as the AT1 receptor.[5]

Experimental Protocols

General Protocol for Generating an Angiotensin (1-7) Dose-Response Curve in Cell Culture

This protocol provides a general framework. Specific details such as cell type, seeding density, and assay endpoint will need to be optimized for your particular experiment.

  • Cell Seeding: Plate cells in an appropriate multi-well plate at a predetermined density and allow them to adhere and grow to the desired confluence (typically 70-80%).

  • Serum Starvation: To reduce baseline signaling, wash the cells with phosphate-buffered saline (PBS) and then incubate them in a serum-free or low-serum medium for a period of 12-24 hours.

  • Peptide Preparation: Immediately before use, prepare a stock solution of Angiotensin (1-7) in an appropriate vehicle (e.g., sterile water or PBS). Perform serial dilutions to create a range of concentrations to be tested. It is advisable to prepare a wide range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M) for the initial characterization.

  • Treatment: Remove the starvation medium and add the different concentrations of Angiotensin (1-7) to the cells. Include a vehicle-only control. For antagonist studies, pre-incubate the cells with the antagonist (e.g., A-779 at a concentration of 10⁻⁶ M) for 30-60 minutes before adding Angiotensin (1-7).[20]

  • Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific downstream effect being measured (e.g., minutes for phosphorylation events, hours for gene expression or proliferation).

  • Assay: Perform the desired assay to measure the cellular response (e.g., ELISA for cytokine secretion, Western blot for protein phosphorylation, proliferation assay, or a functional assay).

  • Data Analysis: Plot the response as a function of the logarithm of the Angiotensin (1-7) concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine parameters like EC50.

Data Presentation

Summary of Angiotensin (1-7) Concentrations and Effects
Experimental Model Concentration Range Observed Effect Antagonist Used Reference
Rat Aortic Rings10⁻⁶ M - 10⁻⁵ MBiphasic: relaxation or vasoconstrictionLosartan, A-779[8][10]
Human Vascular Smooth Muscle Cells100 nMInhibition of Ang II-induced pro-inflammatory signalingA-779 (1 µM)[13]
Rat Proximal Tubules (in vivo)10⁻¹² M - 10⁻⁶ MBiphasic effect on bicarbonate reabsorptionA-779[16]
RAW264.7 Macrophages10⁻⁶ MInhibition of LPS-induced inflammatory factorsA-779 (10⁻⁵ M)[20]
Rat Aortic Vascular Smooth Muscle Cells1 µMInhibition of mitogen-stimulated proliferationL-158,809 (AT1 antagonist), PD 123177 (AT2 antagonist)[17]

Visualizations

Ang_1_7_Signaling_Pathway cluster_mas MasR-Mediated Pathway cluster_at1r AT1R-Mediated Biased Agonism Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds AT1R AT1 Receptor Ang17->AT1R Binds (Biased Agonist) PI3K PI3K MasR->PI3K Activates BetaArrestin β-Arrestin AT1R->BetaArrestin Recruits Gq Gq Protein AT1R->Gq Does not activate PLC Phospholipase C Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide eNOS->NO Produces ERK12 ERK1/2 BetaArrestin->ERK12 Activates A779 A-779 A779->MasR Inhibits Losartan Losartan Losartan->AT1R Inhibits

Caption: Angiotensin (1-7) Signaling Pathways.

DoseResponse_Troubleshooting_Workflow Start Start: Unexpected Dose-Response Curve CheckPeptide Verify Peptide Stability and Handling Start->CheckPeptide Biphasic Is the curve biphasic/bell-shaped? CheckPeptide->Biphasic Stable Degraded Peptide likely degraded. Prepare fresh/use inhibitors. CheckPeptide->Degraded Unstable NoResponse Is there no/low response? Biphasic->NoResponse No UseAntagonists Use Selective Antagonists (A-779, Losartan) Biphasic->UseAntagonists Yes CheckReceptor Confirm Receptor Expression (Mas, AT1) NoResponse->CheckReceptor Yes OptimizeProtocol Optimize Experimental Protocol (e.g., incubation time) NoResponse->OptimizeProtocol No AnalyzePathways Analyze Downstream Signaling Pathways UseAntagonists->AnalyzePathways CheckReceptor->OptimizeProtocol End Refined Understanding of Dose-Response OptimizeProtocol->End AnalyzePathways->End

Caption: Troubleshooting Workflow for Ang-(1-7).

References

Technical Support Center: Interpreting Conflicting Results in Angiotensin (1-7) Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of Angiotensin (1-7) [Ang-(1-7)] human studies. The conflicting results observed in the literature can be challenging to interpret. This resource aims to clarify these discrepancies by providing detailed experimental protocols, summarizing quantitative data, and illustrating key concepts with diagrams.

Frequently Asked Questions (FAQs)

Q1: Why do human studies on the vascular effects of Ang-(1-7) show conflicting results?

A1: The conflicting results in human studies on the vascular effects of Ang-(1-7) can be attributed to several factors:

  • Route of Administration: The method of Ang-(1-7) delivery significantly impacts its observed effects. Intra-arterial administration often targets a specific vascular bed, revealing localized effects, while intravenous infusion results in systemic effects that may be influenced by compensatory mechanisms.[1]

  • Study Population: The physiological or pathophysiological state of the subjects plays a crucial role. Responses to Ang-(1-7) can differ between healthy individuals and patients with conditions like hypertension, heart failure, or obesity.[1]

  • Dosage: The dose of Ang-(1-7) administered is a critical variable. Some studies suggest a biphasic, or bell-shaped, dose-response curve, where lower concentrations may elicit vasodilation while higher concentrations have no effect or even cause vasoconstriction.[2]

  • Vascular Bed Specificity: The effects of Ang-(1-7) can vary depending on the specific vascular territory being examined (e.g., forearm, renal arteries).[1][2]

  • Concomitant Medications: In patient populations, concurrent medications, such as ACE inhibitors, can alter the baseline levels of Ang-(1-7) and influence the response to exogenous administration.[1][3]

Q2: What are the reported effects of Ang-(1-7) on blood pressure in humans?

A2: The effects of Ang-(1-7) on systemic blood pressure in humans are inconsistent. Some studies report a decrease in blood pressure, particularly in older adults, while others have observed no change or even a weak pressor response at supraphysiologic doses.[1][4][5] These discrepancies are likely due to the factors mentioned in Q1.

Q3: Is there evidence for the beneficial effects of Ang-(1-7) on glucose metabolism in humans?

A3: While numerous animal studies suggest that Ang-(1-7) improves insulin sensitivity and glucose homeostasis, the data from human studies are more limited.[6] Some observational studies have found reduced circulating levels of Ang-(1-7) in individuals with gestational diabetes.[6] One study in obese subjects showed that intra-brachial Ang-(1-7) infusion improves insulin-dependent vasodilation.[1] However, more direct interventional studies are needed to conclusively establish its role in glucose metabolism in humans.

Q4: What is the therapeutic potential of Ang-(1-7) in cardiovascular diseases?

A4: Preclinical evidence strongly supports a cardioprotective role for Ang-(1-7), with demonstrated antihypertensive, anti-hypertrophic, anti-atherogenic, anti-arrhythmogenic, anti-fibrotic, and antithrombotic properties.[1] However, translating these findings to human therapies has been challenging due to the conflicting results in clinical trials and the peptide's short half-life.[1] Ongoing research is focused on developing more stable Ang-(1-7) analogs and novel delivery systems to overcome these limitations.

Troubleshooting Guides

Issue 1: Inconsistent Vasodilatory Response to Intra-arterial Ang-(1-7) Infusion

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Study Population Variability Carefully characterize your study population. Consider factors such as age, sex, BMI, and underlying health conditions (e.g., hypertension, diabetes). Analyze subgroups to identify potential differences in response.
Dosage Selection The dose-response relationship of Ang-(1-7) may be non-linear.[2] It is advisable to perform a dose-escalation study to identify the optimal concentration for observing a vasodilatory effect in your specific experimental setup.
Endothelial Dysfunction The vasodilatory effects of Ang-(1-7) are often dependent on a healthy endothelium and the release of nitric oxide (NO). Assess baseline endothelial function in your subjects to account for any pre-existing impairment.
Receptor Desensitization Prolonged or high-dose infusion of Ang-(1-7) could potentially lead to receptor desensitization. Consider the duration of your infusion protocol.
Issue 2: Lack of Systemic Blood Pressure Change with Intravenous Ang-(1-7) Infusion

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Baroreflex Interference Systemic administration of a vasoactive substance can trigger compensatory baroreflex mechanisms that counteract changes in blood pressure. Consider using ganglionic blockade in a subset of experiments to eliminate these reflex interferences and unmask the direct vascular effects of Ang-(1-7).[1]
Short Half-life of Ang-(1-7) The rapid degradation of Ang-(1-7) in circulation may prevent it from reaching target tissues at a sufficient concentration to elicit a systemic effect. Ensure your infusion protocol is designed to achieve and maintain steady-state plasma concentrations.
Route of Administration Intravenous administration delivers Ang-(1-7) systemically, where it can be rapidly metabolized. For investigating direct vascular effects, consider a localized intra-arterial infusion.[1]

Quantitative Data Summary

Table 1: Conflicting Results of Ang-(1-7) on Blood Pressure and Forearm Blood Flow (FBF) in Human Studies

Study PopulationRoute of AdministrationDosageObserved EffectCitation
Healthy MenIntravenousSupraphysiologic dosesWeak pressor response[1]
Healthy MenIntravenousPhysiologic dosesNo change in blood pressure or heart rate[1]
Older Adults (>60 yrs)IntravenousEscalating doses (2, 6, 8 ng/kg/min)Lowered blood pressure (Δ from baseline: -12±10 mmHg)[4][7]
Healthy and Hypertensive SubjectsIntrabrachialEscalating dosesIncreased forearm blood flow[1]
Healthy SubjectsIntrabrachialNot specifiedNo effect on forearm blood flow[1]
Heart Failure Patients (on ACE inhibitors)IntrabrachialNot specifiedNo vasodilating effect[1]
Hypertensive SubjectsIntra-renal arteryNot specifiedIncreased renal blood flow[1]

Experimental Protocols

Protocol 1: Assessment of Forearm Blood Flow (FBF) Response to Intra-brachial Ang-(1-7) Infusion

This protocol is a generalized representation based on common methodologies.

  • Subject Preparation: Subjects should be in a supine position in a temperature-controlled room. A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.

  • Forearm Blood Flow Measurement: FBF is measured using venous occlusion plethysmography. A strain gauge is placed around the widest part of the forearm. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation, and an upper arm cuff is cyclically inflated to a pressure above venous pressure but below diastolic pressure to occlude venous outflow. The rate of increase in forearm volume, measured by the strain gauge, is proportional to FBF.

  • Drug Infusion:

    • A baseline FBF measurement is taken.

    • Ang-(1-7) is infused at escalating doses (e.g., 1, 10, 100 ng/min) for a set duration at each dose (e.g., 5-10 minutes).

    • FBF is measured during the last few minutes of each infusion period.

    • A recovery period with saline infusion follows to allow FBF to return to baseline.

  • Data Analysis: The change in FBF from baseline is calculated for each dose of Ang-(1-7).

Protocol 2: Evaluation of Insulin Sensitivity using the Insulin Tolerance Test (ITT) during Ang-(1-7) Infusion

This protocol is a conceptual framework, as direct human studies combining ITT with Ang-(1-7) infusion are limited.

  • Subject Preparation: Subjects should be fasted overnight. Two intravenous cannulas are inserted, one for Ang-(1-7) or saline infusion and the other for blood sampling.

  • Infusion Protocol:

    • A continuous intravenous infusion of either Ang-(1-7) at a predetermined dose or saline (placebo) is initiated.

    • The infusion is maintained for a stabilization period (e.g., 30-60 minutes) before the ITT.

  • Insulin Tolerance Test:

    • A baseline blood sample is collected for glucose and insulin measurement.

    • A bolus of regular human insulin (e.g., 0.05-0.1 U/kg) is administered intravenously.

    • Blood samples are collected at frequent intervals (e.g., 2, 4, 6, 8, 10, 15, 20, 30 minutes) for glucose measurement.

  • Data Analysis: The rate of glucose disappearance (KITT) is calculated as a measure of insulin sensitivity. This is typically determined from the slope of the linear decline in plasma glucose concentration over time.

Visualizations

Angiotensin_Signaling_Pathways cluster_RAS Renin-Angiotensin System cluster_receptors Receptors cluster_effects Cellular Effects Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE Ang17 Ang-(1-7) AngI->Ang17 NEP AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Pro_inflammatory Pro-inflammatory AT1R->Pro_inflammatory Vasodilation Vasodilation AT2R->Vasodilation MasR->Vasodilation NO_release NO Release MasR->NO_release Anti_inflammatory Anti-inflammatory MasR->Anti_inflammatory Experimental_Workflow_FBF start Subject Preparation (Supine, Cannulation) plethysmography Venous Occlusion Plethysmography Setup start->plethysmography baseline Baseline FBF Measurement plethysmography->baseline infusion Escalating Doses of Ang-(1-7) Infusion baseline->infusion measurement FBF Measurement during Infusion infusion->measurement recovery Saline Infusion (Recovery) infusion->recovery End of Doses measurement->infusion Next Dose analysis Data Analysis (ΔFBF from Baseline) recovery->analysis Conflicting_Results_Logic cluster_factors Influencing Factors cluster_outcomes Observed Outcomes Ang17 Ang-(1-7) Administration Route Route of Administration (IV vs. IA) Ang17->Route Dose Dosage (Low vs. High) Ang17->Dose Population Study Population (Healthy vs. Diseased) Ang17->Population VascularBed Vascular Bed Ang17->VascularBed Vasodilation Vasodilation Route->Vasodilation NoEffect No Effect Route->NoEffect Dose->Vasodilation Dose->NoEffect Vasoconstriction Vasoconstriction Dose->Vasoconstriction Population->Vasodilation Population->NoEffect VascularBed->Vasodilation VascularBed->NoEffect

References

Technical Support Center: Long-Term Administration of Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the long-term administration of Angiotensin (1-7) [Ang-(1-7)].

Frequently Asked Questions (FAQs)

Peptide Handling and Storage

Q1.1: How should I properly store and reconstitute Angiotensin (1-7) for long-term studies?

A: Proper storage and reconstitution are critical for maintaining the integrity and activity of Ang-(1-7).

  • Storage of Lyophilized Powder: The lyophilized peptide should be stored at -20°C in a desiccated, dark environment.[1][2][3] Under these conditions, the powder is stable for an extended period (≥4 years).[3]

  • Reconstitution: Before reconstitution, allow the lyophilized peptide to return to room temperature for 25 to 45 minutes. Briefly vortex the vial to ensure all the powder is at the bottom.

  • Solubility: Ang-(1-7) is soluble in water and aqueous buffers like PBS (pH 7.2).[1][3] Solubility in water is reported up to 1 mg/mL and in PBS up to approximately 10 mg/mL.[1][3] Some suppliers recommend sonication to aid dissolution.[4] For in vivo studies, sterile saline (0.9% NaCl) is a common vehicle.[5]

  • Storage of Reconstituted Solutions: Aqueous solutions of Ang-(1-7) are not recommended to be stored for more than one day.[3] For longer-term storage of solutions, it is advisable to store them at -80°C for up to one year.[4] However, for long-term administration via osmotic mini-pumps, the stability in the pump at physiological temperatures needs to be considered. Some studies have noted instability in aqueous solutions at a pH range of 5.0-7.5.[6][7]

Q1.2: What is the stability of Angiotensin (1-7) in solution and in vivo?

A: Ang-(1-7) has a very short biological half-life due to rapid degradation by peptidases, primarily angiotensin-converting enzyme (ACE).[8][9][10][11]

  • In Vitro Stability: Aqueous solutions can be unstable, especially at physiological pH and temperature.[6][7] It is recommended to prepare fresh solutions daily or assess the stability under your specific experimental conditions.

  • In Vivo Half-Life: The circulatory half-life of Ang-(1-7) is very short, estimated to be around 9-10 seconds in rats and approximately 0.5 hours in humans.[9][12] This rapid clearance is a critical consideration for designing long-term administration protocols.

Parameter Value Species Reference
Biological Half-Life ~9-10 secondsRat[9][13]
~0.5 hoursHuman[8][9]
29 minutes (degraded by ACE)In circulation[10]
Storage (Lyophilized) ≥4 years at -20°CN/A[3]
Storage (In Solvent) Up to 1 year at -80°CN/A[4]
Aqueous Solution Stability Not recommended for >1 dayN/A[3]
Experimental Design and Dosing

Q2.1: What are the recommended dosages for long-term administration of Angiotensin (1-7) in animal models?

A: The optimal dosage can vary depending on the animal model, the disease state, and the route of administration. Continuous infusion via osmotic mini-pumps is a common method for long-term studies.

Animal Model Dosage Route of Administration Duration Observed Effect Reference
Spontaneously Hypertensive Rats (SHR)400 ng/kg/minSubcutaneous (osmotic pump)28 daysTrend towards preventing heart rate increase; no effect on blood pressure.[14]
Spontaneously Hypertensive Rats (SHR)24 µg/kg/hIntravenous (osmotic pump)7 daysDecrease in blood pressure.[15]
(mRen2)27 Hypertensive RatsNot specifiedIntracerebroventricular (ICV)14 daysReduced arterial pressure.[16]
DOCA-salt Hypertensive RatsNot specifiedIntracerebroventricular (ICV)14 daysReduced high blood pressure.[16]
db/db Mice (Type 2 Diabetes)Daily injectionsSubcutaneousLong-termImproved heart and lung function.[17]
Murine Model of AKI to CKD144, 288, 576 µg/kg/dayNot specified7, 14, 28 daysReduced renal fibrosis and inflammation.[18]
Rats with Subtotal Nephrectomy24 µg/kg/hSubcutaneous10 daysIncreased blood pressure and adverse cardiac remodeling.[19]

Q2.2: What are the potential confounding effects or unexpected outcomes of long-term Angiotensin (1-7) administration?

A: While generally considered protective, some studies have reported neutral or even adverse effects, particularly in models of kidney disease.

  • Kidney Disease Models: In rats with subtotal nephrectomy, long-term Ang-(1-7) infusion was associated with increased blood pressure, cardiac hypertrophy, and fibrosis.[19][20] This highlights the importance of considering the specific pathological context.

  • Dose-Dependent Biphasic Effects: Some studies have reported biphasic effects of Ang-(1-7), where low concentrations are protective (e.g., antiarrhythmic), while higher concentrations may be proarrhythmogenic.[21]

  • Route of Administration: The effects of Ang-(1-7) can differ based on whether it is administered systemically or directly into the central nervous system (intracerebroventricularly).[16][22]

Mechanism of Action and Signaling

Q3.1: What is the primary signaling pathway activated by Angiotensin (1-7)?

A: Ang-(1-7) primarily exerts its effects by binding to the G protein-coupled receptor, Mas.[23][24][25] This activation often counteracts the effects of the Angiotensin II (Ang II)/AT1 receptor axis.[16][25]

Key Downstream Effects of Ang-(1-7)/Mas Receptor Activation:

  • Vasodilation: Promotes the release of nitric oxide (NO) and prostaglandins.[16]

  • Anti-inflammatory: Reduces the expression of pro-inflammatory cytokines like TNF-α and IL-1β, and increases anti-inflammatory IL-10.[16][26]

  • Antiproliferative: Inhibits the growth of various cell types, including vascular smooth muscle cells.[16][25]

  • Antifibrotic: Reduces the production of extracellular matrix proteins.[25]

  • Antioxidant: Attenuates the production of reactive oxygen species (ROS) by inhibiting NADPH oxidase.[23]

Q3.2: How does the Angiotensin (1-7)/Mas receptor pathway interact with the classical Renin-Angiotensin System (RAS)?

A: The ACE2/Ang-(1-7)/Mas axis is considered the protective or counter-regulatory arm of the RAS, opposing the actions of the classical ACE/Ang II/AT1 receptor axis.[16][24] Ang-(1-7) can be formed from Ang II by the enzyme ACE2.[23][25] By activating the Mas receptor, Ang-(1-7) often produces effects opposite to those of Ang II, such as vasodilation versus vasoconstriction and anti-inflammation versus pro-inflammation.[16][25]

Diagram of the Ang-(1-7)/Mas Receptor Signaling Pathway

Ang1_7_Signaling Ang1_7 Angiotensin (1-7) MasR Mas Receptor Ang1_7->MasR Binds to G_protein G Protein MasR->G_protein Activates PLA2 Phospholipase A2 G_protein->PLA2 Stimulates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Stimulates MAPK MAPK Pathway G_protein->MAPK Stimulates PKA PKA Pathway G_protein->PKA Stimulates NO_Synthase NO Synthase G_protein->NO_Synthase Stimulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Neuroprotection Neuronal Survival PI3K_Akt->Neuroprotection Antiproliferative Antiproliferative Effects MAPK->Antiproliferative PKA->Neuroprotection NO Nitric Oxide (NO) NO_Synthase->NO Produces Anti_inflammatory Anti-inflammatory Effects Arachidonic_Acid->Anti_inflammatory Vasodilation Vasodilation NO->Vasodilation

Caption: Ang-(1-7) signaling via the Mas receptor.

Troubleshooting Guides

Inconsistent or No Effect Observed
Potential Issue Possible Cause Recommended Solution
Lack of biological response Peptide Degradation: Ang-(1-7) is unstable in solution and has a short in vivo half-life.[8][9][12]- Prepare fresh solutions daily.[3]- For long-term infusion, verify the stability of Ang-(1-7) in your chosen vehicle at 37°C.- Consider co-administration with an ACE inhibitor to increase the half-life of Ang-(1-7).[11]
Incorrect Dosage: The dose may be too low to elicit a response or too high, leading to off-target or biphasic effects.[21]- Perform a dose-response study to determine the optimal concentration for your model.- Review literature for dosages used in similar experimental setups.
Poor Bioavailability: Depending on the administration route, the peptide may not be reaching the target tissue in sufficient concentrations.- For systemic effects, continuous infusion (e.g., via osmotic mini-pumps) is recommended over bolus injections due to the short half-life.[8]
Variability between experiments Inconsistent Peptide Handling: Differences in storage, reconstitution, or handling can lead to variability in peptide activity.- Standardize your protocol for peptide handling, ensuring all users follow the same procedure.- Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles.
Animal Model Variability: The effects of Ang-(1-7) can be species-, strain-, and even gender-specific.[24]- Ensure consistency in the animal model used.- Be aware of potential differences if using different strains or sexes of animals.
Adverse or Unexpected Effects
Potential Issue Possible Cause Recommended Solution
Increased blood pressure or adverse cardiac effects Pathological Context: In some disease models, such as those with severe kidney damage, Ang-(1-7) has been shown to have paradoxical deleterious effects.[19][20]- Carefully review the literature related to your specific disease model.- Consider that the ACE2/Ang-(1-7)/Mas axis may be dysregulated in your model, leading to an altered response.
High Dosage: As noted, very high doses may lead to unexpected or off-target effects.[21][27]- Re-evaluate your dosing regimen and consider testing lower concentrations.
Lack of expected cardioprotective effects Receptor Downregulation or Desensitization: Long-term continuous administration could potentially lead to downregulation or desensitization of the Mas receptor.- Consider intermittent dosing schedules if continuous infusion is not yielding the expected results.- Measure Mas receptor expression levels in your target tissues at the end of the experiment.

Experimental Protocols

Protocol 1: Determination of Angiotensin (1-7) Half-Life in Rats

This protocol is adapted from methods used to determine the plasma clearance of Ang-(1-7).[9][13]

1. Animal Model:

  • Anesthetized male Sprague-Dawley, Spontaneously Hypertensive (SHR), or mRen-2 transgenic rats are commonly used.[9][13]

2. Infusion:

  • Administer a constant intravenous infusion of Ang-(1-7) for a set period (e.g., 15 minutes) at a specific rate (e.g., 278 nmol·kg⁻¹·min⁻¹).[13]

3. Blood Sampling:

  • Following the infusion period, collect arterial blood samples at rapid, regular intervals.

  • Place samples immediately on ice and process within 30 minutes to prevent peptide degradation.[9]

4. Sample Processing:

  • Separate plasma by centrifugation and store at -80°C until analysis.[9]

5. Quantification of Angiotensin (1-7):

  • Measure plasma concentrations of Ang-(1-7) using a sensitive and specific method, such as a radioimmunoassay (RIA) or a validated ELISA kit.[9][28]

6. Calculation of Half-Life:

  • Determine the elimination rate constant (Ke) from the plasma concentration-time curve.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / Ke.[9]

Workflow for Determining In Vivo Half-Life of Angiotensin (1-7)

HalfLife_Workflow Start Start: Anesthetized Rat Model Infusion Constant IV Infusion of Ang-(1-7) (e.g., 15 mins) Start->Infusion Sampling Rapid Arterial Blood Sampling (Post-Infusion) Infusion->Sampling Processing Immediate Sample Processing on Ice (Centrifuge for Plasma) Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Quantification Quantify Ang-(1-7) Concentration (RIA or ELISA) Storage->Quantification Analysis Plot Concentration vs. Time Curve Quantification->Analysis Calculation Calculate Elimination Rate (Ke) and Half-Life (t½) Analysis->Calculation End End: Half-Life Determined Calculation->End

Caption: Workflow for determining the in vivo half-life of Ang-(1-7).

Protocol 2: Chronic Subcutaneous Administration of Angiotensin (1-7) via Osmotic Mini-Pump

This protocol describes a common method for long-term, continuous administration of Ang-(1-7).[14]

1. Pump Preparation:

  • Based on the desired dose and the pump's flow rate and duration, calculate the required concentration of the Ang-(1-7) solution.

  • Reconstitute lyophilized Ang-(1-7) in a sterile vehicle (e.g., 0.9% saline) to the calculated concentration under sterile conditions.

  • Fill the osmotic mini-pumps with the Ang-(1-7) solution according to the manufacturer's instructions.

2. Animal Surgery:

  • Anesthetize the animal (e.g., mouse or rat).

  • Shave and sterilize the skin over the implantation site (typically the mid-scapular region).

  • Make a small incision and create a subcutaneous pocket using a hemostat.

  • Insert the filled osmotic mini-pump into the pocket.

  • Close the incision with sutures or surgical staples.

3. Post-Operative Care:

  • Monitor the animal for recovery from anesthesia and signs of pain or infection.

  • Provide appropriate post-operative analgesia as per institutional guidelines.

4. Experimental Period:

  • The pump will deliver the Ang-(1-7) solution at a constant rate for its specified duration (e.g., 7, 14, or 28 days).

  • At the end of the experimental period, euthanize the animals and collect tissues for analysis. Verify pump placement and residual volume.

References

Validation & Comparative

A Researcher's Guide to Validating Angiotensin-(1-7) Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of Angiotensin-(1-7) (Ang-(1-7)) is paramount for accurate and reproducible results. This guide provides a comparative framework for validating the specificity of Ang-(1-7) effects, focusing on the use of selective antagonists and knockout models. Detailed experimental protocols and supporting data are presented to aid in the design and interpretation of studies targeting the Ang-(1-7)/Mas receptor axis.

Angiotensin-(1-7) is a heptapeptide with a range of biological activities, many of which counteract the effects of Angiotensin II (Ang II).[1][2][3][4] Its primary receptor is the G protein-coupled receptor Mas.[4][5][6][7] To ensure that an observed biological effect is specifically mediated by the Ang-(1-7)/Mas axis, it is crucial to employ rigorous validation methods. This guide compares two primary approaches: pharmacological blockade with selective antagonists and genetic ablation of the Mas receptor.

Comparative Approaches for Validating Ang-(1-7) Specificity

A cornerstone of validating Ang-(1-7) effects is the use of selective antagonists that block its binding to the Mas receptor. Two of the most widely used and well-characterized antagonists are A-779 and D-Pro⁷-Ang-(1-7). These antagonists allow researchers to determine if the observed effects of Ang-(1-7) are abolished in their presence.

Another definitive method for confirming the role of the Mas receptor is the use of Mas receptor knockout (KO) animal models. By comparing the response to Ang-(1-7) in wild-type (WT) animals with that in Mas-KO animals, researchers can directly assess the dependency of the observed effect on the presence of the Mas receptor.[5][6][8][9]

The following sections provide a detailed comparison of these methodologies, including quantitative data on antagonist efficacy and expected outcomes in knockout models.

Data Presentation: Quantitative Comparison of Validation Tools

The tables below summarize key quantitative data for the selective antagonists of the Mas receptor and provide a comparative overview of expected outcomes in functional assays using these antagonists and Mas-KO models.

Table 1: Potency of Selective Mas Receptor Antagonists

AntagonistIC₅₀ (nM)Target ReceptorNotes
A-7790.3[7][10]MasA potent and selective peptide antagonist.[10][11] Does not bind to AT₁ or AT₂ receptors at concentrations up to 1 µM.[10]
D-Pro⁷-Ang-(1-7)-MasA selective antagonist that has been shown to block Ang-(1-7) induced effects without affecting Ang II responses.[1][2][12]

IC₅₀ values represent the concentration of an antagonist that inhibits 50% of the specific binding of a radiolabeled ligand.

Table 2: Comparison of Expected Outcomes in Functional Assays

Functional AssayAng-(1-7) Treatment (WT)Ang-(1-7) + A-779/D-Pro⁷-Ang-(1-7) (WT)Ang-(1-7) Treatment (Mas-KO)
VasodilationIncreasedNo change or significantly attenuated increaseNo change
Nitric Oxide (NO) ProductionIncreasedNo change or significantly attenuated increaseNo change
Anti-inflammatory EffectsDecreased inflammatory markersNo change or significantly attenuated decreaseNo change
Anti-proliferative EffectsDecreased cell proliferationNo change or significantly attenuated decreaseNo change
Downstream Signaling (e.g., Akt phosphorylation)Increased phosphorylationNo change or significantly attenuated increaseNo change

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the specificity of Ang-(1-7) effects.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of Ang-(1-7) and its antagonists to the Mas receptor.

Materials:

  • Cells or tissues expressing the Mas receptor

  • Radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7))

  • Unlabeled Ang-(1-7)

  • Mas receptor antagonist (A-779 or D-Pro⁷-Ang-(1-7))

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold PBS)

  • Gamma counter

Procedure:

  • Prepare cell membranes or tissue homogenates expressing the Mas receptor.

  • In a microplate, add a constant concentration of radiolabeled Ang-(1-7).

  • For competition binding, add increasing concentrations of unlabeled Ang-(1-7) or the antagonist.

  • To determine non-specific binding, add a high concentration of unlabeled Ang-(1-7).

  • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data to calculate the IC₅₀ values for the unlabeled ligands.

Functional Assay: Nitric Oxide (NO) Measurement

This protocol describes the measurement of NO production in response to Ang-(1-7) stimulation, a common downstream effect.

Materials:

  • Endothelial cells or other relevant cell types

  • Ang-(1-7)

  • Mas receptor antagonist (A-779 or D-Pro⁷-Ang-(1-7))

  • Griess Reagent System or a nitric oxide-sensitive fluorescent dye (e.g., DAF-FM diacetate)

  • Cell culture medium

  • Plate reader

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Pre-treat cells with the Mas receptor antagonist for 30-60 minutes before Ang-(1-7) stimulation.

  • Stimulate the cells with various concentrations of Ang-(1-7) for a defined period (e.g., 30 minutes).

  • Using Griess Reagent:

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a plate reader.

    • Calculate the nitrite concentration as an indicator of NO production.

  • Using a Fluorescent Dye:

    • Load the cells with the NO-sensitive dye according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

In Vivo Studies Using Mas Receptor Knockout (KO) Models

These studies are essential for confirming the physiological relevance of the Ang-(1-7)/Mas axis.

Materials:

  • Mas receptor knockout (Mas-KO) mice or rats

  • Wild-type (WT) littermate controls

  • Ang-(1-7)

  • Vehicle control (e.g., saline)

  • Equipment for measuring the physiological parameter of interest (e.g., blood pressure monitor, equipment for assessing cardiac function).

Procedure:

  • Divide the animals into four groups: WT + vehicle, WT + Ang-(1-7), Mas-KO + vehicle, and Mas-KO + Ang-(1-7).

  • Administer Ang-(1-7) or vehicle to the animals via an appropriate route (e.g., intravenous, subcutaneous, intraperitoneal).

  • Measure the physiological or pathological endpoint at a predetermined time point after administration.

  • Compare the response to Ang-(1-7) between the WT and Mas-KO groups. A specific effect of Ang-(1-7) mediated by the Mas receptor will be observed in the WT group but will be absent or significantly attenuated in the Mas-KO group.[8]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in validating Ang-(1-7) specificity.

Angiotensin_1_7_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell cluster_Antagonists Pharmacological Blockade Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 MasR Mas Receptor Ang17->MasR Binds Renin Renin ACE ACE ACE2 ACE2 G_protein G-protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Modulates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide eNOS->NO Produces Physiological_Effects Physiological Effects (Vasodilation, Anti-proliferation, Anti-inflammatory) NO->Physiological_Effects MAPK_pathway->Physiological_Effects A779 A-779 / D-Pro⁷-Ang-(1-7) A779->MasR Blocks

Caption: Angiotensin-(1-7) signaling pathway and points of pharmacological intervention.

Experimental_Workflow_Validation cluster_hypothesis Hypothesis cluster_validation Validation Strategy cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach cluster_outcome Expected Outcome for Specificity cluster_conclusion Conclusion Hypothesis Observed biological effect is mediated by Ang-(1-7)/Mas axis cluster_validation cluster_validation Hypothesis->cluster_validation Control Control: Ang-(1-7) treatment Antagonist Experiment: Ang-(1-7) + Mas Antagonist (A-779 or D-Pro⁷-Ang-(1-7)) Pharma_Outcome Effect of Ang-(1-7) is ABOLISHED or ATTENUATED by the antagonist Antagonist->Pharma_Outcome WT Wild-Type (WT) Model: Ang-(1-7) treatment KO Mas-KO Model: Ang-(1-7) treatment Genetic_Outcome Effect of Ang-(1-7) is ABSENT in Mas-KO model KO->Genetic_Outcome Conclusion Specificity of Ang-(1-7) effect via the Mas receptor is VALIDATED Pharma_Outcome->Conclusion Genetic_Outcome->Conclusion

Caption: Logical workflow for validating the specificity of Angiotensin-(1-7) effects.

References

A Comparative Analysis of Angiotensin (1-7) and Angiotensin II: Unveiling a Tale of Two Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contrasting physiological effects, signaling pathways, and experimental data of the two key players in the renin-angiotensin system.

In the intricate orchestra of the renin-angiotensin system (RAS), two key peptides, Angiotensin II (Ang II) and Angiotensin (1-7) [Ang-(1-7)], play opposing yet critical roles in regulating cardiovascular and renal homeostasis. While Ang II is widely recognized for its potent vasoconstrictor and pro-hypertrophic effects, Ang-(1-7) has emerged as a counter-regulatory peptide with vasodilatory, anti-proliferative, and protective properties.[1][2] This guide provides a comprehensive comparative analysis of these two angiotensin peptides, presenting key experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers, scientists, and drug development professionals in understanding their distinct and often antagonistic functions.

Core Physiological Effects: A Study in Contrasts

The physiological actions of Ang II and Ang-(1-7) are largely antagonistic, with Ang II promoting pathways associated with cardiovascular and renal damage, while Ang-(1-7) activates protective mechanisms.[1][2]

Angiotensin II , the primary effector of the classical RAS axis, predominantly binds to the Angiotensin II Type 1 Receptor (AT1R).[3][4][5] This interaction triggers a cascade of events leading to:

  • Vasoconstriction: Induces potent contraction of vascular smooth muscle cells, leading to an increase in blood pressure.[6][7]

  • Cellular Growth and Proliferation: Promotes hypertrophy and proliferation of cardiomyocytes and vascular smooth muscle cells, contributing to organ remodeling and fibrosis.[8][9]

  • Inflammation and Oxidative Stress: Stimulates pro-inflammatory responses and the production of reactive oxygen species (ROS), contributing to endothelial dysfunction and tissue damage.[4][6]

  • Sodium and Water Retention: Acts on the kidneys to increase sodium and water reabsorption, further elevating blood pressure.[10][11]

In stark contrast, Angiotensin (1-7) , a key component of the alternative or protective RAS axis, primarily exerts its effects through the Mas receptor (MasR).[12][13][14] Its actions are generally characterized by:

  • Vasodilation: Promotes the relaxation of blood vessels, often by stimulating the release of nitric oxide (NO) and prostaglandins, thereby lowering blood pressure.[15][16][17]

  • Anti-proliferative and Anti-hypertrophic Effects: Inhibits the growth and proliferation of vascular smooth muscle cells and cardiomyocytes, counteracting the remodeling effects of Ang II.[9][18]

  • Anti-inflammatory and Anti-fibrotic Properties: Attenuates inflammatory responses and reduces fibrosis in cardiovascular and renal tissues.[13]

  • Natriuresis and Diuresis: Promotes the excretion of sodium and water by the kidneys.[10][11]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative experimental studies on the effects of Angiotensin II and Angiotensin (1-7).

ParameterAngiotensin IIAngiotensin (1-7)Experimental ModelCitation
Vascular Tone (Piglet Pial Arterioles) Vasodilation (modest)Vasodilation (modest)Newborn pigs[5][15][19]
Change in Diameter (at 10⁻⁵ M)+11.3 ± 8.4%+14.3 ± 5.9%Newborn pigs[5][15][19]
Vascular Smooth Muscle Cell (VSMC) Proliferation Stimulates proliferationInhibits Ang II-induced proliferationCultured rat aortic VSMCs[9][13][20]
VSMC Migration Promotes migrationInhibits Ang II-induced migrationCultured rat aortic VSMCs[13][20]
Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR) Increases MAPDecreases MAPSpontaneously Hypertensive Rats[21]
ERK1/2 Phosphorylation in VSMCs Increases phosphorylationInhibits Ang II-induced phosphorylationCultured rat aortic VSMCs[13][20][22]
Cardiac Hypertrophy Induces hypertrophyAttenuates Ang II-induced hypertrophyRat models[22]
Renal Function Promotes sodium and water retentionPromotes natriuresis and diuresisRat models[10][11]

Signaling Pathways: A Visual Guide

The distinct physiological effects of Angiotensin II and Angiotensin (1-7) are a direct consequence of their activation of different signaling cascades.

Angiotensin II Signaling Pathway

Angiotensin II primarily signals through the G-protein coupled AT1 receptor. This interaction activates multiple downstream pathways, including the Gq/11-PLC-IP3/DAG pathway, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[3][4][5] This cascade ultimately results in vasoconstriction and cellular growth. Ang II also stimulates G12/13 proteins and various tyrosine kinases, contributing to its pro-inflammatory and pro-fibrotic effects.[3][6]

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 G1213 G12/13 AT1R->G1213 TyrosineKinases Tyrosine Kinases (Src, JAK/STAT) AT1R->TyrosineKinases ROS ↑ ROS AT1R->ROS PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK Rho Rho/Rho Kinase G1213->Rho TyrosineKinases->MAPK

Figure 1: Simplified Angiotensin II signaling pathway via the AT1 receptor.

Angiotensin (1-7) Signaling Pathway

Angiotensin (1-7) primarily signals through the Mas receptor, which is also a G-protein coupled receptor.[12][13][14] Activation of the Mas receptor often leads to the stimulation of nitric oxide synthase (NOS) and the production of nitric oxide (NO), a potent vasodilator.[23] This pathway is also linked to the inhibition of MAP kinase (MAPK) signaling, which contributes to its anti-proliferative effects.[14]

Angiotensin_1_7_Signaling Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Gi Gi MasR->Gi MAPK_inhibition MAPK Inhibition (e.g., ERK1/2) MasR->MAPK_inhibition AT1R_antagonism AT1R Antagonism MasR->AT1R_antagonism PI3K PI3K/Akt Gi->PI3K eNOS eNOS PI3K->eNOS activates NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC activates cGMP ↑ cGMP sGC->cGMP

Figure 2: Simplified Angiotensin (1-7) signaling pathway via the Mas receptor.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparative analysis of Angiotensin II and Angiotensin (1-7).

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Objective: To compare the effects of Ang II and Ang-(1-7) on the proliferation of vascular smooth muscle cells.

Methodology:

  • Cell Culture: Rat aortic vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.[20]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Serum Starvation: To synchronize the cell cycle, the culture medium is replaced with serum-free DMEM for 24 hours prior to treatment.

  • Treatment: Cells are treated with vehicle (control), Ang II (e.g., 100 nM), Ang-(1-7) (e.g., 100 nM), or a combination of both for 24-48 hours.[20]

  • Proliferation Assessment: Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. For the MTT assay, the MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[19]

Vascular Reactivity Assay

Objective: To assess the direct effects of Ang II and Ang-(1-7) on vascular tone in isolated blood vessels.

Methodology:

  • Vessel Preparation: Thoracic aortas are isolated from rats, cleaned of adherent tissue, and cut into rings (2-3 mm in length).[24]

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. For vasodilation studies, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor like phenylephrine or KCl.

  • Cumulative Concentration-Response Curves: Cumulative concentration-response curves are generated by adding increasing concentrations of Ang II or Ang-(1-7) to the organ bath and recording the change in tension.[24]

  • Data Analysis: The responses are expressed as a percentage of the maximal contraction or relaxation.

Western Blot for ERK1/2 Phosphorylation

Objective: To determine the effect of Ang II and Ang-(1-7) on the activation of the MAP kinase signaling pathway by measuring the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Treatment: VSMCs are cultured and treated with Ang II and/or Ang-(1-7) for a short duration (e.g., 5-15 minutes) as described in the proliferation assay protocol.[22][25]

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.[3][22]

In Vivo Blood Pressure Measurement

Objective: To evaluate the systemic effects of Ang II and Ang-(1-7) on blood pressure in a living organism.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.[6][8][26]

  • Catheter Implantation: Under anesthesia, catheters are implanted into the carotid artery (for blood pressure measurement) and the jugular vein (for substance infusion). The catheters are tunneled subcutaneously and exteriorized at the back of the neck.

  • Recovery: The animals are allowed to recover from surgery for several days.

  • Blood Pressure Monitoring: The arterial catheter is connected to a pressure transducer, and mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a data acquisition system.

  • Infusion Protocol: After a baseline recording period, a continuous intravenous infusion of Ang II, Ang-(1-7), or vehicle is administered via the venous catheter using a microinfusion pump.[6][8]

  • Data Analysis: The changes in MAP and HR from baseline are calculated and compared between the different treatment groups.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Studies VSMC_culture VSMC Culture Treatment_vitro Treatment: Ang II, Ang-(1-7), Combo VSMC_culture->Treatment_vitro Proliferation_assay Proliferation Assay (MTT / Cell Counting) Treatment_vitro->Proliferation_assay Migration_assay Migration Assay (Wound Healing / Transwell) Treatment_vitro->Migration_assay Western_blot Western Blot (p-ERK1/2) Treatment_vitro->Western_blot Aorta_isolation Aorta Isolation Organ_bath Organ Bath Setup Aorta_isolation->Organ_bath Concentration_response Concentration-Response Curves Organ_bath->Concentration_response Animal_model Animal Model (e.g., SHR) Catheterization Catheter Implantation Animal_model->Catheterization Infusion Infusion: Ang II, Ang-(1-7) Catheterization->Infusion BP_monitoring Blood Pressure Monitoring Infusion->BP_monitoring

Figure 3: General experimental workflows for comparing Ang II and Ang-(1-7) effects.

Conclusion

The comparative analysis of Angiotensin II and Angiotensin (1-7) reveals a finely tuned regulatory system where two related peptides exert opposing effects to maintain cardiovascular and renal health. While Ang II acts as a potent vasoconstrictor and promoter of pathological remodeling, Ang-(1-7) emerges as a protective peptide that counteracts these detrimental actions. The distinct signaling pathways initiated by their respective receptors, AT1R and MasR, underscore the molecular basis for their divergent physiological roles. The experimental data presented in this guide provide a quantitative foundation for understanding these differences. For researchers and drug development professionals, a thorough appreciation of this dualistic nature of the renin-angiotensin system is paramount for the development of novel therapeutic strategies targeting cardiovascular and renal diseases. Future research will likely continue to unravel the intricate interplay between these two peptides and their signaling networks, offering new avenues for therapeutic intervention.

References

The Synergistic Interplay of Angiotensin (1-7) and ACE Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the interaction between the vasoprotective peptide Angiotensin (1-7) and Angiotensin-Converting Enzyme (ACE) inhibitors, this guide provides researchers, scientists, and drug development professionals with a detailed comparison of their combined effects, supported by experimental data and methodologies.

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE-Angiotensin II-AT1 receptor axis is known for its vasoconstrictive and pro-hypertrophic effects, a counter-regulatory axis, the ACE2-Angiotensin (1-7)-Mas receptor pathway, has emerged as a key player in promoting vasodilation and cardioprotection. ACE inhibitors, a cornerstone in the treatment of hypertension and heart failure, not only block the production of Angiotensin II but also prevent the degradation of Angiotensin (1-7), leading to its accumulation. This guide delves into the synergistic effects of this interaction, providing a comparative overview of their individual and combined actions on key physiological parameters.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various experimental studies, highlighting the comparative effects of Angiotensin (1-7), ACE inhibitors, and their combination on blood pressure, cardiac remodeling, and nitric oxide production.

Table 1: Effects on Blood Pressure

TreatmentAnimal ModelDosageChange in Mean Arterial Pressure (MAP)Citation
Angiotensin (1-7)Spontaneously Hypertensive Rats (SHR)24 μg·kg⁻¹·h⁻¹Attenuated l-NAME-induced increase (213 ± 7 mmHg vs. 269 ± 10 mmHg in control)[1]
Captopril (ACEi)Spontaneously Hypertensive Rats (SHR)300 mg/lAttenuated l-NAME-induced increase (228 ± 8 mmHg vs. 269 ± 10 mmHg in control)[1]
Angiotensin (1-7) + CaptoprilSpontaneously Hypertensive Rats (SHR)24 μg·kg⁻¹·h⁻¹ + 300 mg/lCompletely reversed l-NAME-induced increase (193 ± 5 mmHg)[1]
[d-Ala⁷]-Ang-(1-7) (Antagonist)Low-salt Spontaneously Hypertensive Rats (SHR)10 pmol · min⁻¹Peak increase of 20 ± 3 mmHg[2]

Table 2: Effects on Cardiac Remodeling (Fibrosis)

TreatmentAnimal ModelKey Fibrosis MarkerQuantitative ChangeCitation
Angiotensin (1-7)Spontaneously Hypertensive Rats (SHR) with l-NAMEUrinary ProteinSignificantly lower vs. l-NAME control (145 ± 12 mg/day vs. 226 ± 6 mg/day)[1]
Captopril (ACEi)Spontaneously Hypertensive Rats (SHR) with l-NAMEUrinary ProteinNot specified, but beneficial effects observed[3]
Angiotensin (1-7) + CaptoprilSpontaneously Hypertensive Rats (SHR) with l-NAMEUrinary ProteinAdditive beneficial effects observed[1]
Lisinopril (ACEi)Rabbit Valvular Interstitial Cells (in vitro)α-Smooth Muscle Actin (αSMA) expressionSignificant reduction at 1 µM, 10 µM, and 100 µM (most significant at 100 µM)[4]

Table 3: Effects on Nitric Oxide (NO) Production

TreatmentCell/Tissue ModelDosageChange in Nitrite Production (NO metabolite)Citation
Captopril (ACEi)Coronary Microvessels10⁻⁸ to 10⁻⁶ mol/LIncreased by 66 ± 13%[5]
Enalaprilat (ACEi)Coronary Microvessels10⁻¹⁰ to 10⁻⁷ mol/LIncreased by 83 ± 10%[5]
Ramiprilat (ACEi)Coronary Microvessels10⁻¹⁰ to 10⁻⁷ mol/LIncreased by 97 ± 10%[5]
Zofenoprilat (ACEi)Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedIncreased by 110% after 8 hours[6]
Angiotensin-(1-7)Chinese Hamster Ovary-Mas cells & HUVECs10⁻⁷ mol/L2-fold increase in relation to control[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Protocol 1: Measurement of Angiotensin (1-7) in Plasma by HPLC-Radioimmunoassay (RIA)

Objective: To quantify the concentration of Angiotensin (1-7) in plasma samples.

Materials:

  • Blood collection tubes with a cocktail of protease inhibitors.

  • Sep-Pak C18 cartridges for solid-phase extraction.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

  • Radioimmunoassay (RIA) kit for Angiotensin (1-7).

  • Mobile phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

  • Mobile phase B: 80% acetonitrile in 0.1% HFBA.

Procedure:

  • Blood Collection and Plasma Separation: Collect blood into pre-chilled tubes containing a protease inhibitor cocktail to prevent peptide degradation. Centrifuge at 4°C to separate the plasma.

  • Solid-Phase Extraction:

    • Activate Sep-Pak C18 cartridges with methanol, followed by water and then 4% acetic acid.

    • Apply the plasma sample to the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the angiotensin peptides with a mixture of ethanol, water, and acetic acid.

  • HPLC Separation:

    • Reconstitute the dried eluate in the initial mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the peptides using a linear gradient of mobile phase B.

    • Collect fractions corresponding to the retention time of a synthetic Angiotensin (1-7) standard.[8][9]

  • Radioimmunoassay (RIA):

    • Quantify the amount of Angiotensin (1-7) in the collected HPLC fractions using a specific RIA kit according to the manufacturer's instructions.[8][10]

Protocol 2: In Situ ACE Activity Assay in Cardiac Tissue Sections

Objective: To visualize and quantify the activity of ACE within cardiac tissue.

Materials:

  • Frozen cardiac tissue sections.

  • ACE substrate: Z-Phe-His-Leu or Hip-His-Leu.

  • o-phthaldialdehyde (OPA) for fluorimetric detection.

  • Incubation buffer (e.g., 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂).

  • Microscope with a fluorescence detector.

Procedure:

  • Tissue Preparation: Cut frozen cardiac tissue into thin sections (e.g., 10 µm) using a cryostat and mount them on glass slides.

  • Incubation:

    • Cover the tissue sections with the incubation buffer containing the ACE substrate.

    • Incubate at 37°C for an appropriate time to allow the enzymatic reaction to occur.

  • Detection:

    • After incubation, add the OPA solution to the tissue sections. OPA reacts with the His-Leu product of the ACE reaction to form a fluorescent compound.

  • Imaging and Quantification:

    • Visualize the fluorescence using a fluorescence microscope.

    • Quantify the fluorescence intensity to determine the level of ACE activity in different regions of the tissue.

Protocol 3: Western Blot for Mas Receptor Signaling (p-Akt and p-eNOS)

Objective: To assess the activation of the Mas receptor signaling pathway by measuring the phosphorylation of key downstream proteins, Akt and eNOS.

Materials:

  • Cultured cells (e.g., HUVECs) or tissue homogenates.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies against p-Akt (Ser473), total Akt, p-eNOS (Ser1177), and total eNOS.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell/Tissue Lysis:

    • Treat cells with Angiotensin (1-7) or other stimuli for the desired time.

    • Lyse the cells or tissue homogenates in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies against p-Akt, total Akt, p-eNOS, or total eNOS overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of signaling pathway activation.[7][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Renin-Angiotensin System and ACE Inhibitor Action cluster_classical Classical RAS Axis cluster_counter Counter-regulatory RAS Axis Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 Classical_Effects Vasoconstriction Hypertrophy Fibrosis AT1R->Classical_Effects MasR Mas Receptor Ang17->MasR Counter_Effects Vasodilation Anti-hypertrophy Anti-fibrosis MasR->Counter_Effects Renin Renin ACE ACE ACE2 ACE2 ACEi ACE Inhibitors ACEi->Ang17 Increased Levels (Reduced Degradation) ACEi->ACE Inhibition

Caption: The Renin-Angiotensin System and the dual action of ACE inhibitors.

Mas Receptor Signaling Pathway Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR PI3K PI3K MasR->PI3K Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation (Ser1177) Activation NO Nitric Oxide (NO) eNOS->NO Production Vasodilation Vasodilation NO->Vasodilation

Caption: The Angiotensin (1-7) activated Mas receptor signaling cascade.

Experimental_Workflow_ACE_Activity start Tissue Collection homogenization Homogenization in Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Protein Extract) centrifugation->supernatant protein_quant Protein Quantification (BCA Assay) supernatant->protein_quant ace_assay ACE Activity Assay (Fluorimetric/Colorimetric) protein_quant->ace_assay data_analysis Data Analysis (Normalize to Protein Content) ace_assay->data_analysis end Results data_analysis->end

Caption: A typical experimental workflow for measuring ACE activity in tissue samples.

Conclusion

The synergistic interaction between Angiotensin (1-7) and ACE inhibitors presents a compelling area for further research and therapeutic development. By not only reducing the detrimental effects of Angiotensin II but also augmenting the beneficial actions of Angiotensin (1-7), this combination therapy holds significant promise for the management of cardiovascular diseases. This guide provides a foundational resource for researchers to explore this interaction further, offering a comparative analysis of their effects, detailed experimental protocols, and clear visualizations of the underlying biological pathways. The presented data and methodologies can serve as a valuable starting point for designing new studies and advancing our understanding of the complex interplay within the renin-angiotensin system.

References

Differentiating Angiotensin-(1-7) from Other Vasoactive Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between vasoactive peptides is critical for designing targeted therapeutic strategies. This guide provides an objective comparison of Angiotensin-(1-7) with other key vasoactive peptides—Angiotensin II, Bradykinin, and Endothelin-1—supported by experimental data and detailed methodologies.

This document outlines the distinct physiological effects and signaling pathways of these peptides, with a focus on their impact on the cardiovascular system. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways, this guide serves as a practical resource for distinguishing the unique profile of Angiotensin-(1-7).

Comparative Overview of Vasoactive Peptides

The following table summarizes the key characteristics and cardiovascular effects of Angiotensin-(1-7) and its counterparts. This quantitative data is derived from various experimental models cited throughout this guide.

FeatureAngiotensin-(1-7)Angiotensin IIBradykininEndothelin-1
Primary Receptor Mas receptor (MasR)[1][2]Angiotensin II Type 1 Receptor (AT1R)[3][4][5]Bradykinin B2 Receptor (B2R)[6][7]Endothelin A Receptor (ETA)[8][9]
Primary Effect on Vasculature Vasodilation[10][11]Vasoconstriction[4][12]Vasodilation[13][14]Vasoconstriction[15][16]
Effect on Blood Pressure Decreases[10][17]Increases[4][12]Decreases[13][18]Increases[15][19]
Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation Inhibits[20]Promotes[4][21]-Promotes[9][22]
Interaction with Nitric Oxide (NO) Stimulates NO release[10][23]Can inhibit NO signaling[21]Stimulates NO release[6][14]ETB receptor activation can stimulate NO release, but ETA-mediated vasoconstriction is dominant[8][19]
Inflammatory Response Anti-inflammatory[1]Pro-inflammatory[3]Pro-inflammatory[6][14]Pro-inflammatory[22]

Signaling Pathways

The distinct physiological effects of these vasoactive peptides are rooted in their unique intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Angiotensin_1_7_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR Binds PLC Phospholipase C (PLC) MasR->PLC Activates PI3K PI3K/Akt Pathway MasR->PI3K Activates Anti_inflammatory Anti-inflammatory Effects MasR->Anti_inflammatory Anti_proliferative Anti-proliferative Effects MasR->Anti_proliferative eNOS eNOS PI3K->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces PKG Protein Kinase G (PKG) NO->PKG Activates Vasodilation Vasodilation PKG->Vasodilation

Caption: Angiotensin-(1-7) Signaling Pathway.

Angiotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Cell_proliferation Cell Proliferation MAPK->Cell_proliferation Inflammation Inflammation MAPK->Inflammation

Caption: Angiotensin II Signaling Pathway.

Bradykinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gq_Gi Gq/Gi B2R->Gq_Gi Activates Inflammation Inflammation B2R->Inflammation PLC Phospholipase C (PLC) Gq_Gi->PLC Activates eNOS eNOS PLC->eNOS Activates COX Cyclooxygenase (COX) PLC->COX Activates NO Nitric Oxide (NO) eNOS->NO Produces Prostacyclin Prostacyclin (PGI2) COX->Prostacyclin Produces Vasodilation Vasodilation NO->Vasodilation Prostacyclin->Vasodilation

Caption: Bradykinin Signaling Pathway.

Endothelin_1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET_1 Endothelin-1 ETAR ETA Receptor ET_1->ETAR Binds Gq Gq ETAR->Gq Activates Cell_proliferation Cell Proliferation ETAR->Cell_proliferation PLC Phospholipase C (PLC) Gq->PLC Activates Rho_kinase Rho-kinase Gq->Rho_kinase Activates IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Rho_kinase->Vasoconstriction

Caption: Endothelin-1 Signaling Pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to differentiate the effects of these vasoactive peptides.

Ex Vivo Vasoreactivity in Isolated Aortic Rings

This protocol is used to assess the direct vasodilatory or vasoconstrictive effects of the peptides on blood vessels.

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Experimental Setup:

    • Suspend each aortic ring between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a resting tension of 2 grams and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • Procedure:

    • To assess vasoconstriction, add cumulative concentrations of the test peptide (e.g., Angiotensin II, Endothelin-1) to the organ bath and record the increase in tension.

    • To assess vasodilation, first pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619). Once a stable contraction is achieved, add cumulative concentrations of the test peptide (e.g., Angiotensin-(1-7), Bradykinin) and record the decrease in tension (relaxation).

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a high potassium solution.

    • Express the relaxation response as a percentage of the pre-contraction tension.

    • Construct concentration-response curves and calculate EC50 values.

In Vivo Blood Pressure Measurement in Rodent Models

This protocol measures the systemic effect of the peptides on blood pressure.

  • Animal Preparation:

    • Anesthetize a rat (e.g., with isoflurane).

    • Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for peptide infusion.

    • Connect the arterial catheter to a pressure transducer and a data acquisition system.

    • Allow the animal to stabilize after surgery.

  • Procedure:

    • Record baseline blood pressure for a stable period (e.g., 30 minutes).

    • Infuse the vasoactive peptide intravenously at increasing doses.

    • Continuously monitor and record mean arterial pressure (MAP), systolic, and diastolic blood pressure.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each dose of the peptide.

    • Plot dose-response curves for the change in blood pressure.

Intracellular Calcium Mobilization Assay

This assay determines the ability of a peptide to induce calcium release within cells, a key step in many signaling pathways.

  • Cell Culture:

    • Culture vascular smooth muscle cells (VSMCs) or other relevant cell types in appropriate media.

    • Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Wash the cells with a buffered salt solution.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Add the vasoactive peptide at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response relative to the baseline.

    • Generate concentration-response curves and determine EC50 values.

Western Blot for ERK1/2 Phosphorylation

This protocol assesses the activation of the MAPK/ERK signaling pathway, which is involved in cell growth and proliferation.

  • Cell Treatment and Lysis:

    • Culture VSMCs to near confluence and then serum-starve for 24 hours to reduce basal signaling.

    • Treat the cells with the vasoactive peptide for a specified time (e.g., 5-15 minutes).

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Re-probe the membrane with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities and express the p-ERK1/2 level as a ratio to total ERK1/2.

Conclusion

The evidence presented in this guide clearly differentiates Angiotensin-(1-7) as a vasoactive peptide with a protective cardiovascular profile. In contrast to the vasoconstrictive, pro-hypertensive, and pro-proliferative effects of Angiotensin II and Endothelin-1, Angiotensin-(1-7) promotes vasodilation, lowers blood pressure, and inhibits VSMC proliferation.[4][10][11][12][15][17][20] While sharing vasodilatory properties with Bradykinin, Angiotensin-(1-7) also exhibits distinct anti-inflammatory effects.[1][13][14] The unique signaling of Angiotensin-(1-7) through its Mas receptor underpins these beneficial actions. A thorough understanding of these differences, supported by the experimental methodologies provided, is essential for the development of novel therapeutics targeting the renin-angiotensin system and other pathways involved in cardiovascular regulation.

References

Validating the Mas Receptor as the Primary Target for Angiotensin (1-7): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitively establishing the binding of Angiotensin (1-7) to its cognate Mas receptor is a critical step in studying the protective arm of the renin-angiotensin system (RAS). This guide provides a comparative analysis of experimental data to validate this interaction, contrasting it with potential off-target binding to other angiotensin receptors and offering detailed protocols for key validation assays.

Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide with a range of beneficial cardiovascular and cellular effects, primarily mediated through its interaction with the G protein-coupled receptor, Mas.[1][2] However, a comprehensive validation of this binding requires objective comparison with its affinity for other related receptors, such as the Angiotensin II type 1 and type 2 receptors (AT1R and AT2R) and the Mas-related G protein-coupled receptor type D (MrgD). This guide synthesizes binding affinity data from multiple studies and outlines the methodologies to empower researchers to rigorously verify this crucial ligand-receptor interaction.

Comparative Binding Affinities of Angiotensin Peptides

The binding affinity of Ang-(1-7) and other angiotensin peptides to the Mas receptor and other potential targets has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics for assessing the potency and affinity of these interactions.

PeptideReceptorCell TypeAssay TypeBinding Affinity (nM)
Angiotensin-(1-7) Mas CHO-Mas cellsRadioligand Competition ([¹²⁵I]Ang-(1-7))IC50: 6.9 , Kd: 0.83 [3]
Angiotensin IIMasCHO-Mas cellsRadioligand Competition ([¹²⁵I]Ang-(1-7))IC50: 53.3[4]
Angiotensin IIIMasCHO-Mas cellsRadioligand Competition ([¹²⁵I]Ang-(1-7))IC50: 452[4]
Angiotensin IVMasCHO-Mas cellsRadioligand Competition ([¹²⁵I]Ang-(1-7))IC50: 1,238[4]
A-779 (Mas Antagonist)MasCHO-Mas cellsRadioligand Competition ([¹²⁵I]Ang-(1-7))IC50: 0.3[4]
Angiotensin-(1-7) AT1R Rat Glomerular MembranesRadioligand Competition ([¹²⁵I]Ang II)Ki: 8.0 [5][6]
Angiotensin-(1-7) AT1R HEK293T cellsRadioligand Competition ([³H]Ang II)Affinity: ~200 [7]
Angiotensin-(1-7) AT2R HEK-293 cellsRadioligand Competition ([¹²⁵I][Sar¹,Ile⁸]Ang II)IC50: 246 [8]

Key Observations:

  • Ang-(1-7) demonstrates a high affinity for the Mas receptor, as indicated by low nanomolar IC50 and Kd values.[4][3]

  • The affinity of other angiotensin peptides, such as Angiotensin II, III, and IV, for the Mas receptor is significantly lower than that of Ang-(1-7).[4]

  • While Ang-(1-7) primarily binds to the Mas receptor, studies have shown it can also interact with the AT1 and AT2 receptors, albeit with generally lower affinity compared to Angiotensin II's affinity for AT1R.[6][7][9][8] The use of specific antagonists for AT1R (e.g., Losartan) and AT2R (e.g., PD123319) in binding assays helps to confirm that Ang-(1-7) binding to Mas is not mediated by these receptors.[1]

Experimental Protocols

Rigorous experimental design is paramount for validating the Ang-(1-7)-Mas receptor interaction. Below are detailed protocols for commonly employed assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells stably transfected with the Mas receptor (e.g., CHO-Mas cells).[4]

  • Radiolabeled Angiotensin-(1-7) (e.g., [¹²⁵I]Ang-(1-7)).[4]

  • Unlabeled Ang-(1-7) (for determining non-specific binding).[4]

  • Test peptides/compounds at various concentrations.

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).[4]

  • Cell harvesting equipment.

  • Gamma counter.[4]

Procedure:

  • Cell Preparation: Culture Mas-receptor transfected cells to confluence. Harvest the cells and prepare a cell membrane suspension.[4]

  • Assay Setup: In a microplate, add the cell membrane suspension to each well.[4]

  • Competitive Binding:

    • Total Binding: Add only the radioligand ([¹²⁵I]Ang-(1-7)).[4]

    • Non-specific Binding: Add the radioligand and a high concentration of unlabeled Ang-(1-7).[4]

    • Test Compound Binding: Add the radioligand and varying concentrations of the test peptide.[4]

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[4]

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration to determine the IC50 value using non-linear regression analysis.[4]

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_process Processing & Analysis prep1 Culture Mas-transfected cells prep2 Harvest cells & prepare membrane suspension prep1->prep2 assay1 Total Binding: Membranes + [¹²⁵I]Ang-(1-7) assay2 Non-specific Binding: Membranes + [¹²⁵I]Ang-(1-7) + excess unlabeled Ang-(1-7) assay3 Competitive Binding: Membranes + [¹²⁵I]Ang-(1-7) + varying [Test Compound] proc1 Incubate to Equilibrium assay1->proc1 assay2->proc1 assay3->proc1 proc2 Filter to separate bound & free ligand proc1->proc2 proc3 Count radioactivity (Gamma Counter) proc2->proc3 proc4 Calculate Specific Binding proc3->proc4 proc5 Determine IC50 proc4->proc5

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics, providing association (k_on) and dissociation (k_off) rates, in addition to the equilibrium dissociation constant (Kd).

General Protocol Outline:

  • Chip Preparation: Immobilize the purified Mas receptor onto the surface of a sensor chip.

  • Analyte Injection: Flow different concentrations of Ang-(1-7) (the analyte) over the chip surface.

  • Association Phase: Monitor the increase in the SPR signal as Ang-(1-7) binds to the immobilized receptor.

  • Dissociation Phase: Replace the analyte solution with a buffer and monitor the decrease in the SPR signal as Ang-(1-7) dissociates from the receptor.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to determine k_on, k_off, and Kd.

Downstream Signaling Pathways

Validating the functional consequences of Ang-(1-7) binding to the Mas receptor provides further evidence of a specific interaction. The activation of the Mas receptor by Ang-(1-7) triggers several downstream signaling cascades.

Key signaling events include:

  • ERK1/2 Phosphorylation: Ang-(1-7) can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This effect is often shown to be dependent on the Mas receptor, as it can be blocked by the Mas receptor antagonist A-779, but not by antagonists of AT1R or AT2R.[10]

  • Akt Phosphorylation: The PI3K/Akt pathway is another important signaling cascade activated by the Ang-(1-7)/Mas receptor axis, playing a role in cell survival and proliferation.[1]

  • Nitric Oxide (NO) Production: Ang-(1-7) binding to Mas can lead to the production of nitric oxide, a key molecule in vasodilation.[5]

G cluster_ras Renin-Angiotensin System cluster_downstream Downstream Signaling cluster_effects Physiological Effects AngI Angiotensin I AngII Angiotensin II Ang17 Angiotensin (1-7) ACE ACE ACE2 ACE2 AT1R AT1 Receptor Vaso Vasodilation AT1R->Vaso Vasoconstriction AntiPro Anti-proliferation AT1R->AntiPro Proliferation MasR Mas Receptor PKA PKA ERK p-ERK1/2 PI3K PI3K/Akt NO NO Production cAMP cAMP AntiInflam Anti-inflammation

References

Angiotensin (1-7): A Comparative Analysis of its In Vitro and In Vivo Actions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the multifaceted effects of the protective arm of the renin-angiotensin system.

Angiotensin (1-7) (Ang-(1-7)), a key component of the counter-regulatory axis of the renin-angiotensin system (RAS), has emerged as a significant player in cardiovascular and renal health.[1] It primarily exerts its effects by binding to the Mas receptor, often opposing the detrimental actions of Angiotensin II (Ang II).[2][3] This guide provides a detailed comparison of the in vitro and in vivo effects of Ang-(1-7), supported by experimental data and methodologies, to aid researchers in designing and interpreting studies focused on this promising therapeutic peptide.

Quantitative Data Comparison

The following tables summarize the key quantitative effects of Angiotensin (1-7) observed in both cellular and whole-organism models.

Table 1: In Vitro Effects of Angiotensin (1-7)

Cell TypeParameter MeasuredEffect of Ang-(1-7)Concentration/DoseReceptor(s) InvolvedAntagonist(s) UsedCitation(s)
Human Aortic Smooth Muscle Cells (HASMC)iNOS Induction (by Ang II or IL-1β)Concentration-dependent inhibition100 nMMasA779, D-Pro7-Ang-(1-7)[4]
Human Aortic Smooth Muscle Cells (HASMC)NADPH Oxidase Activity (stimulated by Ang II or IL-1β)Reduction100 nMMasA779[4]
Rat Proximal TubulesTransport-dependent O₂ Consumption (Qo₂)InhibitionThreshold ~100 pMAT1 (minor), non-AT1/non-AT2 (major)Losartan (partially attenuated), [Sar1, Thr8]ANG II (abolished)[5][6]
Human Umbilical Vein Endothelial Cells (HUVEC)Endothelial Cell Tube FormationInhibition by 24%0.17 nM - 17 µMAT(1-7) receptor (losartan-sensitive)D-[Alanine7]-Ang-(1-7), Losartan[7]
Human Mesangial CellsDNA Synthesis, TGF-β1, Fibronectin, Collagen IV ProductionEnhancementNot specifiedSpecific Ang-(1-7) receptorA-779, SB202190[8]
Human Cord Blood CD34⁺ CellsColony Formation (large non-erythroid and BFU-E)Increased number of coloniesDose-dependentNot specifiedNot specified[9]
Rat Mesangial CellsAng II-induced Cell Proliferation and PAI-1 OverexpressionInhibitionNot specifiedMasNot specified[10]
Pancreatic Islets (mouse)Insulin SecretionIncreasedNot specifiedMasNot specified[11]

Table 2: In Vivo Effects of Angiotensin (1-7)

Animal ModelParameter MeasuredEffect of Ang-(1-7)Administration Route & DoseReceptor(s) InvolvedAntagonist(s) UsedCitation(s)
Spontaneously Hypertensive Rats (SHR)Blood PressureDecrease (on day 2 of 7-day treatment)Long-term infusionNot specifiedNot specified[12]
Na-replete Anesthetized Wistar RatsUrinary Na⁺ and Water ExcretionElevatedConstant intrarenal infusion (0.1 and 1 nmol·min⁻¹·kg⁻¹)Not specifiedNot specified[5][6]
Rats with Halothane/Adrenaline-induced ArrhythmiasCardiac ArrhythmiasSignificant reduction in arrhythmic events4 nM i.v.MasA779, L-NAME[13]
Aged (16-month-old) Male C57BL/6J MiceSystolic and Mean Blood PressureReduction400 ng/kg/min subcutaneous osmotic mini-pump for 6 weeksNot specifiedNot specified[14]
Rats with Experimental GlomerulonephritisProteinuria, GlomerulosclerosisReduction576 μg·kg⁻¹·day⁻¹ continuous infusionMasNot specified[10]
Sheep with Experimental Septic ShockNorepinephrine RequirementReducedIntravenous infusionNot specifiedNot specified[15]
Water-loaded RatsDiuresis and NatriuresisAntidiuretic effectSubcutaneous injection (20-80 pmol/100 g BW)Not blocked by AVP V₂ receptor antagonistNot specified[16]
Female Wistar RatsIntravesical PressureNo significant changeIntravenous and in situ administrationNot specifiedNot specified[17]

Signaling Pathways of Angiotensin (1-7)

Ang-(1-7) primarily signals through the G protein-coupled Mas receptor. This interaction initiates a cascade of intracellular events that often counteract the signaling pathways activated by Ang II through its AT1 receptor. The ACE2/Ang-(1-7)/Mas axis is now considered a protective arm of the RAS.[1][18]

Below is a diagram illustrating the principal signaling pathway of Ang-(1-7).

Ang_1_7_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Ang_II Angiotensin II Ang_I->Ang_II ACE Ang_1_7 Angiotensin (1-7) Ang_I->Ang_1_7 NEP Ang_II->Ang_1_7 ACE2 AT1R AT1 Receptor Ang_II->AT1R MasR Mas Receptor Ang_1_7->MasR Ang_1_7->AT1R Biased Agonism/ Antagonism G_Protein_Mas Gi/Gs MasR->G_Protein_Mas G_Protein Gq/11 AT1R->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3/DAG Increase PLC->IP3_DAG Ca2_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca2_PKC Vasoconstriction Vasoconstriction, Inflammation, Fibrosis Ca2_PKC->Vasoconstriction PI3K_Akt PI3K/Akt Pathway G_Protein_Mas->PI3K_Akt eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic NO->Vasodilation

Caption: Angiotensin (1-7) signaling pathway via the Mas receptor, counteracting Angiotensin II effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study Angiotensin (1-7).

In Vitro Methodologies
  • Cell Culture:

    • Human Aortic Smooth Muscle Cells (HASMC): Cells are cultured and stimulated with Ang II or IL-1β to induce an inflammatory response, measured by the expression of inducible nitric oxide synthase (iNOS). The inhibitory effect of Ang-(1-7) is then assessed in a concentration-dependent manner.[4]

    • Human Umbilical Vein Endothelial Cells (HUVEC): HUVECs are cultured in EGM-2 medium to assess angiogenesis. The effect of Ang-(1-7) on endothelial cell tube formation is measured by counting tube branch points after an 18-hour treatment period.[7]

    • Rat Proximal Tubules: Fresh suspensions of rat proximal tubules are used to measure transport-dependent O₂ consumption (Qo₂). The inhibitory effect of various concentrations of Ang-(1-7) on Qo₂ is determined, often in the presence of specific receptor antagonists to identify the signaling pathway.[5][6]

  • Biochemical Assays:

    • Western Blot: Used to determine the expression levels of proteins such as iNOS in cell lysates.[4]

    • Griess Method: Employed to measure the release of nitric oxide (NO) into the cell culture medium.[4]

    • Lucigenin-derived Chemiluminescence: This assay is used to measure NADPH oxidase activity in cell homogenates.[4]

    • Electromobility Shift Assay (EMSA): Used to determine the activation of transcription factors like NF-κB.[4]

In Vivo Methodologies
  • Animal Models:

    • Spontaneously Hypertensive Rats (SHR): These rats are a common model for studying hypertension. Long-term infusion of Ang-(1-7) is administered to assess its effect on blood pressure.[12]

    • Anesthetized Wistar Rats: Used for renal function studies. A constant intrarenal infusion of Ang-(1-7) is administered, and its effects on renal blood flow, blood pressure, and urinary excretion of sodium and water are measured.[5][6]

    • Septic Shock Model (Sheep): Sepsis is induced by bacterial peritonitis, and animals receive an intravenous infusion of Ang-(1-7) or a placebo to evaluate its therapeutic potential in preventing septic shock and reducing the need for vasopressors.[15]

  • Physiological Measurements:

    • Blood Pressure Measurement: In conscious animals, blood pressure can be monitored via telemetry. In anesthetized animals, direct cannulation of an artery (e.g., carotid) is used.[19]

    • Electrocardiogram (ECG): Used to monitor cardiac rhythm and assess the antiarrhythmic effects of Ang-(1-7) in models of induced cardiac arrhythmias.[13]

    • Doppler Flowmetry: A miniaturized Doppler flowmeter probe is placed around an artery (e.g., renal artery) to measure regional blood flow.[17]

Experimental Workflow Example: Investigating Anti-inflammatory Effects

The following diagram illustrates a typical experimental workflow to compare the in vitro and in vivo anti-inflammatory effects of Angiotensin (1-7).

Experimental_Workflow cluster_InVitro In Vitro Arm cluster_InVivo In Vivo Arm cluster_Analysis Data Analysis and Comparison Cell_Culture Culture HASMC Induce_Inflammation Stimulate with Ang II / IL-1β Cell_Culture->Induce_Inflammation Treat_Ang17 Treat with Ang-(1-7) ± Mas Antagonist (A779) Induce_Inflammation->Treat_Ang17 Measure_Markers Measure iNOS, NO, NADPH activity, NF-κB Treat_Ang17->Measure_Markers Compare_Results Compare In Vitro mechanistic data with In Vivo physiological outcomes Measure_Markers->Compare_Results Animal_Model Select Animal Model (e.g., SHR, Sepsis Model) Induce_Pathology Induce Hypertension / Sepsis Animal_Model->Induce_Pathology Administer_Ang17 Administer Ang-(1-7) (e.g., infusion) Induce_Pathology->Administer_Ang17 Monitor_Vitals Monitor Blood Pressure, Inflammatory Cytokines Administer_Ang17->Monitor_Vitals Monitor_Vitals->Compare_Results Conclusion Draw Conclusions on Anti-inflammatory Efficacy and Mechanism Compare_Results->Conclusion

References

Angiotensin (1-7): A Comparative Analysis of its Cross-Reactivity with Angiotensin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinity and functional activity of Angiotensin (1-7) at Mas, AT1, and AT2 receptors, supported by experimental data and detailed protocols.

Angiotensin (1-7) [Ang-(1-7)], a key peptide of the renin-angiotensin system (RAS), is recognized for its protective cardiovascular effects, which are primarily mediated through its binding to the Mas receptor.[1] However, the therapeutic potential of Ang-(1-7) is also influenced by its interaction with other angiotensin receptors, namely the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Understanding the cross-reactivity of Ang-(1-7) is crucial for elucidating its complete pharmacological profile and for the development of novel therapeutics targeting the RAS. This guide provides a comparative analysis of Ang-(1-7)'s interaction with Mas, AT1, and AT2 receptors, presenting quantitative binding data, detailed experimental methodologies, and an overview of the associated signaling pathways.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of Angiotensin (1-7) to its primary receptor, Mas, and its cross-reactivity with AT1 and AT2 receptors have been characterized in various studies. The following table summarizes the reported binding affinities (Kd, Ki, IC50) for Ang-(1-7) at these receptors.

ReceptorLigandBinding AffinityCell Type/TissueReference
Mas Angiotensin (1-7)Kd = 0.83 nmol/l-[2]
(D-Ala⁷)-Angiotensin-(1–7)IC₅₀ = 0.3 nmol/l-[2]
AVE 0991IC₅₀ = ~10 nmol/l-[2]
AT1 Angiotensin (1-7)Ki = ~200 nMHEK293T cells[3]
Angiotensin (1-7)Ki = 233 nMRat aortic endothelial cells[4]
Angiotensin (1-7)Negligible bindingHEK293 cells stably expressing AT1[2]
AT2 Angiotensin (1-7)Ki = 288 nMRat aortic endothelial cells[4]
Angiotensin (1-7)Moderate affinity (five times lower than Angiotensin II)-[2]

Note: Binding affinities can vary depending on the experimental conditions, radioligand used, and the cellular context.

Signaling Pathways

The interaction of Angiotensin (1-7) with Mas, AT1, and AT2 receptors initiates distinct intracellular signaling cascades. While its effects are predominantly mediated via the Mas receptor, its cross-reactivity with AT1 and AT2 receptors can also trigger specific cellular responses.

Mas Receptor Signaling

Activation of the Mas receptor by Ang-(1-7) typically leads to vasodilatory, anti-proliferative, and anti-inflammatory effects.[5] This is primarily achieved through the activation of the nitric oxide (NO) pathway.

Mas_Signaling Ang17 Angiotensin (1-7) Mas Mas Receptor Ang17->Mas G_protein G Protein Mas->G_protein PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Angiotensin (1-7) signaling through the Mas receptor.

AT1 Receptor Cross-Reactivity and Biased Agonism

While some studies report negligible binding of Ang-(1-7) to the AT1 receptor in certain experimental setups[2], others indicate a binding affinity in the nanomolar range.[3][4] Interestingly, Ang-(1-7) has been described as a biased agonist at the AT1 receptor.[3] It fails to activate the classical Gq-protein pathway associated with vasoconstriction but can trigger β-arrestin recruitment, which may contribute to cardioprotective effects.[3][6]

AT1_Signaling cluster_AngII Angiotensin II cluster_Ang17 Angiotensin (1-7) AngII Angiotensin II AT1_AngII AT1 Receptor AngII->AT1_AngII Gq Gq Protein AT1_AngII->Gq beta_arrestin β-Arrestin AT1_AngII->beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Ang17 Angiotensin (1-7) AT1_Ang17 AT1 Receptor Ang17->AT1_Ang17 AT1_Ang17->beta_arrestin Cardioprotection Cardioprotection beta_arrestin->Cardioprotection

Caption: Biased agonism of Angiotensin (1-7) at the AT1 receptor.

AT2 Receptor Cross-Reactivity

Angiotensin (1-7) binds to the AT2 receptor with moderate affinity.[2] The functional consequences of this interaction are still being fully elucidated, but some studies suggest that certain biological effects of Ang-(1-7) can be attenuated by AT2 receptor antagonists, indicating that this binding is functionally relevant.[2] AT2 receptor activation is generally associated with effects that counteract the AT1 receptor, such as vasodilation and anti-inflammatory responses.[7]

AT2_Signaling Ang17 Angiotensin (1-7) AT2 AT2 Receptor Ang17->AT2 Gi Gi Protein AT2->Gi Phosphatases Phosphatases (SHP-1, PP2A) Gi->Phosphatases Anti_proliferative Anti-proliferative Effects Phosphatases->Anti_proliferative

Caption: Angiotensin (1-7) signaling through the AT2 receptor.

Experimental Protocols

Accurate assessment of Angiotensin (1-7) cross-reactivity relies on robust and well-defined experimental protocols. Below are outlines for key assays used to characterize ligand-receptor interactions.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of Angiotensin (1-7) for AT1 and AT2 receptors and the dissociation constant (Kd) for the Mas receptor.

Materials:

  • Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human AT1, AT2, or Mas receptor. Rat liver or kidney membranes can also be used for endogenous receptor studies.[8][9]

  • Radioligand: Typically [¹²⁵I]Sar¹,Ile⁸-Angiotensin II for AT1 and AT2 receptors. A specific radiolabeled Ang-(1-7) analog would be used for Mas receptor binding.

  • Competitor Ligands: Unlabeled Angiotensin (1-7), Angiotensin II, and specific receptor antagonists (e.g., Losartan for AT1, PD123319 for AT2, A-779 for Mas).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and Cocktail.

Workflow:

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep reagents Prepare Radioligand and Competitors prep->reagents incubation Incubate Membranes, Radioligand, and Competitor reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the receptor of interest. Homogenize the cells in a lysis buffer and perform differential centrifugation to isolate the membrane fraction.[10]

  • Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of Ang-(1-7)).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation, specifically the release of intracellular calcium, which is a hallmark of Gq-coupled receptor signaling (e.g., AT1 receptor).

Objective: To determine the functional potency (EC50) of Angiotensin (1-7) in activating or inhibiting Angiotensin II-induced calcium mobilization via the AT1 receptor.

Materials:

  • Cell Line: Cells stably expressing the human AT1 receptor (e.g., CHO-K1/AT1).[11]

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.[12]

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Angiotensin II.

  • Test Ligand: Angiotensin (1-7).

  • Fluorescence Plate Reader: With kinetic reading capabilities and automated injectors.

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Ligand Addition: Use the plate reader's injectors to add varying concentrations of Angiotensin (1-7) (to test for agonism) or a fixed concentration of Angiotensin II in the presence of varying concentrations of Ang-(1-7) (to test for antagonism).

  • Kinetic Reading: Immediately after ligand addition, record the fluorescence intensity over time to capture the transient calcium response.[13]

  • Data Analysis: The change in intracellular calcium is proportional to the change in fluorescence. Plot the peak fluorescence response against the log concentration of the ligand to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The cross-reactivity of Angiotensin (1-7) with AT1 and AT2 receptors adds a layer of complexity to its pharmacological profile. While its primary beneficial effects are mediated through the Mas receptor, its interactions with AT1 and AT2 receptors, particularly its biased agonism at the AT1 receptor, may contribute significantly to its overall therapeutic actions. A thorough understanding of these interactions, supported by robust experimental data, is essential for the continued development of Ang-(1-7)-based therapies for cardiovascular and other diseases. The data and protocols presented in this guide provide a framework for researchers to further investigate the intricate pharmacology of this important peptide.

References

A Comparative Guide to Angiotensin (1-7) and Bradykinin in Vasodilation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilation pathways mediated by Angiotensin (1-7) (Ang-(1-7)) and bradykinin. It includes an objective analysis of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of their signaling cascades.

Executive Summary

Angiotensin (1-7) and bradykinin are both potent vasodilators that play crucial roles in cardiovascular regulation. While both ultimately lead to smooth muscle relaxation and increased blood flow, they operate through distinct receptors and signaling pathways. Ang-(1-7) primarily acts through the Mas receptor, while bradykinin binds to the B2 receptor. A key aspect of their interaction is the ability of Ang-(1-7) to potentiate the vasodilatory effects of bradykinin, largely by inhibiting the Angiotensin-Converting Enzyme (ACE), which is responsible for bradykinin degradation. This guide delves into the nuances of their mechanisms, providing a comparative analysis of their efficacy and signaling networks.

Data Presentation

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the vasodilatory effects of Ang-(1-7) and bradykinin.

Table 1: Comparative Vasodilatory Potency

AgonistVessel TypePre-constrictorEC50Reference
BradykininCanine Coronary ArteryU466192.45 ± 0.51 nmol/L[1][2]
Bradykinin + Ang-(1-7) (2 µmol/L)Canine Coronary ArteryU466190.37 ± 0.08 nmol/L[1][2]
Angiotensin (1-7)Porcine Coronary Artery---EC50: 2.2 ± 0.4 µmol/L[3]
Angiotensin (1-7)Canine Coronary Artery---EC50: 2.73 ± 0.58 µmol/L[3]

Table 2: Potentiation of Bradykinin-Induced Vasodilation by Angiotensin (1-7)

Vessel TypeAng-(1-7) ConcentrationFold-Shift in Bradykinin EC50Key FindingsReference
Canine Coronary Artery2 µmol/L6.6-fold leftward shiftAng-(1-7) significantly enhances bradykinin-induced relaxation.[1][2]
Porcine Coronary Artery10 µmol/L5-fold leftward shiftAng-(1-7) potentiates bradykinin by acting as an ACE inhibitor.[4]
Rat Mesenteric ArteriolesNot specifiedPotentiation observedThe interaction was abolished by a B2 receptor antagonist (HOE 140) and an Ang-(1-7) antagonist (A-779).[5]

Signaling Pathways

Angiotensin (1-7) Vasodilation Pathway

Ang-(1-7) exerts its vasodilatory effects primarily through the G-protein coupled Mas receptor, which is expressed on endothelial cells.[6] Activation of the Mas receptor initiates a signaling cascade that leads to the production of nitric oxide (NO) and other vasodilatory molecules.[7] This pathway involves the activation of Phospholipase A2 and the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[7][8]

Angiotensin_1_7_Pathway Ang_1_7 Angiotensin (1-7) MasR Mas Receptor Ang_1_7->MasR Binds G_protein G-Protein MasR->G_protein Activates PLA2 Phospholipase A2 G_protein->PLA2 Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Angiotensin (1-7) Signaling Pathway
Bradykinin Vasodilation Pathway

Bradykinin is a potent vasodilator that acts through the B2 receptor, a G-protein coupled receptor found on endothelial cells.[9] Activation of the B2 receptor is coupled to Gq/11 and Gi proteins, leading to the activation of Phospholipase C (PLC).[9] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[10] The increase in intracellular calcium stimulates eNOS to produce NO, leading to vasodilation.[10] The pathway can also involve other signaling molecules like MAPKs.[10]

Bradykinin_Pathway Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gq_11 Gq/11 B2R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca²⁺/Calmodulin IP3->CaM Increases Ca²⁺ PKC Protein Kinase C DAG->PKC Activates eNOS eNOS CaM->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Bradykinin Signaling Pathway

Experimental Protocols

Isolated Aortic Ring Vasoreactivity Assay

This ex vivo method is widely used to assess the vasoactive properties of pharmacological compounds on isolated arterial segments.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat, mouse)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Organ bath system with force transducers

  • Data acquisition system

  • Pre-constricting agent (e.g., Phenylephrine, U46619)

  • Test compounds (Angiotensin (1-7), bradykinin)

  • Standard laboratory equipment (dissection tools, microscope, etc.)

Procedure:

  • Aorta Excision and Preparation:

    • Humanely euthanize the animal and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • The rings are suspended between two L-shaped stainless-steel hooks, one fixed to the chamber and the other connected to a force transducer.

  • Equilibration and Viability Testing:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

    • Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).

    • To test endothelial integrity, pre-constrict the rings with an agonist like phenylephrine and then induce relaxation with an endothelium-dependent vasodilator such as acetylcholine.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to the baseline tension.

    • Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619) to achieve a stable contraction plateau.

    • Add the test vasodilator (Ang-(1-7) or bradykinin) in a cumulative concentration-response manner.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximal relaxation) values.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Aorta_Excision Aorta Excision & Preparation Ring_Mounting Aortic Ring Mounting in Organ Bath Aorta_Excision->Ring_Mounting Equilibration Equilibration & Viability Testing Ring_Mounting->Equilibration Pre_Contraction Pre-contraction with Vasoconstrictor Equilibration->Pre_Contraction Cumulative_Addition Cumulative Addition of Vasodilator Pre_Contraction->Cumulative_Addition Tension_Recording Record Isometric Tension Cumulative_Addition->Tension_Recording Curve_Construction Construct Concentration- Response Curves Tension_Recording->Curve_Construction Parameter_Calculation Calculate EC50 & Emax Curve_Construction->Parameter_Calculation

Aortic Ring Assay Workflow

Conclusion

Both Angiotensin (1-7) and bradykinin are significant endogenous vasodilators, but they achieve this effect through distinct and interacting pathways. Ang-(1-7), via its Mas receptor, and bradykinin, through its B2 receptor, both converge on the production of nitric oxide, a key mediator of vasorelaxation. The ability of Ang-(1-7) to inhibit ACE and thereby potentiate the effects of bradykinin highlights a crucial point of crosstalk between the renin-angiotensin system and the kinin-kallikrein system. Understanding these intricate signaling networks and their interactions is paramount for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension and heart failure. This guide provides a foundational comparison to aid researchers and drug development professionals in this endeavor.

References

Replicating Angiotensin-(1-7) Research: A Comparative Guide for Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Angiotensin-(1-7) [Ang-(1-7)] performance across various preclinical models, supported by experimental data. It aims to facilitate the replication of key research findings in cardiovascular, renal, and metabolic studies.

Angiotensin-(1-7) is a heptapeptide of the renin-angiotensin system (RAS) that counteracts many of the detrimental effects of Angiotensin II (Ang II).[1][2][3] It exerts its effects primarily through the Mas receptor, a G-protein coupled receptor, initiating signaling cascades that promote vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative responses.[1][2][3] This guide summarizes key quantitative findings and detailed methodologies to aid in the design and interpretation of studies investigating this promising therapeutic target.

Data Presentation: Comparative Efficacy of Angiotensin-(1-7)

The following tables summarize the quantitative effects of Ang-(1-7) in various preclinical models, including comparisons with standard RAS inhibitors where available.

Cardiovascular Outcomes:

Preclinical ModelInterventionDose/DurationBlood Pressure Reduction (Systolic, mmHg)Cardiac Hypertrophy/Fibrosis ReductionReference
Spontaneously Hypertensive Rats (SHR)Ang-(1-7)24 μg/kg/h for 3 weeksNo significant changeReduced septal and posterior wall thickness, cardiomyocyte hypertrophy, and fibrosis.[4][4]
Transgenic (mRen2)27 RatsAng-(1-7) fusion proteinSingle injectionMax reduction of 38 ± 7 mmHgNot reported[1]
Ang II-infused Normotensive RatsAng-(1-7)400 ng/kg/min for 4 weeksNo effect on Ang II-induced hypertensionAttenuated Ang II-induced cardiac hypertrophy and perivascular fibrosis.[5][5]
Fructose-Fed Rats (Hypertensive, Insulin-Resistant)Ang-(1-7)100 ng·kg−1·min−1 for 2 weeksSignificant reductionAmeliorated cardiac hypertrophy and fibrosis.[6][6]
Aged C57BL/6J MiceAng-(1-7)400 ng/kg/min for 6 weeksReduced systolic and mean blood pressureNot reported[7]
Subtotal Nephrectomy RatsAng-(1-7)Not specifiedIncreased blood pressureIncreased cardiac hypertrophy and fibrosis.[8]
Subtotal Nephrectomy RatsRamipril (ACEi)1mg/kg/dayReduced blood pressureImproved cardiac hypertrophy[8][9]
db/db Mice (Type 2 Diabetes)Ang-(1-7)Daily for 14 daysNot reportedReduced cardiomyocyte hypertrophy and fibrosis.[10][10]
Myocardial Infarction (Rat Model)Ang-(1-7)24 μg/kg/h for 8 weeksNo significant changeAttenuated myocyte hypertrophy and preserved cardiac function.

Renal Outcomes:

Preclinical ModelInterventionDose/DurationReduction in Proteinuria/AlbuminuriaReduction in Glomerulosclerosis/FibrosisReference
Anti-Thy-1 Glomerulonephritis (Rat)Ang-(1-7)576 μg·kg−1·day−175% reduction in proteinuriaReduced glomerulosclerosis (48%), collagen I (24%), and fibronectin (25%).[11][11]
Adriamycin-Induced Nephropathy (Mouse)AVE 0991 (MasR agonist)Not specifiedReduced urinary protein lossAttenuated histological changes.[12]
Adriamycin-Induced Nephropathy (Mouse)Losartan (ARB)Not specifiedReduced urinary protein lossAttenuated histological changes.[12]
Ischemia-Reperfusion Injury (Mouse)Ang-(1-7)576 µg/kgReduced urinary AGT and Kim-1Attenuated fibronectin, Collagen I, and TGF-β expression.[13][13]
Ischemia-Reperfusion Injury (Mouse)Losartan (ARB)10 mg/kgReduced serum creatinine and ureaNot specified[13]
Thyroxine-Induced Renal Injury (Rat)Ang-(1-7)500 µg/kg for 14 daysNo protectionNo protection[2]
Thyroxine-Induced Renal Injury (Rat)Losartan (ARB)10 mg/kg for 14 daysPrevented increase in protein excretionPrevented glomerular hypertrophy[2]
Thyroxine-Induced Renal Injury (Rat)Captopril (ACEi)20 mg/kg for 14 daysNo effect on protein excretionPrevented glomerular hypertrophy[2]
5/6 Nephrectomy (Mouse)Ang-(1-7)Not specifiedNo effect on albuminuriaIncreased relative mesangial area[14]
Fawn-Hooded Hypertensive Rat (FSGS)Ang-(1-7)100–400 ng/kg/min for 8-12 weeksNo reduction in glomerular damageNo reduction in glomerular damage[15]

Metabolic Outcomes:

Preclinical ModelInterventionDose/DurationImprovement in Insulin Sensitivity (Glucose Infusion Rate - GIR)Changes in Fasting Glucose/InsulinReference
High-Fat Fed MiceAng-(1-7)400 ng/kg/min for 3 weeksIncreased GIR (31 ± 5 vs 16 ± 1 mg/kg/min in vehicle).[8][16]No change in fasting glucose or insulin.[8][16][8][16]
Obese MiceCaptopril (ACEi)50 mg/l in drinking water for 3 weeksIncreased GIR (31 ± 4 vs 16 ± 2 mg·kg−1·min−1 in vehicle).[17]Not specified[17]
Obese MiceCaptopril + A779 (MasR antagonist)Captopril (50 mg/l), A779 (400 or 800 ng·kg−1·min−1) for 3 weeksAttenuated captopril-mediated improvement in GIR (23 ± 2 mg·kg−1·min−1).[17]Not specified[17]
High-Fructose Diet Rats (Metabolic Syndrome)Ang-(1-7)100 ng.kg(-1).min(-1) for 2 weeksImproved insulin signaling (IR/IRS-1/PI3K/Akt pathway)Normalized hyperinsulinemia[18]
High-Fat Diet Rats (Metabolic Syndrome)A-1317 (Ang-(1-7) analog)7 weeksMore efficient in improving HOMA-β and QUICKI compared to Ang-(1-7)More efficient in reducing fasting blood glucose and insulin compared to Ang-(1-7).[19][19]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summarized protocols for key experiments cited in this guide.

1. Blood Pressure Measurement (Non-invasive Tail-Cuff Method in Mice)

  • Acclimatization: Acclimate mice to the restraining device and tail-cuff procedure for several days before recording data to minimize stress-induced fluctuations.

  • Procedure: Place the mouse in a restrainer on a heated platform to promote vasodilation of the tail artery. A cuff with a pneumatic pulse sensor is placed at the base of the tail.

  • Measurement: The cuff is automatically inflated and then deflated. The system records systolic, diastolic, and mean arterial pressure.

  • Data Acquisition: Obtain multiple readings per session and average them for each animal. Measurements should be taken at the same time each day to account for circadian variations.[18]

2. Cardiac Function Assessment (Echocardiography in Mice)

  • Anesthesia: Anesthetize the mouse lightly (e.g., with isoflurane) to minimize cardiodepressive effects.

  • Procedure: Place the mouse on a heated platform in a supine position. Use a high-frequency ultrasound transducer to obtain two-dimensional images of the heart in parasternal long-axis and short-axis views.

  • Measurements: Acquire M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculations: Calculate fractional shortening (FS %) and ejection fraction (EF %) as indices of systolic function.

3. Renal Fibrosis Evaluation (Histology and Immunohistochemistry)

  • Tissue Preparation: Perfuse kidneys with saline followed by 4% paraformaldehyde. Embed the fixed tissue in paraffin and cut into thin sections (e.g., 4 µm).

  • Staining:

    • Masson's Trichrome or Sirius Red: To visualize collagen deposition and assess the extent of interstitial fibrosis.

    • Periodic Acid-Schiff (PAS): To evaluate glomerulosclerosis and basement membrane thickening.[20]

  • Immunohistochemistry: Use specific antibodies to detect fibrotic markers such as Fibronectin, Collagen I, and Transforming Growth Factor-beta (TGF-β).

  • Quantification: Use image analysis software to quantify the stained area as a percentage of the total cortical or glomerular area.[13]

4. Insulin Sensitivity Assessment (Hyperinsulinemic-Euglycemic Clamp in Mice)

  • Catheterization: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp to allow for recovery.[11]

  • Fasting: Fast mice overnight (e.g., 5-6 hours) before the experiment.[21]

  • Basal Period: Infuse a tracer (e.g., [3-³H]glucose) to measure basal glucose turnover.[1]

  • Clamp Period:

    • Initiate a primed-continuous infusion of insulin.

    • Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

    • Infuse a variable rate of glucose to maintain euglycemia (e.g., 120-140 mg/dL).[1][21]

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of whole-body insulin sensitivity.[11]

Mandatory Visualization

Signaling Pathways of Angiotensin-(1-7)

The binding of Ang-(1-7) to its Mas receptor initiates a cascade of intracellular events that counteract the pathological actions of Ang II. Key signaling pathways include the PI3K/Akt/eNOS pathway, leading to nitric oxide production and vasodilation, and the inhibition of the MAPK/ERK pathway, which is involved in cellular growth and proliferation.[2][6][13][22]

Ang_1_7_Signaling Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR binds PI3K PI3K MasR->PI3K activates MAPK_ERK MAPK/ERK Pathway MasR->MAPK_ERK inhibits Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation CellGrowth Cell Growth & Proliferation MAPK_ERK->CellGrowth AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds AT1R->MAPK_ERK activates

Caption: Angiotensin-(1-7) signaling through the Mas receptor.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of Ang-(1-7) in a preclinical animal model involves several key stages, from model induction to data analysis.

Experimental_Workflow Model Disease Model Induction (e.g., SHR, High-Fat Diet) Treatment Treatment Administration (Ang-(1-7) or Vehicle) Model->Treatment Monitoring In-life Monitoring (e.g., Blood Pressure) Treatment->Monitoring Endpoint Endpoint Assays (e.g., Cardiac Function, Histology) Monitoring->Endpoint Analysis Data Analysis & Interpretation Endpoint->Analysis

Caption: A generalized experimental workflow for preclinical studies.

Logical Comparison: Ang-(1-7) vs. Other RAS Inhibitors

This diagram illustrates the rationale for comparing Ang-(1-7) with conventional RAS inhibitors like ACE inhibitors and Angiotensin Receptor Blockers (ARBs).

Comparison_Logic RAS Renin-Angiotensin System ACEi ACE Inhibitors (e.g., Captopril) RAS->ACEi ARB ARBs (e.g., Losartan) RAS->ARB Ang17_Therapy Ang-(1-7) Therapy RAS->Ang17_Therapy AngII_Reduction Reduced Ang II Effects ACEi->AngII_Reduction Ang17_Increase Increased Ang-(1-7) Effects ACEi->Ang17_Increase indirectly ARB->AngII_Reduction ARB->Ang17_Increase indirectly Ang17_Therapy->Ang17_Increase directly Outcome Therapeutic Outcomes (Cardiovascular, Renal, Metabolic) AngII_Reduction->Outcome Ang17_Increase->Outcome

Caption: Comparing mechanisms of Ang-(1-7) and other RAS inhibitors.

References

The Synergistic Potential of Angiotensin (1-7) in Antihypertensive Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a cornerstone in the regulation of blood pressure and cardiovascular homeostasis. While the vasoconstrictor and proliferative effects of Angiotensin II (Ang II) are well-established targets for antihypertensive drugs, the counter-regulatory arm of the RAS, centered around Angiotensin (1-7) [Ang-(1-7)], offers a compelling avenue for synergistic therapeutic strategies. This guide provides a comparative analysis of the synergistic effects of Ang-(1-7) with various classes of antihypertensive drugs, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Executive Summary

Angiotensin (1-7), acting primarily through its receptor Mas, exerts vasodilatory, anti-inflammatory, and anti-proliferative effects, effectively counteracting the actions of Ang II. Several classes of antihypertensive drugs, notably Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), inherently increase the levels of Ang-(1-7), contributing to their therapeutic efficacy. This guide demonstrates that the co-administration or potentiation of Ang-(1-7) with existing antihypertensive agents can lead to a more profound reduction in blood pressure and enhanced end-organ protection.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from preclinical studies in spontaneously hypertensive rats (SHR), a widely used model for human essential hypertension. The data illustrates the mean arterial pressure (MAP) or systolic blood pressure (SBP) reduction achieved with monotherapy versus combination therapy involving Ang-(1-7) or drugs that elevate its levels.

Table 1: Synergistic Effects of Angiotensin (1-7) with ACE Inhibitors

Treatment Group (Spontaneously Hypertensive Rats)Mean Arterial Pressure (mmHg)Reference
SHR Control196 ± 6[1]
SHR + L-NAME229 ± 3[1]
SHR + L-NAME + CaptoprilNot specified, but significantly attenuated MAP elevation[1]
SHR + L-NAME + Captopril + A779 (Ang-(1-7) antagonist)Reversed the effects of captopril in reducing MAP[1]
Lisinopril + Losartan treated SHR (Normalized BP)Baseline: 91 ± 4[2][3]
Lisinopril + Losartan treated SHR + Ang-(1-7) antibodySignificant elevation in MAP[2][3]

Table 2: Synergistic Effects of Angiotensin (1-7) with Angiotensin Receptor Blockers (ARBs)

Treatment Group (Spontaneously Hypertensive Rats)Systolic Blood Pressure (mmHg)Reference
Vehicle~185[4]
Olmesartan (10 mg/kg/day)~130[4]
Atenolol (30 mg/kg/day)~155[4]
Hydralazine (10 mg/kg/day)~155[4]
Lisinopril and Losartan combination (normalized BP)104 ± 5[5]
Lisinopril and Losartan combination + Neprilysin inhibitor (blocks Ang-(1-7) formation)Rapid rise in mean arterial pressure from 81 ± 3 to 96 ± 4[5]

Table 3: Effects of Angiotensin (1-7) with Beta-Blockers

Treatment Group (Spontaneously Hypertensive Rats)Effect on Lipid MetabolismReference
SHR treated with oral Ang-(1-7) and atenololImproved lipid metabolism, reduced total plasma cholesterol[6]

Note: Direct comparative blood pressure data for Ang-(1-7) and beta-blocker combination was not the primary focus of the cited study.

Table 4: Combination Therapy with other Antihypertensive Classes

Combination TherapyEffect on Blood PressureReference
ARB (e.g., Losartan) + Hydrochlorothiazide (Diuretic)Effectively controls blood pressure through synergistic action.[7][8]
Amlodipine (Calcium Channel Blocker) + Benazepril (ACE Inhibitor)Synergistic effects on hemodynamic stability.[9]
Amlodipine (Calcium Channel Blocker) + Candesartan (ARB)Significant synergism on blood pressure reduction.[10]

Signaling Pathways and Mechanisms of Action

The synergistic effects of Ang-(1-7) are rooted in its unique signaling pathway, which counter-regulates the classical RAS axis. The following diagrams illustrate these pathways and a typical experimental workflow.

Angiotensin_Signaling_Pathway cluster_classical_RAS Classical RAS (Pressor Axis) cluster_counter_regulatory_RAS Counter-regulatory RAS (Depressor Axis) cluster_drugs Antihypertensive Drug Action Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang_1_7 Angiotensin (1-7) AngI->Ang_1_7 NEP AT1R AT1 Receptor AngII->AT1R AngII->Ang_1_7 ACE2 Classical_Effects Vasoconstriction Inflammation Fibrosis AT1R->Classical_Effects Activation MasR Mas Receptor Ang_1_7->MasR Counter_Effects Vasodilation Anti-inflammatory Anti-fibrotic MasR->Counter_Effects Activation ACEi ACE Inhibitors ACEi->AngII Inhibition ACEi->Ang_1_7 Increases levels (reduced degradation) ARBs ARBs ARBs->AT1R Blockade ARBs->Ang_1_7 Potentiates effects (unopposed action)

Caption: The Renin-Angiotensin System: Classical vs. Counter-regulatory Pathways.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Spontaneously Hypertensive Rats - SHR) start->animal_model group_allocation Group Allocation (Control, Monotherapy, Combination Therapy) animal_model->group_allocation drug_administration Drug Administration (e.g., Oral gavage, Osmotic minipumps) group_allocation->drug_administration bp_measurement Blood Pressure Measurement (e.g., Tail-cuff plethysmography, Radiotelemetry) drug_administration->bp_measurement tissue_collection Tissue and Blood Sample Collection bp_measurement->tissue_collection biochemical_analysis Biochemical Analysis (e.g., Angiotensin peptide levels by RIA, Biomarker assays) tissue_collection->biochemical_analysis data_analysis Data Analysis and Statistical Evaluation biochemical_analysis->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Evaluating Antihypertensive Drug Synergy.

Experimental Protocols

1. Measurement of Blood Pressure in Conscious Rats

  • Method: Tail-cuff plethysmography is a common non-invasive method. For continuous and more accurate measurements, radiotelemetry is the gold standard.

  • Procedure (Tail-Cuff):

    • Acclimatize rats to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.

    • Warm the rat's tail to a consistent temperature (e.g., 32-34°C) to detect the tail artery pulse.

    • Place the tail cuff and a pulse sensor on the rat's tail.

    • Inflate the cuff to a pressure sufficient to occlude blood flow and then slowly deflate it.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Repeat measurements multiple times for each animal and average the readings.

  • Procedure (Radiotelemetry):

    • Surgically implant a pressure-sensing catheter into the abdominal aorta or femoral artery of the anesthetized rat. The transmitter is placed in the abdominal cavity.

    • Allow the animal to recover from surgery for at least one week.

    • The transmitter continuously records and transmits blood pressure and heart rate data to a receiver, allowing for long-term monitoring in conscious, freely moving animals.

2. Measurement of Angiotensin Peptides by Radioimmunoassay (RIA)

  • Principle: RIA is a highly sensitive technique used to quantify the concentration of antigens (in this case, angiotensin peptides) in a sample. It relies on the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.

  • Procedure:

    • Sample Collection: Collect blood samples in chilled tubes containing a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides. Centrifuge to separate plasma.

    • Extraction: Extract angiotensin peptides from plasma using solid-phase extraction columns (e.g., C18 Sep-Pak cartridges) to remove interfering substances.

    • Assay:

      • Incubate a known amount of radiolabeled angiotensin peptide (e.g., ¹²⁵I-Ang-(1-7)) with a specific antibody and the extracted sample (or a standard).

      • The unlabeled angiotensin peptide in the sample competes with the radiolabeled peptide for binding to the antibody.

      • Separate the antibody-bound peptides from the free peptides.

      • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

    • Quantification: Create a standard curve using known concentrations of the unlabeled angiotensin peptide. The concentration of the peptide in the sample is inversely proportional to the measured radioactivity and can be determined from the standard curve.

Conclusion

The evidence strongly suggests that enhancing the activity of the Ang-(1-7)/Mas receptor axis, either through direct administration of Ang-(1-7) or by using drugs that increase its endogenous levels, provides a synergistic antihypertensive effect when combined with conventional RAS blockers. This approach not only leads to greater blood pressure reduction but also offers the potential for improved end-organ protection. For drug development professionals, these findings highlight the therapeutic potential of developing stable Ang-(1-7) analogues or agents that specifically enhance the ACE2-Ang-(1-7)-Mas pathway as a novel strategy for the management of hypertension. Further clinical research is warranted to translate these promising preclinical findings into effective therapies for hypertensive patients.

References

Safety Operating Guide

Proper Disposal of Angiotensin (1-7): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Angiotensin (1-7)

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Angiotensin (1-7), a heptapeptide active in the renin-angiotensin system.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. Given that the toxicological properties of many research peptides are not fully characterized, a cautious approach to handling and disposal is imperative.[2]

Immediate Safety Precautions

Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[3][4] Always handle Angiotensin (1-7) and its waste within a designated area, such as a chemical fume hood, to minimize inhalation exposure, especially when dealing with the lyophilized powder.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: For the solid form, a dust respirator may be necessary to prevent inhalation.[4]

Hazard Identification and Data

While some safety data sheets (SDS) do not classify Angiotensin (1-7) as hazardous under the 2012 OSHA Hazard Communication Standard[6], others indicate potential hazards.[7] Therefore, it is prudent to treat this substance as potentially hazardous.[2][8]

Hazard Classification & Physical PropertiesDataSource
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P312: Call a POISON CENTRE/doctor if you feel unwell. P501: Dispose of contents/container to industrial combustion plant.[7]
Molecular Formula C41H62N12O11[9][10]
Molecular Weight ~899.0 g/mol [1][9]
Form Crystalline solid[8]
Storage -20°C[6][8]

Step-by-Step Disposal Protocol

The proper disposal of Angiotensin (1-7) and all associated materials must be treated as chemical waste.[3][5] Never dispose of this peptide or its solutions down the drain or in the regular trash.[3][4]

Step 1: Waste Segregation Immediately segregate all items that have come into contact with Angiotensin (1-7) from non-hazardous laboratory waste. This includes:

  • Unused or expired peptide (solid or solution).

  • Contaminated consumables (e.g., pipette tips, microcentrifuge tubes, vials, weighing paper).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

Step 2: Containerization

  • Solid Waste: Collect all solid waste, including contaminated consumables and PPE, in a designated, leak-proof hazardous waste container with a secure lid.[4]

  • Liquid Waste: Collect all solutions containing Angiotensin (1-7) in a separate, clearly labeled, and sealed waste container.[4]

Step 3: Labeling Accurately label the hazardous waste container(s). The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Angiotensin (1-7)."

  • Any associated hazard symbols as indicated by your institution's EHS guidelines.

Step 4: Temporary Storage Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, clearly marked, and away from general lab traffic, preferably with secondary containment to manage potential spills.

Step 5: Final Disposal Contact your institution's EHS department or a licensed professional waste disposal contractor to arrange for the collection and final disposal of the waste.[3][4] The recommended method of disposal is incineration at an industrial combustion plant.[7][11]

Emergency Procedures for Spills

In the event of a spill, adhere to the following protocol:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Wear Appropriate PPE: Don the required personal protective equipment, including a respirator if the spill involves the powdered form.[7]

  • Containment: Prevent the spilled material from entering drains or waterways.[4][7]

  • Clean-up:

    • Solid Spills: Mechanically collect the spilled solid (e.g., by sweeping or gentle vacuuming) and place it into a suitable, sealed container for disposal.[4][7] Avoid creating dust.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Ventilation: Ventilate the affected area.[7]

  • Waste Disposal: Dispose of all clean-up materials as hazardous waste.

G start Start: Angiotensin (1-7) Waste Generated waste_type Identify Waste Type start->waste_type spill Accidental Spill? start->spill Spill Occurs solid_waste Solid Waste (Unused peptide, contaminated PPE, consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Peptide solutions, experimental buffers) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage spill->waste_type No spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes spill_protocol->storage After cleanup end Contact EHS for Pickup and Final Disposal via Licensed Contractor storage->end

Caption: Workflow for the proper segregation and disposal of Angiotensin (1-7) waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Angiotensin (1-7). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Angiotensin (1-7) is a bioactive peptide with vasodilatory and anti-inflammatory properties.[1] While a valuable research tool, it is classified as harmful if swallowed, and can cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Therefore, a thorough understanding and implementation of safety procedures are paramount. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling and disposal, and a detailed overview of its primary signaling pathway.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling Angiotensin (1-7) in both lyophilized powder and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for all handling procedures to protect against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to goggles during initial reconstitution of the lyophilized powder or when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect skin and clothing from potential contamination.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected for integrity before use and changed immediately after any contact with the peptide.[3][4]
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles.[3][4]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Angiotensin (1-7) minimizes risks and ensures the quality of the peptide for experimental use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or breach of seal.

  • Storage of Lyophilized Peptide: Store the sealed vial in a cool, dry, and dark place, typically at -20°C for long-term stability.[5]

  • Hygroscopic Nature: Angiotensin (1-7) is hygroscopic. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which can degrade the peptide.

Experimental Protocol: Preparation of a Working Solution

This protocol outlines the reconstitution of lyophilized Angiotensin (1-7) for use in in vitro or in vivo studies. All procedures involving the powdered form should be conducted in a chemical fume hood.

  • Pre-Reconstitution:

    • Don all required PPE as outlined in the table above.

    • Sanitize the work area within the chemical fume hood.

    • Allow the sealed vial of lyophilized Angiotensin (1-7) to reach room temperature in a desiccator.

  • Reconstitution:

    • Angiotensin (1-7) is soluble in aqueous buffers.[5] A common solvent is phosphate-buffered saline (PBS) at pH 7.2.[5]

    • Using a sterile syringe or calibrated pipette, slowly add the desired volume of buffer to the vial.

    • Gently swirl or vortex at a low speed to dissolve the peptide completely. Avoid vigorous shaking, which can cause degradation.

  • Storage of Stock Solution:

    • It is recommended to prepare fresh solutions for each experiment as aqueous solutions are not recommended for storage for more than one day.[5]

    • If short-term storage is necessary, create single-use aliquots to prevent multiple freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Containment and Cleanup:

    • For powdered spills, gently cover with a damp paper towel to avoid aerosolization.

    • For liquid spills, cover with an absorbent material.

    • Carefully collect the contained material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminant, such as a 10% bleach solution, followed by a water rinse.

Disposal Plan

Proper disposal of Angiotensin (1-7) and contaminated materials is essential for environmental safety and regulatory compliance. All waste should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated materials (e.g., pipette tips, gloves, empty vials) must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.
Liquid Waste Collect all solutions containing Angiotensin (1-7) in a labeled, sealed hazardous waste container. Chemical inactivation is recommended before final disposal.
Chemical Inactivation Protocol for Liquid Waste

This protocol describes a common method for inactivating peptide waste before collection by environmental health and safety personnel. This procedure must be performed in a chemical fume hood.

  • Prepare Inactivation Solution: Create a 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).

  • Inactivate Peptide Waste: Slowly and carefully add the liquid peptide waste to the bleach solution. A general guideline is a 1:10 ratio of waste to bleach solution.

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.

  • Collection: After inactivation, the solution should still be collected in a labeled hazardous waste container for disposal through your institution's environmental health and safety department. Do not dispose of down the drain unless explicitly permitted by local regulations.

Angiotensin (1-7) Signaling Pathway

Angiotensin (1-7) primarily exerts its effects by binding to the Mas receptor, a G-protein coupled receptor. This initiates a signaling cascade that often counteracts the effects of the classical Renin-Angiotensin System (RAS) mediated by Angiotensin II.

Angiotensin (1-7) formation and primary signaling cascade.

The diagram above illustrates the formation of Angiotensin (1-7) from Angiotensin I and Angiotensin II, primarily through the action of Angiotensin-Converting Enzyme 2 (ACE2). Angiotensin (1-7) then binds to the Mas receptor, activating the PI3K/Akt pathway, which leads to the phosphorylation of endothelial nitric oxide synthase (eNOS). This results in the production of nitric oxide (NO), a key molecule responsible for the vasodilatory, anti-inflammatory, and anti-proliferative effects associated with this protective arm of the RAS.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angiotensin (1-7)
Reactant of Route 2
Reactant of Route 2
Angiotensin (1-7)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.